Product packaging for Copper dimethyldithiocarbamate(Cat. No.:CAS No. 137-29-1)

Copper dimethyldithiocarbamate

Cat. No.: B093871
CAS No.: 137-29-1
M. Wt: 304 g/mol
InChI Key: ZOUQIAGHKFLHIA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper dimethyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C6H12CuN2S4 and its molecular weight is 304 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12CuN2S4 B093871 Copper dimethyldithiocarbamate CAS No. 137-29-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQIAGHKFLHIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CuN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020345
Record name Copper dimethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS]
Record name Copper(II) dimethyldithiocarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

137-29-1
Record name Copper dimethyldithiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper dimethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper bis(dimethyldithiocarbamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPPER DIMETHYLDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Copper Dimethyldithiocarbamate: A Technical Guide to Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), a coordination complex of copper with the dimethyldithiocarbamate ligand, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its preparation and analysis are presented, along with a comprehensive summary of its spectral and structural data. Furthermore, the guide elucidates the key signaling pathways targeted by Cu(DDC)₂, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Copper is an essential trace element vital for various physiological processes. However, elevated copper levels have been observed in numerous types of cancer cells, presenting a unique therapeutic window.[1] Dithiocarbamates are a class of sulfur-containing organic compounds known for their metal-chelating properties.[2] The complex formed between copper and dimethyldithiocarbamate, Cu(DDC)₂, has emerged as a promising anticancer agent. Its mechanism of action is multifaceted, primarily involving the inhibition of the proteasome, a critical cellular machinery for protein degradation, thereby inducing proteotoxic stress and subsequent cancer cell death. This guide serves as a comprehensive resource for the synthesis and detailed characterization of this important compound.

Synthesis of Copper Dimethyldithiocarbamate

The synthesis of this compound is typically achieved through a straightforward precipitation reaction between a soluble copper(II) salt and a salt of dimethyldithiocarbamic acid.[3]

Experimental Protocol

Materials:

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of sodium dimethyldithiocarbamate by dissolving a specific molar amount in deionized water.

    • In a separate beaker, prepare a solution of a copper(II) salt (e.g., CuCl₂) with half the molar amount of the sodium dimethyldithiocarbamate in deionized water.

  • Reaction:

    • Slowly add the copper(II) salt solution to the sodium dimethyldithiocarbamate solution with constant stirring.

    • A dark brown precipitate of this compound will form immediately.[3]

  • Isolation and Purification:

    • Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts.

    • Further wash the precipitate with a small amount of cold ethanol or methanol to remove organic impurities.

  • Drying:

    • Dry the purified this compound precipitate in a desiccator under vacuum or in a low-temperature oven.

Expected Yield:

The reaction typically proceeds with a high yield, often exceeding 90%.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product NaDDC Sodium Dimethyldithiocarbamate Solution Mixing Mixing and Stirring NaDDC->Mixing CuCl2 Copper(II) Chloride Solution CuCl2->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Washing with Water and Ethanol Filtration->Washing Drying Drying Washing->Drying CuDDC2 This compound (Cu(DDC)₂) Drying->CuDDC2

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

A thorough characterization of Cu(DDC)₂ is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The intense brown color of Cu(DDC)₂ is due to a strong ligand-to-metal charge transfer (LMCT) band in the visible region.[3]

ParameterValue (for Copper Diethyldithiocarbamate)Reference
λmax ~435 nm[3]
Molar Absorptivity (ε) ~13,000 dm³ mol⁻¹ cm⁻¹[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the complex. The coordination of the dithiocarbamate (B8719985) ligand to the copper ion results in characteristic shifts in the vibrational frequencies.

Vibrational ModeWavenumber Range (cm⁻¹)Reference
ν(C-N) 1450 - 1550[4]
ν(C-S) 950 - 1050[4]
ν(Cu-S) 300 - 450[4]
X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of a compound. Copper(II) dithiocarbamate complexes can exist as either monomers with a distorted square planar geometry or as dimers in the solid state.[3] For the closely related copper(II) diethyldithiocarbamate, the crystal structure has been determined.

ParameterValue (for Copper Diethyldithiocarbamate)Reference
Crystal System Monoclinic[5]
Space Group P2₁/c[5]

Mechanism of Anticancer Activity

The anticancer activity of this compound is primarily attributed to its ability to induce proteotoxic stress within cancer cells. This is achieved through the inhibition of the p97-NPL4 pathway, a critical component of the ubiquitin-proteasome system.[2][6]

Inhibition of the p97-NPL4 Pathway

The p97-NPL4 complex is an essential cellular machine that recognizes and processes ubiquitinated proteins, targeting them for degradation by the proteasome. Cu(DDC)₂ has been shown to cause the aggregation of NPL4, thereby inhibiting the function of the entire p97-NPL4 complex.[2][6] This inhibition leads to the accumulation of misfolded and polyubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR).[2] The sustained cellular stress ultimately culminates in apoptotic cell death.

p97_NPL4_Pathway cluster_cell Cancer Cell CuDDC This compound (Cu(DDC)₂) p97_NPL4 p97-NPL4 Complex CuDDC->p97_NPL4 Inhibits Proteasome Proteasome p97_NPL4->Proteasome Delivers to Accumulation Accumulation of Misfolded Proteins p97_NPL4->Accumulation Leads to Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->p97_NPL4 Binds to UPR Unfolded Protein Response (UPR) Accumulation->UPR HSR Heat Shock Response (HSR) Accumulation->HSR Apoptosis Apoptosis UPR->Apoptosis HSR->Apoptosis

Caption: Inhibition of the p97-NPL4 pathway by Cu(DDC)₂.

Activation of MAPK Pathway and ROS Generation

In addition to proteasome inhibition, the anticancer effects of copper dithiocarbamate complexes have been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38.[7][8] This pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the redox activity of the copper center in Cu(DDC)₂ can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and contribute to cancer cell death.[7]

MAPK_ROS_Pathway cluster_cell Cancer Cell CuDDC This compound (Cu(DDC)₂) ROS Reactive Oxygen Species (ROS) CuDDC->ROS Induces MAPK MAPK Pathway (JNK, p38) CuDDC->MAPK Activates ROS->MAPK Apoptosis Apoptosis ROS->Apoptosis MAPK->Apoptosis

Caption: Induction of apoptosis via MAPK activation and ROS generation.

Conclusion

This compound is a compound of significant interest in the field of anticancer drug development. Its straightforward synthesis, well-defined physicochemical properties, and potent, targeted mechanism of action make it a compelling candidate for further investigation. This technical guide provides a foundational understanding for researchers and professionals, facilitating continued exploration and development of this promising therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Copper Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper (II) dimethyldithiocarbamate (B2753861) (CDDC), a coordination complex with the chemical formula C₆H₁₂CuN₂S₄, has garnered significant attention in various scientific and industrial fields.[1] Its applications range from being an ultra-accelerator in rubber vulcanization to a potential therapeutic agent in drug development, particularly in oncology.[2] Recent research has highlighted its promising anticancer activities, spurring a deeper investigation into its mechanism of action and physicochemical characteristics.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of Copper dimethyldithiocarbamate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological signaling pathways relevant to drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueReferences
Molecular Formula C₆H₁₂CuN₂S₄[1]
Molecular Weight 303.98 g/mol [4]
Appearance Orange to amber to dark red or dark brown powder/crystals.[4]
Melting Point Decomposes at approximately 260 °C.[4]
Density 1.75 g/cm³[4]
Solubility Insoluble in water. Soluble in acetone (B3395972) and toluene (B28343).[4]
Vapor Pressure < 0.1 mm Hg @ 25°C[4]
CAS Number 137-29-1[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of a soluble copper (II) salt with sodium dimethyldithiocarbamate.

Materials:

Procedure:

  • Prepare an aqueous solution of sodium dimethyldithiocarbamate.

  • In a separate beaker, prepare an aqueous solution of Copper (II) chloride.

  • While stirring, add the Copper (II) chloride solution dropwise to the sodium dimethyldithiocarbamate solution.

  • An immediate formation of a brown precipitate of this compound will be observed.[5]

  • Continue stirring the mixture for approximately 10 minutes at room temperature to ensure the reaction goes to completion.[5]

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted salts.

  • Further wash the precipitate with a small amount of cold methanol or ethanol to aid in drying.

  • Dry the final product in a desiccator under vacuum.

An alternative synthetic route involves the oxidative addition of thiuram disulfides to copper metal.[6]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for the characterization and quantification of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda 2 or equivalent)[7]

Procedure:

  • Prepare a standard stock solution of this compound in a suitable organic solvent, such as toluene or chloroform.

  • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Measure the absorbance of each standard solution using the UV-Vis spectrophotometer.

  • The absorption spectrum of this compound typically exhibits a prominent peak (λmax) at approximately 435-450 nm.[8][9]

  • A reagent blank containing only the solvent should be used for baseline correction.

  • Construct a calibration curve by plotting absorbance versus concentration. This can then be used to determine the concentration of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups and confirm the coordination of the dithiocarbamate (B8719985) ligand to the copper center.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 2 or Shimadzu Affinity IR)[5][10]

Procedure:

  • Prepare the solid sample, typically by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the infrared spectrum over the appropriate range (typically 4000-400 cm⁻¹).

  • Analyze the spectrum for characteristic vibrational modes of dithiocarbamate complexes. Key informative stretching modes include:[11]

    • ν(C-N): Found in the region of 1450-1550 cm⁻¹. This band's position provides insight into the double-bond character of the C-N bond.

    • ν(C-S): Observed in the 950-1050 cm⁻¹ region.

    • ν(M-S): The metal-sulfur stretching vibration appears in the lower frequency region, typically between 400-450 cm⁻¹.[11]

Mandatory Visualizations

The following diagrams illustrate key experimental and biological pathways involving this compound.

experimental_workflow cluster_characterization Characterization reagents Reactants (Copper Salt + Na(DMDC)) synthesis Synthesis (Precipitation Reaction) reagents->synthesis filtration Filtration & Washing synthesis->filtration drying Drying filtration->drying product Final Product (this compound) drying->product uv_vis UV-Vis Spectroscopy product->uv_vis ftir FTIR Spectroscopy product->ftir

Caption: General workflow for the synthesis and characterization of this compound.

Mechanism of Action and Signaling Pathways in Drug Development

In the context of cancer therapy, this compound (often referred to as CuET when derived from the drug Disulfiram) exhibits its cytotoxic effects through multiple mechanisms.[12][13] Its primary mode of action involves the inhibition of the ubiquitin-proteasome system, which is critical for protein homeostasis in cancer cells.[12]

signaling_pathway cluster_proteasome Proteasome Inhibition cluster_other Other Pathways cddc This compound (CuET) p97 p97-NPL4 Pathway cddc->p97 Inhibits ups Ubiquitin-Proteasome System (UPS) cddc->ups Inhibits nfkb NF-κB Signaling cddc->nfkb Inhibits mapk MAPK Pathway cddc->mapk Activates ros ROS Production cddc->ros Induces protein_agg Misfolded Protein Aggregation p97->protein_agg ups->protein_agg apoptosis Apoptosis & Cell Death protein_agg->apoptosis nfkb->apoptosis mapk->apoptosis ros->apoptosis

Caption: Anticancer signaling pathways modulated by this compound.

The anticancer activity of this compound is attributed to several key molecular events:

  • Proteasome Inhibition: Unlike some clinically used proteasome inhibitors, the copper complex is thought to target the 19S regulatory particle of the proteasome. Specifically, it has been suggested to inhibit the JAMM domain metalloisopeptidase, which is essential for processing ubiquitinated proteins before their degradation.[14]

  • p97-NPL4 Pathway Immobilization: The complex targets the p97-NPL4 pathway, which is crucial for protein homeostasis by participating in the ubiquitin-proteasome system.[15] Impairment of this pathway leads to the accumulation of misfolded proteins, DNA damage, and enhanced immune activation.[15]

  • NF-κB Signaling Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[12]

  • MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell growth and survival. Activation of certain branches of this pathway by the copper complex can lead to the induction of apoptosis.[12]

  • Induction of Oxidative Stress: The formation of the complex can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[12]

These multifaceted mechanisms disrupt critical cancer pathways, including angiogenesis and hypoxia signaling, ultimately leading to apoptosis and autophagy in cancer cells.[15] This broad spectrum of activity makes this compound a compound of significant interest for further research and development in oncology.

References

Copper Dimethyldithiocarbamate: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the repurposed drug Disulfiram, has emerged as a promising anticancer agent with a multi-faceted mechanism of action. This document provides an in-depth technical overview of the molecular pathways and cellular processes targeted by Cu(DDC)₂ in cancer cells. Key mechanisms include potent inhibition of the ubiquitin-proteasome system, induction of severe oxidative stress leading to apoptosis, and suppression of the pro-survival NF-κB signaling pathway. Recent evidence also points to its ability to modulate the tumor microenvironment, enhancing anti-tumor immunity. This guide consolidates quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its core mechanisms to facilitate further research and drug development efforts.

Core Mechanisms of Action

The anticancer activity of copper dimethyldithiocarbamate is not attributed to a single mode of action but rather to a synergistic disruption of several critical cellular pathways essential for cancer cell survival and proliferation.

Formation of the Active Complex

Disulfiram (DSF), an approved drug for the treatment of alcoholism, is a prodrug that undergoes rapid metabolic conversion to diethyldithiocarbamate (B1195824) (DDC) in the body.[1][2] DDC readily chelates with divalent metal ions, particularly copper (Cu²⁺), to form the stable, lipophilic complex bis(diethyldithiocarbamate)-copper(II) (Cu(DDC)₂), also known as CuET.[3][4] This complex is considered the primary active anticancer agent.[3][5] Cancer cells often exhibit elevated copper levels, which may contribute to the selective targeting of these cells by DDC.[3][6]

Proteasome Inhibition

A primary mechanism of Cu(DDC)₂ is the potent inhibition of the ubiquitin-proteasome system (UPS).[1][7] The UPS is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, including key regulators of the cell cycle and apoptosis.[8] Inhibition of the proteasome leads to the accumulation of misfolded and poly-ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis.[9][10]

Unlike the clinically approved proteasome inhibitor bortezomib, which primarily targets the 20S catalytic core of the proteasome, Cu(DDC)₂ is believed to inhibit the 19S regulatory particle.[1][2] Specifically, Cu(DDC)₂ has been shown to target NPL4, an adaptor protein of the p97 segregase pathway, which is essential for processing ubiquitinated proteins, leading to their aggregation and triggering cell death.[5][11]

Induction of Oxidative Stress and Apoptosis

Cu(DDC)₂ is a potent inducer of reactive oxygen species (ROS) in cancer cells.[5][12] The generation of ROS can occur through redox cycling of the copper ion within the complex.[13][14] This surge in intracellular ROS overwhelms the cellular antioxidant capacity, leading to significant oxidative stress. The consequences of this include:

  • DNA Damage: ROS can directly damage DNA, leading to strand breaks and genomic instability.[9]

  • Mitochondrial Dysfunction: Oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[8]

  • Activation of Apoptotic Pathways: The combination of proteotoxic stress and oxidative damage activates intrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[10][12][15]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in cancer by promoting cell survival, proliferation, inflammation, and angiogenesis.[16] In many cancer cells, the NF-κB pathway is constitutively active, contributing to chemoresistance.[17] Cu(DDC)₂ effectively inhibits the NF-κB pathway.[9][12] This is mechanistically linked to proteasome inhibition, as the degradation of the NF-κB inhibitor, IκBα, is a proteasome-dependent process.[18] By preventing IκBα degradation, Cu(DDC)₂ sequesters NF-κB in the cytoplasm, blocking its pro-survival signaling.[4]

Immunomodulation of the Tumor Microenvironment

Emerging research indicates that Cu(DDC)₂ can also modulate the tumor microenvironment (TME). Studies in colorectal cancer models have shown that CuET can convert immunologically "cold" tumors into "hot" tumors by increasing the infiltration of cytotoxic T lymphocytes and Natural Killer (NK) cells.[19][20] This effect is mediated, in part, through the upregulation of the NKG2D activating receptor on immune cells and its corresponding ligands on tumor cells, enhancing immune-mediated tumor cell recognition and killing.[19][20]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of copper dithiocarbamate (B8719985) complexes in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (nM)Citation
MDA-MB-231Triple-Negative Breast CancerDDC-Cu< 200[12]
MDA-MB-231PAC10Paclitaxel-Resistant TNBCDDC-Cu< 200[12]
DU145-TXRPaclitaxel-Resistant Prostate CancerCu(DDC)₂ Nanoparticles500
MCF-7Breast CancerDisulfiram/Copper~200-500[17]
T47DBreast CancerDisulfiram/Copper~200-500[17]
HepG2Hepatocellular CarcinomaDpdtpA1300 ± 300[14][21]
Bel-7402Hepatocellular CarcinomaDpdtpA2500 ± 600[14][21]

Note: DpdtpA is a dithiocarbamate derivative, and its activity was attenuated by the presence of copper in this specific study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cu(DDC)₂.

Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of total cellular protein content.[11]

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Cu(DDC)₂ stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-565 nm)

Procedure:

  • Cell Plating: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3][7]

  • Compound Treatment: Prepare serial dilutions of Cu(DDC)₂ in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium. Incubate the plate at 4°C for 1 hour.[3][13]

  • Washing: Carefully discard the supernatant. Wash the plates five times with ~200 µL/well of 1% acetic acid to remove excess TCA and medium components. Air dry the plates completely.[3][13]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][13]

  • Removal of Unbound Dye: Quickly wash the wells four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.[3][13]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background OD (medium-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[7]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]

Materials:

  • Flow cytometry tubes

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Cu(DDC)₂ at desired concentrations and for a specific duration to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. Gently vortex.[1][6]

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[1][22]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.[1][5]

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Create a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.

    • Q3 (Annexin V-/PI-): Viable cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V-/PI+): Necrotic cells

Measurement of Intracellular ROS: DCFH-DA Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[12]

Materials:

  • Adherent or suspension cells

  • DCFH-DA stock solution (e.g., 10-20 mM in DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microscope or flow cytometer (Ex/Em: ~495/529 nm)

Procedure:

  • Cell Preparation: Seed adherent cells in a multi-well plate to achieve 70-90% confluency. For suspension cells, prepare a suspension of ~1 x 10⁶ cells/mL.[12][19]

  • Compound Treatment: Treat cells with Cu(DDC)₂ at the desired concentrations and for the appropriate duration. Include positive and negative controls.

  • DCFH-DA Loading: Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium.[12] Remove the treatment medium, wash cells once with medium, and add the DCFH-DA working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS or medium to remove excess probe.[9][12]

  • Measurement:

    • Fluorescence Microscopy: Add PBS to the wells and immediately acquire images using a GFP/FITC filter set.[19]

    • Flow Cytometry: Resuspend cells in PBS and analyze using the FITC channel, collecting data for at least 10,000 events per sample.[12]

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Calculate the fold change in ROS production relative to the untreated control.[23]

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate.[24]

Materials:

  • Cell lysate or purified proteasome

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (positive control, e.g., MG132)

  • 96-well black plate

  • Fluorescence plate reader (Ex/Em: ~360/460 nm for AMC)

Procedure:

  • Lysate Preparation: Treat cells with Cu(DDC)₂, then harvest and lyse them in a suitable non-denaturing buffer. Determine the protein concentration of the supernatant.[17]

  • Reaction Setup: In a 96-well black plate, add cell lysate (e.g., 10-20 µg of protein) to each well. Bring the volume up with Proteasome Assay Buffer.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).[17]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.[17]

  • Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of proteasome inhibition by comparing the reaction rates of Cu(DDC)₂-treated samples to the vehicle control.

Western Blot for Ubiquitinated Proteins and IκBα

This technique is used to visualize the accumulation of ubiquitinated proteins and the stabilization of IκBα, both hallmarks of proteasome inhibition.[15][25]

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Ubiquitin, anti-IκBα, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with Cu(DDC)₂ for various time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[26] Quantify protein concentration.

  • SDS-PAGE: Denature protein lysates (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ubiquitin or anti-IκBα) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system. A smear at high molecular weights indicates an accumulation of poly-ubiquitinated proteins. An increase in the IκBα band intensity indicates its stabilization.[15][18] Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways of this compound.

CuDDC_Formation_and_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell DSF Disulfiram (Prodrug) DDC Diethyldithiocarbamate (DDC) DSF->DDC Metabolism CuDDC Cu(DDC)₂ Complex DDC->CuDDC Cu2 Copper (Cu²⁺) Cu2->CuDDC Chelation CuDDC_in Cu(DDC)₂ (Intracellular) CuDDC->CuDDC_in Lipophilic Transport membrane

Caption: Formation and cellular uptake of the active Cu(DDC)₂ complex.

Proteasome_Inhibition_Pathway cluster_inhibition CuDDC Cu(DDC)₂ p97 p97-NPL4 Pathway CuDDC->p97 Inhibits Proteasome 19S Proteasome CuDDC->Proteasome Inhibits p97->Proteasome Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Blocks Accumulation Accumulation of Ub-Proteins IkBa_deg IκBα Degradation Proteasome->IkBa_deg Mediates Proteasome->IkBa_deg Blocks Ub_Proteins->Proteasome Targeted for Degradation Stress Proteotoxic Stress Accumulation->Stress Apoptosis Apoptosis Stress->Apoptosis IkBa_Ub Ub-IκBα IkBa_Ub->IkBa_deg

Caption: Cu(DDC)₂ inhibits the proteasome, causing proteotoxic stress.

ROS_Apoptosis_Pathway CuDDC Cu(DDC)₂ ROS ↑ Reactive Oxygen Species (ROS) CuDDC->ROS Induces OxStress Oxidative Stress ROS->OxStress DNA_damage DNA Damage OxStress->DNA_damage Mito Mitochondrial Dysfunction OxStress->Mito Apoptosis Apoptosis DNA_damage->Apoptosis Caspases Caspase Activation Mito->Caspases Cytochrome c release Caspases->Apoptosis

Caption: ROS generation by Cu(DDC)₂ leads to oxidative stress and apoptosis.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CuDDC Cu(DDC)₂ Proteasome Proteasome CuDDC->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Blocks IkBa->Proteasome Degradation NFkB NF-κB IkBa->NFkB Stabilizes IκBα, Prevents Release NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_IkBa->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->NFkB_nuc Blocks Transcription Pro-survival Gene Transcription NFkB_nuc->Transcription NFkB_nuc->Transcription Inhibits

Caption: Cu(DDC)₂ inhibits NF-κB signaling by preventing IκBα degradation.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Copper Dimethyldithiocarbamate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and related copper dithiocarbamate (B8719985) complexes have emerged as a compelling class of compounds with a broad spectrum of biological activities.[1][2] Initially explored for their applications in materials science, their potent anticancer and antimicrobial properties have garnered significant attention in the biomedical field.[1][3][4] This technical guide provides an in-depth overview of the biological activity of these complexes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

The anticancer properties of copper dithiocarbamate complexes are a major area of investigation. These compounds have demonstrated significant cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[5][6][7] The primary mechanisms underlying their anticancer effects are believed to be the inhibition of the proteasome and the induction of reactive oxygen species (ROS), leading to apoptotic cell death.[2][8][9][10]

Quantitative Anticancer Efficacy

The in vitro cytotoxic activity of copper dimethyldithiocarbamate complexes is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC₅₀ values of Cu(DDC)₂ and related complexes against various cancer cell lines.

Compound/ComplexCancer Cell LineIncubation Time (h)IC₅₀ (µM)Reference
Copper diethyldithiocarbamate (B1195824) (Cu(DDC)₂)MV-4-11 (Human AML)24Not specified[8]
Copper diethyldithiocarbamate (Cu(DDC)₂)MV-4-11 (Human AML)72Not specified[8]
Copper diethyldithiocarbamate (Cu(DDC)₂)U251 MG (Human glioblastoma)720.384[11]
Copper diethyldithiocarbamate (Cu(DDC)₂)F98 (Rat glioma)720.417[11]
Copper diethyldithiocarbamate (DDC-Cu)MDA-MB-231 (Human breast cancer)72< 0.2[5]
Copper diethyldithiocarbamate (DDC-Cu)MDA-MB-231PAC10 (Paclitaxel-resistant breast cancer)72< 0.2[5]
Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dioneSW480 (Human colon cancer)723.9 ± 0.2[12]
Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dioneSW620 (Metastatic colon cancer)723.0 ± 0.1[12]
Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dionePC3 (Human prostate cancer)724.3 ± 0.2[12]
Signaling Pathways in Anticancer Activity

The anticancer mechanism of Cu(DDC)₂ is multifaceted, primarily targeting the ubiquitin-proteasome system and inducing oxidative stress.

anticancer_pathway Signaling Pathway of this compound (Cu(DDC)₂) Anticancer Activity CuDDC Cu(DDC)₂ Proteasome 26S Proteasome CuDDC->Proteasome Inhibition ROS Reactive Oxygen Species (ROS) CuDDC->ROS Induction UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degradation Apoptosis Apoptosis UbProteins->Apoptosis Accumulation leads to CellDeath Cancer Cell Death Apoptosis->CellDeath Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Mitochondria->Apoptosis Intrinsic Pathway

Signaling Pathway of Cu(DDC)₂ Anticancer Activity

Antimicrobial Activity

Copper dithiocarbamate complexes also exhibit potent activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14][15] The antimicrobial action is believed to involve the disruption of cellular processes through copper-mediated toxicity and inhibition of essential enzymes.[15]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents MIC values for copper dithiocarbamate complexes against various microbial strains.

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Diethyldithiocarbamate (DDC)S. epidermidis ATCC 3598464[13]
DDC + Cu²⁺S. epidermidis ATCC 359841[13]
Diethyldithiocarbamate (DDC)S. aureus (MRSA) Mu5032-128[13]
DDC + Cu²⁺S. aureus (MRSA) Mu500.5[13]
Diethyldithiocarbamate (DDC)S. aureus (MRSA) 232-128[13]
DDC + Cu²⁺S. aureus (MRSA) 20.5[13]
[Cu(anidtc)₂]Fungi and Bacteria0.03 - 0.05[14]
Copper(I) formamidine (B1211174) dithiocarbamate-phosphine complexesGram-negative bacteriaModerate activity[16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of this compound complexes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • This compound complex solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[19][21]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

mtt_assay_workflow MTT Assay Experimental Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Cu(DDC)₂ Complexes Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data & Calculate IC₅₀ ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Assay Workflow

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI staining is a widely used method for detecting apoptosis by flow cytometry.[22][23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells treated with the this compound complex

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound complex for the desired time to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

apoptosis_detection_workflow Annexin V/PI Staining Experimental Workflow Start Start TreatCells Treat Cells with Cu(DDC)₂ Complex Start->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells WashCells Wash with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Dilute Add Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze End End Analyze->End

Annexin V/PI Staining Workflow

Conclusion

This compound complexes represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities. Their mechanisms of action, centered on proteasome inhibition and ROS induction, offer potential advantages in overcoming drug resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of these versatile compounds. Continued investigation into their in vivo efficacy, safety profiles, and formulation development will be crucial for translating their therapeutic potential into clinical applications.

References

In Vitro Cytotoxicity of Copper Dimethyldithiocarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (II) dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), and its closely related analogues such as copper (II) diethyldithiocarbamate (B1195824) (CuET), are organometallic compounds that have garnered significant interest for their potent in vitro cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of these copper dithiocarbamate (B8719985) complexes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The primary mechanisms of action involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of the proteasome, and subsequent triggering of apoptotic cell death. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of copper dithiocarbamates.

Introduction

Dithiocarbamates are a class of metal-chelating compounds that have found diverse applications in medicine and industry. When complexed with copper, their biological activity is significantly enhanced, leading to potent anticancer effects.[1] These complexes, including Cu(DDC)₂, are thought to exploit the elevated copper levels often found in tumor cells to selectively induce cytotoxicity.[2] The lipophilic nature of these complexes facilitates their diffusion across cellular membranes, where they can exert their effects on various intracellular targets. This guide will summarize the key findings related to the in vitro cytotoxicity of copper dimethyldithiocarbamate and its analogues, providing a foundation for further research and development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of copper dithiocarbamate complexes has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the reported IC50 values for copper diethyldithiocarbamate (CuET), a well-studied analogue of Cu(DDC)₂.

Table 1: IC50 Values of Copper Diethyldithiocarbamate (CuET) in Colorectal Cancer Cell Lines [3][4]

Cell LineDescriptionIC50 (nM)
MC-38Murine colorectal cancer, MSI/MMR-d45.4
CT-26Murine colorectal cancer, MSS/MMR-p68.2
HCT116 (parental)Human colorectal cancer, KRASG13D/KRASWT54.8
HCT116 (WT)Human colorectal cancer, KRASWT/KRASKO54.0
HCT116 (KRASG13D)Human colorectal cancer, KRASG13D/KRASKO48.3

Table 2: IC50 Values of Copper Diethyldithiocarbamate (DDC-Cu) in Triple-Negative Breast Cancer Cell Lines [5]

Cell LineDescriptionIC50 (nM)
MDA-MB-231Human triple-negative breast cancer< 200
MDA-MB-231PAC10Paclitaxel-resistant MDA-MB-231< 200

MSI: Microsatellite Instability; MMR-d: Mismatch Repair Deficient; MSS: Microsatellite Stable; MMR-p: Mismatch Repair Proficient

Core Mechanisms of Action

The in vitro cytotoxicity of this compound is primarily attributed to a multi-faceted mechanism involving the generation of reactive oxygen species, inhibition of the proteasome, and induction of apoptosis.

Generation of Reactive Oxygen Species (ROS)

Copper dithiocarbamate complexes are potent inducers of oxidative stress within cancer cells.[5] This is achieved through the catalytic generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. The accumulation of ROS disrupts the cellular redox balance, leading to damage of vital macromolecules including DNA, proteins, and lipids, ultimately triggering cell death pathways.[6][7]

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle progression and survival. Copper dithiocarbamates have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[2][8] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.[9]

Induction of Apoptosis

The culmination of ROS generation and proteasome inhibition is the induction of programmed cell death, or apoptosis.[10] Copper dithiocarbamates activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12] This is characterized by events such as caspase activation, DNA fragmentation, and the formation of apoptotic bodies.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways.

G Mechanism of Action of Copper Dithiocarbamate CuDDC Copper Dithiocarbamate ROS Reactive Oxygen Species (ROS) Generation CuDDC->ROS Induces Proteasome Proteasome Inhibition CuDDC->Proteasome Induces Apoptosis Apoptosis ROS->Apoptosis Triggers NFkB NF-κB Inhibition Proteasome->NFkB Leads to NFkB->Apoptosis Promotes CellDeath Cell Death Apoptosis->CellDeath

Caption: Overview of Copper Dithiocarbamate's cytotoxic mechanism.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in promoting cancer cell survival and proliferation. Copper complexes have been shown to inhibit the NF-κB signaling pathway.[13][14] By inhibiting the proteasome, copper dithiocarbamates prevent the degradation of IκBα, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.

NF-κB Inhibition by Copper Dithiocarbamate cluster_cytoplasm Cytoplasm CuDDC Copper Dithiocarbamate Proteasome Proteasome CuDDC->Proteasome Inhibits IkBa_p Phosphorylated IκBα Proteasome->IkBa_p Degrades NFkB_IkBa NF-κB/IκBα Complex IkBa_p->NFkB_IkBa Releases NF-κB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Anti-apoptotic) Nucleus->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway.

ROS-Induced Apoptotic Pathway

The excessive generation of ROS by copper dithiocarbamates triggers the intrinsic apoptotic pathway. ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[12]

ROS-Induced Apoptosis CuDDC Copper Dithiocarbamate ROS ROS CuDDC->ROS Mito Mitochondria ROS->Mito Damages CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptotic pathway.

Experimental Protocols

Standardized assays are essential for the reliable evaluation of the in vitro cytotoxicity of compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT Assay Workflow cluster_workflow A Seed cells in 96-well plate B Treat with Cu(DDC)₂ A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Cu(DDC)₂ and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Annexin V/PI Staining Workflow cluster_workflow A Treat cells with Cu(DDC)₂ B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Treat cells with Cu(DDC)₂ for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified based on their fluorescence signals.

DCFDA Assay for Intracellular ROS

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

DCFDA Assay Workflow cluster_workflow A Load cells with DCFDA B Wash to remove excess probe A->B C Treat with Cu(DDC)₂ B->C D Incubate C->D E Measure fluorescence (Ex/Em ~485/535 nm) D->E

Caption: Workflow for the DCFDA intracellular ROS assay.

Protocol:

  • Culture cells to the desired confluence.

  • Load the cells with DCFDA (typically 10-20 µM) in serum-free media for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess DCFDA probe.

  • Treat the cells with Cu(DDC)₂.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound and its analogues exhibit potent in vitro cytotoxicity against a variety of cancer cell lines. Their mechanism of action, centered on ROS generation, proteasome inhibition, and apoptosis induction, presents a compelling rationale for their further investigation as potential anticancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this promising class of compounds. Further research is warranted to explore their in vivo efficacy, safety profile, and potential for combination therapies.

References

Copper Dimethyldithiocarbamate: A Technical Guide to its Function as a Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the FDA-approved drug Disulfiram when complexed with copper, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth examination of Cu(DDC)₂ as a proteasome inhibitor. It details its unique mechanism targeting the p97/VCP-NPL4 pathway, downstream cellular consequences including the induction of proteotoxic stress and apoptosis, and its influence on critical signaling pathways such as Nrf2 and NF-κB. This document synthesizes quantitative data from multiple studies, outlines key experimental protocols for its evaluation, and employs detailed visualizations to illustrate complex biological processes, offering a comprehensive resource for professionals in oncology and drug development.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in regulating cellular processes such as cell cycle progression, signal transduction, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While drugs like Bortezomib, which target the 20S catalytic core of the proteasome, have seen clinical success, they are hampered by issues of toxicity and drug resistance.

Copper dimethyldithiocarbamate (Cu(DDC)₂), also referred to as CuET, presents a promising alternative. Formed from the reaction of copper with dimethyldithiocarbamate, a metabolite of Disulfiram, this complex exhibits potent cytotoxicity against a wide range of cancer cells.[1][2] Its anti-cancer activity is primarily attributed to its ability to inhibit the proteasome through a mechanism distinct from clinically approved inhibitors.[3] Cu(DDC)₂ targets the ubiquitin-dependent protein segregase p97/VCP and the 19S regulatory particle, leading to the accumulation of ubiquitinated, misfolded proteins and inducing a state of irreversible proteotoxic stress that culminates in apoptosis.[4][5][6] This guide delves into the core mechanisms, quantitative effects, and experimental evaluation of Cu(DDC)₂.

Mechanism of Proteasome Inhibition

Unlike first-generation proteasome inhibitors that target the chymotrypsin-like activity of the 20S catalytic subunit, Cu(DDC)₂ exerts its effect further upstream in the protein degradation pathway.

  • Primary Target: The p97-NPL4 Complex: The primary molecular target of Cu(DDC)₂ has been identified as the p97-NPL4-UFD1 complex.[4][6][7] p97, also known as Valosin-Containing Protein (VCP), is an AAA+ ATPase that functions as a segregase.[8][9] It utilizes the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum (ER), or from protein complexes, preparing them for degradation by the proteasome.[9][10] Cu(DDC)₂ binds to and inhibits the p97-NPL4 complex, causing it to stall and aggregate, effectively blocking the processing of ubiquitinated substrates.[4][6]

  • 19S Regulatory Particle Inhibition: There is also evidence to suggest that dithiocarbamate-copper complexes can inhibit the 19S regulatory particle of the proteasome.[3] Specifically, the JAMM domain of the POH1 subunit within the 19S lid has been proposed as a target, which would impair the deubiquitination of substrates prior to their entry into the 20S core.[3]

  • Consequences of Inhibition: This inhibition leads to a massive build-up of polyubiquitinated proteins throughout the cell, triggering the Unfolded Protein Response (UPR) and severe endoplasmic reticulum (ER) stress.[4][5] The resulting proteotoxic stress overwhelms the cell's coping mechanisms, initiating apoptotic cell death.[5]

cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_19S 19S Regulatory Particle cluster_Inhibition Inhibition by Cu(DDC)₂ Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Protein Substrate Substrate->E3 p97 p97/VCP Segregase PolyUb_Substrate->p97 Extraction/ Unfolding Proteasome_26S 26S Proteasome p97->Proteasome_26S POH1 POH1 (JAMM) Proteasome_20S 20S Core Particle (Catalytic) POH1->Ub Deubiquitination/ Recycling DUBs Deubiquitinases Peptides Peptides Proteasome_20S->Peptides Proteolysis CuDDC Cu(DDC)₂ CuDDC->Block_p97 Inhibits CuDDC->Block_19S Inhibits Block_p97->p97 Block_19S->POH1

Caption: Mechanism of Cu(DDC)₂-mediated proteasome inhibition.

Affected Signaling Pathways

Proteasome inhibition by Cu(DDC)₂ initiates a cascade of downstream signaling events, profoundly impacting cell survival and stress response pathways.

Induction of Apoptosis

The accumulation of misfolded proteins and the ensuing proteotoxic stress are potent triggers for apoptosis. The mechanism involves:

  • Increased Oxidative Stress: The Cu(DDC)₂ complex can increase the production of reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[7]

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[7][11] Some studies also show activation of caspase-8.[7] Activated caspase-3 cleaves essential cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

CuDDC Cu(DDC)₂ Proteasome_Inhibition Proteasome Inhibition CuDDC->Proteasome_Inhibition ROS ↑ ROS CuDDC->ROS ER_Stress ER Stress / Proteotoxic Stress Proteasome_Inhibition->ER_Stress Mito Mitochondrial Dysfunction ER_Stress->Mito Casp8 Caspase-8 Activation ER_Stress->Casp8 ? ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling cascade induced by Cu(DDC)₂.

Nrf2 Pathway Activation

The transcription factor Nrf2 (NF-E2-related factor 2) is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is targeted for proteasomal degradation by its repressor, Keap1.

Proteasome inhibition by Cu(DDC)₂ prevents the degradation of Nrf2.[12][13] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][14] This leads to the upregulation of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13][15] While this is initially a pro-survival response, the overwhelming proteotoxic stress induced by Cu(DDC)₂ typically overrides these protective effects in cancer cells.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Accumulation & Translocation CuDDC Cu(DDC)₂ CuDDC->Block Block->Proteasome Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Genes

Caption: Nrf2 pathway activation by Cu(DDC)₂ via proteasome inhibition.

Modulation of the NF-κB Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. Upon stimulation, IκB is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to enter the nucleus and activate target gene expression.

The effect of copper and its complexes on the NF-κB pathway is complex.

  • Inhibition: Some studies report that elevated intracellular copper can inhibit the NF-κB pathway by preventing the activation of the upstream IκB kinase (IKK) complex, thereby blocking IκBα degradation.[16] Proteasome inhibition by Cu(DDC)₂ would directly block the final step of IκBα degradation, leading to NF-κB inhibition.[6]

  • Activation: Conversely, other reports suggest that hypercupremic conditions can lead to NF-κB activation in vivo through oxidative stress.[17]

Given that proteasome inhibition is a primary mechanism of Cu(DDC)₂, it is most likely that its dominant effect on the canonical NF-κB pathway is inhibitory.

Quantitative Data

The potency of Cu(DDC)₂ varies across different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of Copper Dithiocarbamate (B8719985) Complexes (IC₅₀ Values)
CompoundCell LineAssay DurationIC₅₀ ValueReference
Cu(DDC)₂MV-4-11 (Leukemia)24 h~150 nM[18]
Cu(DDC)₂MV-4-11 (Leukemia)72 h~100 nM[18]
DSF + Cu(II)MCF-7 (Breast Cancer)Not Specified< 1 µM[2]
DSF + Cu(II)T47D (Breast Cancer)Not Specified< 1 µM[2]
Cu(PDTC)₂MDA-MB-231 (Breast Cancer)Not SpecifiedPotent Inhibition[19][20]
Cu(PDTC)₂LNCaP (Prostate Cancer)Not SpecifiedPotent Inhibition[20][21]

Note: PDTC (Pyrrolidine dithiocarbamate) is a close analogue of DDC. IC₅₀ values can vary significantly based on experimental conditions, such as cell density and medium composition.

Table 2: Effect on Proteasome Activity
CompoundSystemActivity MeasuredEffectReference
DSF-Cu ComplexPurified 20S/26S ProteasomeChymotrypsin-likeInhibition[19][20]
Cu(DDC)₂MV-4-11 CellsProteasome Activity AssayDose-dependent inhibition[18]
Cu(PDTC)₂MDA-MB-231 CellsChymotrypsin-likeInhibition[19][20]
Cu(II) ionsIsolated 20S ProteasomeAll 3 peptidase activitiesInhibition (µM range)[22]

Key Experimental Protocols

Evaluating the activity of Cu(DDC)₂ requires a set of standard biochemical and cell-based assays.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysis: Treat cells with Cu(DDC)₂ for the desired time. Harvest and lyse cells in a non-denaturing lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, add 20-50 µg of cell lysate to an assay buffer containing the fluorogenic proteasome substrate Suc-LLVY-AMC.

  • Measurement: Incubate at 37°C and measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a plate reader.

  • Analysis: Calculate the rate of substrate cleavage. The activity in treated samples is typically expressed as a percentage relative to an untreated or vehicle-treated control.

Western Blot for Ubiquitinated Proteins

This method visualizes the accumulation of proteins targeted for degradation.

  • Sample Preparation: Treat cells with Cu(DDC)₂. Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).

  • SDS-PAGE: Separate 30-50 µg of protein lysate on a 4-15% gradient SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A smear or ladder of high-molecular-weight bands in the lanes of Cu(DDC)₂-treated samples indicates the accumulation of polyubiquitinated proteins.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with Cu(DDC)₂ for a specified duration (e.g., 24-48 hours).

  • Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Analysis:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

cluster_Assays Experimental Evaluation Workflow cluster_Endpoints Measured Endpoints start Cell Culture with Cu(DDC)₂ Treatment proteasome_assay Proteasome Activity Assay (Fluorogenic Substrate) start->proteasome_assay western_blot Western Blot (Ubiquitin, Caspases, Nrf2) start->western_blot flow_cytometry Flow Cytometry (Annexin V / PI) start->flow_cytometry viability_assay Cell Viability Assay (MTT / CTG) start->viability_assay endpoint_proteasome ↓ Proteasome Activity proteasome_assay->endpoint_proteasome endpoint_ub ↑ Ubiquitinated Proteins western_blot->endpoint_ub endpoint_apoptosis ↑ Apoptosis flow_cytometry->endpoint_apoptosis endpoint_viability ↓ Cell Viability (IC₅₀) viability_assay->endpoint_viability

Caption: A typical experimental workflow for evaluating Cu(DDC)₂.

Synthesis

Cu(DDC)₂ can be synthesized for research purposes through straightforward methods.

  • From Disulfiram: Disulfiram can be combined with a copper(II) salt (e.g., copper(II) chloride) in a suitable solvent. Disulfiram is reduced in situ to two molecules of diethyldithiocarbamate (B1195824), which then chelate the copper ion.[23]

  • From DDC Salt: A more direct method involves reacting a salt of the ligand, such as sodium diethyldithiocarbamate, with a copper(II) salt in an aqueous or alcoholic solution. The insoluble Cu(DDC)₂ complex precipitates immediately and can be collected by filtration.[24][25]

  • Nanoparticle Formulations: Due to its poor water solubility, various nanoparticle and liposomal formulations have been developed to improve the bioavailability and delivery of Cu(DDC)₂ for in vivo studies.[4][5][26][27][28]

Conclusion

This compound stands out as a highly promising proteasome inhibitor with a mechanism of action that is fundamentally different from clinically established drugs. Its ability to target the p97 segregase effectively shuts down a critical node in the protein degradation pathway, leading to potent and selective killing of cancer cells. The downstream induction of apoptosis, coupled with the modulation of key stress-response pathways like Nrf2, underscores its multifaceted biological activity. The quantitative data confirm its efficacy in the nanomolar range against various cancer types. For drug development professionals, the unique targeting mechanism of Cu(DDC)₂ offers a potential strategy to overcome resistance to 20S-targeted proteasome inhibitors. Future research should focus on optimizing drug delivery systems to enhance in vivo efficacy and further elucidating its complex interactions with cellular signaling networks to fully realize its therapeutic potential.

References

The Enduring Legacy of Dithiocarbamates: A Journey from Industrial Catalyst to Therapeutic Hope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates, a class of organosulfur compounds, have traversed a remarkable scientific journey, evolving from their humble origins as industrial agents to becoming a focal point of advanced therapeutic research. Their unique chemical properties, particularly their ability to chelate metals, have paved the way for a diverse range of applications, from agriculture to medicine. This technical guide delves into the rich history of dithiocarbamate (B8719985) discovery, provides detailed experimental protocols for their synthesis and characterization, and explores their intricate interactions with key cellular signaling pathways.

A Chronicle of Discovery and Application

The story of dithiocarbamates begins in the mid-19th century, with the first report of dithiocarbamic acids by Debus in 1850.[1] However, their first significant application emerged in the 1880s as catalysts in the rubber vulcanization process, a role they continue to play in modern industry.[2] The fungicidal properties of dithiocarbamates were unveiled in 1934 by W. H. Tisdale and I. Williams, a discovery that revolutionized agriculture.[3] This led to the patenting of the first dithiocarbamate fungicide, nabam, in 1943.[2]

The mid-20th century marked the entry of dithiocarbamates into the medical field. The most notable example is disulfiram (B1670777) (Antabuse), the active metabolite of which is diethyldithiocarbamate (B1195824) (DDC), which has been used for the treatment of alcohol use disorder since the 1950s.[2] In recent decades, research has illuminated the potential of dithiocarbamates in treating a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2] This has been fueled by the discovery of their ability to inhibit crucial cellular machinery like the proteasome and modulate key signaling pathways such as NF-κB.[2][4]

Synthesis and Characterization: Experimental Protocols

The synthesis of dithiocarbamates is typically a straightforward process involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.

General Experimental Protocol for the Synthesis of Sodium Dithiocarbamates

This protocol describes a common method for synthesizing sodium dithiocarbamate salts.

Materials:

  • Appropriate primary or secondary amine (1.0 eq)

  • Carbon disulfide (CS₂) (1.1 eq)

  • Sodium hydroxide (B78521) (NaOH) (1.0 eq)

  • Ethanol or water (solvent)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve the amine in the chosen solvent (ethanol or water) in a flask and cool the mixture in an ice bath.

  • Slowly add carbon disulfide to the cooled amine solution with constant stirring.

  • Add a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the low temperature.

  • Continue stirring the mixture for a specified time (typically 1-4 hours) until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization Techniques

The structural elucidation of newly synthesized dithiocarbamate compounds is crucial and is typically achieved through a combination of spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups in dithiocarbamate derivatives.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry dithiocarbamate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the dithiocarbamate sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra.

Quantitative Data Summary

The following tables summarize key quantitative data for various dithiocarbamate compounds, providing a basis for comparison and further research.

Table 1: Characteristic FT-IR Absorption Bands for Dithiocarbamates

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
ν(C-N) (Thioureide band)1450 - 1550Indicates the degree of double bond character in the C-N bond. A higher frequency suggests greater double bond character.[5][6][7][8]
ν(C-S)950 - 1050A single sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand to a metal.[5][6][7]
ν(M-S)300 - 450Confirms the coordination of the sulfur atoms to a metal center.[6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dithiocarbamate Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HN-H (Primary/Secondary Amines)8.0 - 9.0 (broad)[9]
¹HAlkyl groups attached to Nitrogen1.0 - 4.0[9]
¹³CC=S (Thiocarbonyl)190 - 210[10]
¹³CAlkyl carbons attached to Nitrogen30 - 60[9]

Table 3: Cytotoxicity and Proteasome Inhibitory Activity of Selected Dithiocarbamate Compounds

CompoundCell LineAssayIC₅₀ (µM)Reference
Au(DMDT)Br₂Purified 20S ProteasomeChymotrypsin-like activity7.4[4]
Au(DMDT)Br₂MDA-MB-231 (Breast Cancer)26S Proteasome in intact cells10-20[4]
Disulfiram/CopperVarious Cancer Cell LinesCytotoxicityVaries[11]
Emetine Dithiocarbamate DerivativesLNCaP, PC3, DU145 (Prostate Cancer)CytotoxicityVaries with time[12]

Signaling Pathways and Experimental Workflows

Dithiocarbamates exert their biological effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Inhibition of the NF-κB Signaling Pathway by Dithiocarbamates

Dithiocarbamates are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. They primarily act by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p50-p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[13][14][15][16]

NFkB_Inhibition cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive Complex) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active NF-κB) IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome IkBa_p50_p65->Proteasome IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation p50_p65_n p50-p65 Gene_Transcription Gene Transcription (Inflammation, Survival) Dithiocarbamates Dithiocarbamates Dithiocarbamates->IKK Inhibits Dithiocarbamates->Proteasome Inhibits DNA DNA p50_p65_n->DNA Binds to κB sites DNA->Gene_Transcription Initiates

Dithiocarbamate inhibition of the NF-κB pathway.
Workflow for Dithiocarbamate Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of dithiocarbamate compounds.

Synthesis_Workflow Start Start Synthesis One-Pot Synthesis (Amine + CS₂ + Base) Start->Synthesis Filtration Filtration and Washing Synthesis->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Structural Characterization Drying->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR Functional Groups NMR ¹H and ¹³C NMR Spectroscopy Characterization->NMR Proton/Carbon Environment MassSpec Mass Spectrometry Characterization->MassSpec Molecular Weight BioActivity Biological Activity Assays Characterization->BioActivity If structure is confirmed FTIR->BioActivity NMR->BioActivity MassSpec->BioActivity End End BioActivity->End

Experimental workflow for dithiocarbamate compounds.

Conclusion

From their serendipitous discovery to their rational design as targeted therapeutics, dithiocarbamates have demonstrated remarkable versatility. Their rich history is a testament to the continuous evolution of chemical sciences and their profound impact on various industries and human health. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to further explore the vast potential of this fascinating class of compounds and contribute to the next chapter of their enduring legacy.

References

Spectroscopic Analysis of Copper Dimethyldithiocarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (II) dimethyldithiocarbamate (B2753861) [Cu(dmdtc)₂], a coordination complex with significant biological activity, has garnered substantial interest in the fields of anticancer and antimicrobial research.[1][2] A thorough understanding of its structural and electronic properties is paramount for the development of novel therapeutics. Spectroscopic techniques provide a powerful toolkit for the detailed characterization of this complex. This technical guide offers an in-depth overview of the spectroscopic analysis of copper dimethyldithiocarbamate, presenting key quantitative data, detailed experimental protocols, and a visualization of its interaction with a critical cellular signaling pathway.

Introduction

This compound belongs to the family of dithiocarbamate (B8719985) complexes, which are known for their diverse applications, including as pesticides, vulcanization accelerators, and, more recently, as potential therapeutic agents. The biological activity of these complexes is often linked to the central metal ion and the dithiocarbamate ligand. The interaction of this compound with biological systems, such as its ability to activate the Nrf2 signaling pathway, underscores the importance of its detailed chemical characterization.[3][4] This guide focuses on the application of key spectroscopic methods—UV-Visible, Infrared, Electron Paramagnetic Resonance, Nuclear Magnetic Resonance, and Mass Spectrometry—to elucidate the structure and properties of this compound.

Synthesis of this compound

A common and straightforward method for the synthesis of copper (II) dimethyldithiocarbamate involves the reaction of a copper (II) salt with sodium dimethyldithiocarbamate.

Experimental Protocol:

  • Dissolve sodium dimethyldithiocarbamate in a suitable solvent, such as reagent alcohol.[5]

  • Separately, dissolve a copper (II) salt, for example, copper (II) chloride, in the same solvent.[5]

  • Slowly add the sodium dimethyldithiocarbamate solution to the copper (II) chloride solution while stirring continuously.[5]

  • A precipitate of copper (II) dimethyldithiocarbamate will form.[5]

  • Isolate the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities, followed by a wash with a cold solvent like acetone (B3395972) to remove water.[5]

  • Dry the final product under vacuum.[5]

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within the this compound complex. The characteristic brown color of the complex in solution is due to an intense absorption band in the visible region.[6]

Quantitative Data:

Wavelength (λmax)Molar Absorptivity (ε)Solvent/MediumReference
~435 nm1.41 × 10⁴ L·mol⁻¹·cm⁻¹Carbon Tetrachloride[7][8]
~440 nmNot SpecifiedBrij-35 (micellar media)[9]
~450 nmNot SpecifiedAqueous solution[10]
426 nmNot SpecifiedTween 20 (micellar media)[11]

Experimental Protocol for UV-Vis Analysis:

  • Preparation of Standard Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., chloroform (B151607), carbon tetrachloride, or an aqueous micellar solution).

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Set the wavelength range to scan from approximately 290 nm to 800 nm.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Optional): To determine the concentration of an unknown sample, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound complex, providing insights into the coordination of the dithiocarbamate ligand to the copper center.

Quantitative Data:

Wavenumber (cm⁻¹)AssignmentReference
~1500 cm⁻¹C-N stretching (thioureide band)[12]
~1000 cm⁻¹C-S stretching[12]
Below 500 cm⁻¹Cu-S stretching[13]

Experimental Protocol for IR Analysis:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid this compound sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Record a background spectrum of the KBr pellet or plates.

    • Place the sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like the Cu(II) ion (d⁹ electronic configuration) in this compound. It provides detailed information about the electronic structure and the coordination environment of the copper center.

Quantitative Data:

ParameterValueConditionsReference
g> g⊥
A> A⊥
g2.26
g⊥2.06During a catalytic reaction[14]
A520 MHz

Experimental Protocol for EPR Analysis:

  • Sample Preparation:

    • Solution: Dissolve the this compound in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of chloroform and toluene).

    • Powder: Use a polycrystalline sample of the complex.

  • Instrument Setup: Use an X-band EPR spectrometer.

  • Measurement:

    • Place the sample in a quartz EPR tube.

    • For solution samples, freeze the sample to liquid nitrogen temperature (77 K) to obtain a glassy state spectrum.

    • Record the EPR spectrum.

    • Analyze the spectrum to determine the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) center, obtaining informative NMR spectra for this compound is challenging, as the unpaired electron can cause significant line broadening.[6] However, NMR can be useful for studying the diamagnetic Cu(I) form of the complex or for observing resonances of atoms sufficiently far from the copper center in the Cu(II) complex.[6] For Cu(I) dithiocarbamates, ¹H and ¹³C NMR can provide structural information.

Note: Copper has two NMR active nuclei, ⁶³Cu and ⁶⁵Cu, but their quadrupolar nature leads to broad signals, making them suitable primarily for specialized solid-state NMR studies.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound complex and can provide information about its fragmentation pattern, confirming its composition.

Quantitative Data:

Ionm/zMethodReference
[Cu(S₂CN(C₂H₅)₂)₂]⁺607 (⁶³Cu), 609 (⁶⁵Cu)ESI-MS[12]
[Cu(S₂CN(CH₃)₂)₂]304.0 g/mol (molecular weight)-[16]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent for the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for Electrospray Ionization - ESI).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).

  • Measurement:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • Identify the molecular ion peak and any significant fragment ions.

Visualization of Experimental Workflow and Biological Interaction

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Cu(dmdtc)₂ uv_vis UV-Vis Spectroscopy synthesis->uv_vis Sample ir IR Spectroscopy synthesis->ir Sample epr EPR Spectroscopy synthesis->epr Sample ms Mass Spectrometry synthesis->ms Sample properties Electronic Properties uv_vis->properties structure Structural Elucidation ir->structure epr->properties ms->structure

Caption: Workflow for the spectroscopic characterization of Cu(dmdtc)₂.

Nrf2 Signaling Pathway Activation

Copper dithiocarbamate complexes have been shown to activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. This interaction is of significant interest in drug development for diseases involving oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CuDTC Copper Dimethyldithiocarbamate Keap1 Keap1 CuDTC->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Antioxidant Response Genes ARE->Genes Binding & Activation

References

An In-depth Technical Guide to the Electrochemical Properties of Copper (II) Dithiocarbamates: Core Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper (II) dithiocarbamates are a class of coordination compounds that have garnered significant interest for over a century due to their diverse applications in materials science, biology, and medicine.[1][2][3] These complexes are readily synthesized, typically through the reaction of a copper (II) salt with a dithiocarbamate (B8719985) ligand, which is itself formed from a primary or secondary amine and carbon disulfide.[1] The resulting complexes, with the general formula [Cu(S₂CNR₂)₂], predominantly feature a copper (II) center in a distorted square planar geometry.[1][2][3]

A key feature that underpins many of their applications, particularly in the biomedical field, is their rich electrochemical behavior.[1] Copper (II) dithiocarbamates can readily undergo both oxidation and reduction, accessing Cu(III) and Cu(I) oxidation states, respectively.[1][2][3] This redox activity is central to their mechanism of action as anticancer agents, where they are known to function as proteasome inhibitors and inducers of apoptosis, often through the generation of reactive oxygen species (ROS).[1] This guide provides a comprehensive overview of the electrochemical properties of Copper (II) dithiocarbamates, details the experimental protocols for their characterization, and explores the signaling pathways implicated in their therapeutic effects.

Electrochemical Properties of Copper (II) Dithiocarbamates

The electrochemical behavior of Copper (II) dithiocarbamates is predominantly characterized by two one-electron transfer processes corresponding to the Cu(II)/Cu(III) oxidation and the Cu(II)/Cu(I) reduction.

Oxidation: The Cu(II)/Cu(III) Couple

Copper (II) dithiocarbamates typically exhibit a fully reversible one-electron oxidation to the corresponding Copper (III) complex, [Cu(S₂CNR₂)₂]⁺.[1] This process is electrochemically reversible, and the resulting Cu(III) species are often stable enough to be isolated and characterized.[4][5] The square planar geometry of the copper center is generally retained upon oxidation.[1][2][3] The oxidation potential is sensitive to the nature of the substituents (R groups) on the dithiocarbamate ligand, with electron-donating groups generally leading to lower oxidation potentials.

Reduction: The Cu(II)/Cu(I) Couple

The reduction of Copper (II) dithiocarbamates is a one-electron process that yields a Copper (I) species, [Cu(S₂CNR₂)₂]⁻.[1] This reduction is often quasi-reversible or irreversible.[1][4][5] The quasi-reversibility is attributed to a structural rearrangement from the square planar geometry of the Cu(II) complex to a tetrahedral geometry favored by the d¹⁰ Cu(I) ion, which can be accompanied by the loss of a dithiocarbamate ligand.[1] The nature of the substituents on the dithiocarbamate ligand significantly influences the reversibility of this process; for instance, diaryl-dithiocarbamates tend to show irreversible reduction due to the facile loss of a dithiocarbamate ligand from the Cu(I) anion.[4][5]

Quantitative Electrochemical Data

The redox potentials of Copper (II) dithiocarbamates are highly dependent on the electronic and steric properties of the substituents on the dithiocarbamate ligand. This tunability is a key aspect of their design for various applications, including drug development. The following table summarizes representative electrochemical data for a selection of Copper (II) dithiocarbamate complexes, illustrating the influence of different substituents.

ComplexSubstituent (R)Oxidation Potential (E½, V vs. reference)Reduction Potential (E½, V vs. reference)Reversibility (Oxidation/Reduction)Reference
[Cu(S₂CN(C₂H₅)₂)₂]DiethylNot specifiedNot specifiedNot specified
[Cu(S₂CN(cyclohexyl)₂)₂]Dicyclohexyl0.57-0.49Reversible / Quasi-reversible[1]
[Cu(S₂CN(phenyl)₂)₂]Diphenyl0.71-0.26Reversible / Quasi-reversible[1]
[Cu{S₂CN(p-tolyl)₂}₂]Di-p-tolyl~0.1 (vs. Fc⁺/₀)Not specifiedReversible / Irreversible[4][6]

Experimental Protocols

Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical properties of Copper (II) dithiocarbamates. It provides information on redox potentials, electron transfer kinetics, and the stability of the oxidized and reduced species.

Synthesis of Copper (II) Dithiocarbamate Complexes

A general and straightforward method for the synthesis of these complexes is as follows:

  • Dithiocarbamate Salt Formation: React the desired secondary amine (R₂NH) with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) to form the sodium dithiocarbamate salt (NaS₂CNR₂).

  • Complexation: Add an aqueous solution of a Copper (II) salt (e.g., CuCl₂) to an aqueous solution of the dithiocarbamate salt.

  • Isolation: The Copper (II) dithiocarbamate complex, [Cu(S₂CNR₂)₂], will precipitate out of the solution as a solid. The precipitate can then be collected by filtration, washed, and dried.[1]

Cyclic Voltammetry (CV) Experimental Protocol

The following is a detailed protocol for conducting a cyclic voltammetry experiment on a Copper (II) dithiocarbamate complex:

4.2.1. Materials and Equipment:

  • Potentiostat with CV software

  • Three-electrode cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [Bu₄N][PF₆], in a suitable solvent like acetonitrile (B52724) or dichloromethane)

  • The synthesized Copper (II) dithiocarbamate complex

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

4.2.2. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

  • Sample Preparation: Prepare a solution of the Copper (II) dithiocarbamate complex of a known concentration (e.g., 1 mM) in the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. This includes the initial potential, final potential, vertex potential(s), and scan rate. A typical scan rate to start with is 100 mV/s.

    • Initiate the potential sweep. The potential is swept linearly from the initial potential to the final potential and then back to the initial potential, completing one cycle.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The resulting plot of current vs. potential is the cyclic voltammogram.

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox couple.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

    • Analyze the effect of varying the scan rate on the peak currents and potentials to further investigate the kinetics of the electrode processes.

Signaling Pathways and Anticancer Mechanisms

The therapeutic potential of Copper (II) dithiocarbamates, particularly as anticancer agents, is intimately linked to their redox properties, which enable them to interfere with key cellular signaling pathways.

Inhibition of the Ubiquitin-Proteasome Pathway

A primary mechanism of action for these complexes is the inhibition of the 26S proteasome, a crucial cellular machinery responsible for protein degradation.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Drug Action cluster_2 Cellular Consequences Ub Ubiquitin E1 E1 Ub-activating enzyme E2 E2 Ub-conjugating enzyme E3 E3 Ub-ligase Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3) Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Degraded_Protein Degraded Peptides Proteasome_26S->Degraded_Protein Degradation Accumulation Accumulation of Polyubiquitinated Proteins Cu_DTC Copper (II) Dithiocarbamate Cu_DTC->Proteasome_26S Inhibition of Chymotrypsin-like activity ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 1: Inhibition of the Ubiquitin-Proteasome Pathway by Copper (II) Dithiocarbamates.

Copper (II) dithiocarbamates inhibit the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cancer cell survival. Its inhibition is another key anticancer mechanism of Copper (II) dithiocarbamates.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Drug Action Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome_26S_NFkB 26S Proteasome IkB->Proteasome_26S_NFkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Pro-survival, Pro-inflammatory) DNA->Gene_Transcription Cu_DTC_NFkB Copper (II) Dithiocarbamate Cu_DTC_NFkB->IKK Inhibition Cu_DTC_NFkB->Proteasome_26S_NFkB Inhibition

Figure 2: Inhibition of the NF-κB Signaling Pathway by Copper (II) Dithiocarbamates.

Copper (II) dithiocarbamates can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, through the inhibition of the IKK complex and the proteasome. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes.

Generation of Reactive Oxygen Species (ROS)

The redox cycling between Cu(II) and Cu(I) states in the presence of intracellular reducing agents like glutathione (B108866) (GSH) can lead to the production of ROS, which induces oxidative stress and contributes to apoptosis.

ROS_Generation cluster_0 Redox Cycling cluster_1 Cellular Effects cluster_2 Drug Cu_II_DTC Cu(II)-DTC Cu_I_DTC Cu(I)-DTC Cu_II_DTC->Cu_I_DTC Reduction GSH GSH (Glutathione) Cu_I_DTC->Cu_II_DTC Oxidation O2 O₂ GSSG GSSG GSH->GSSG Oxidation O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide Reduction Oxidative_Stress Oxidative Stress O2_superoxide->Oxidative_Stress Apoptosis_ROS Apoptosis Oxidative_Stress->Apoptosis_ROS Drug Copper (II) Dithiocarbamate

Figure 3: Generation of Reactive Oxygen Species by Copper (II) Dithiocarbamates.

The redox cycling of the copper center in Copper (II) dithiocarbamates in the presence of cellular reductants generates superoxide (B77818) radicals, leading to oxidative stress and subsequent apoptosis.

Conclusion

The electrochemical properties of Copper (II) dithiocarbamates are fundamental to their diverse applications, particularly in the realm of drug development. Their ability to undergo reversible oxidation and quasi-reversible reduction allows for a fine-tuning of their redox potentials through synthetic modification of the dithiocarbamate ligands. This redox activity is directly linked to their potent anticancer effects, which are mediated through the inhibition of crucial cellular pathways such as the ubiquitin-proteasome system and NF-κB signaling, as well as the induction of oxidative stress. A thorough understanding and characterization of their electrochemical behavior, through techniques like cyclic voltammetry, are therefore essential for the rational design and development of novel and more effective Copper (II) dithiocarbamate-based therapeutic agents.

References

Copper Dimethyldithiocarbamate: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper (II) bis(dimethyldithiocarbamate), commonly known as copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), is a coordination complex with significant interest across various scientific disciplines. Its applications range from agriculture to materials science and, notably, in the biomedical field as a potential anticancer agent.[1][2][3] The therapeutic potential of Cu(DDC)₂ is intrinsically linked to its stability and the pathways through which it degrades. Understanding these characteristics is paramount for the rational design of drug delivery systems, predicting environmental fate, and optimizing its use in various applications. This technical guide provides an in-depth overview of the stability and degradation of Cu(DDC)₂, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical and Physical Properties

Copper dimethyldithiocarbamate is a coordination complex with the chemical formula C₆H₁₂CuN₂S₄.[4][5] It is formed by the chelation of two dimethyldithiocarbamate (DDC) ligands to a central copper(II) ion. The DDC ligand is bidentate, coordinating to the copper ion through its two sulfur atoms.[6]

PropertyValue
Molecular Formula C₆H₁₂CuN₂S₄
Molecular Weight 303.96 g/mol [5]
Appearance Orange to Amber to Dark red powder/crystal[5]
CAS Number 137-29-1[5]

Stability of this compound

The stability of Cu(DDC)₂ is influenced by several factors, including temperature, pH, and the surrounding chemical environment.

Thermal Stability

Cu(DDC)₂ exhibits relatively high thermal stability in the solid state.[1] Most copper dithiocarbamate (B8719985) complexes, including the dimethyl derivative, generally degrade at temperatures between 230–300 °C.[1][7] This thermal decomposition typically leads to the formation of various copper sulfide (B99878) species.[1][7] The thermal stability has been extensively studied, with techniques like thermogravimetric analysis (TGA) being employed to determine decomposition temperatures. For instance, the related copper(II) bis(diethyldithiocarbamate) melts at approximately 200 °C and decomposes at higher temperatures.[1][7]

ComplexDecomposition Temperature (°C)Reference
Copper(II) bis(diethyldithiocarbamate)~220[1]
Copper(II) bis(diaryldithiocarbamate)Starts at ~250[8]
pH and Hydrolytic Stability
Stability in Biological Media

The stability of Cu(DDC)₂ in biological environments is a critical factor for its therapeutic applications. Studies have shown that nanoparticle formulations of Cu(DDC)₂ can exhibit outstanding stability in serum for extended periods, such as 72 hours.[10] However, other research indicates that when formulated in certain types of liposomes, Cu(DDC)₂ can be rapidly lost from the carrier upon intravenous administration, with a significant reduction in the copper-to-lipid ratio within minutes.[11][12] This highlights the profound impact of the delivery vehicle on the in vivo stability and pharmacokinetics of the complex.

Degradation Pathways

The degradation of this compound can proceed through several pathways, depending on the conditions.

Thermal Decomposition

As previously mentioned, the primary degradation pathway under thermal stress is the decomposition to form copper sulfides.[1][7] This property is leveraged in materials science, where copper dithiocarbamate complexes are used as single-source precursors for the synthesis of copper sulfide nanoparticles.[1][2][3][8] The exact nature of the resulting copper sulfide phase (e.g., CuS, Cu₂S) can be influenced by the decomposition temperature and atmosphere.[8]

Thermal_Decomposition

Hydrolytic Degradation

While complexation with copper enhances stability, under certain conditions (e.g., strongly acidic or basic environments), hydrolysis can still occur. The cleavage of the bond between the dithiocarbamate ligand and the copper ion would be the initial step, followed by the degradation of the free DDC ligand. The degradation of DDC can lead to the formation of diethylamine (B46881) and carbon disulfide.[13]

Hydrolytic_Degradation

Oxidative and Reductive Pathways

Copper dithiocarbamate complexes exhibit rich redox behavior. Cu(II)(DDC)₂ can be oxidized to form Cu(III) complexes or reduced to form Cu(I) species.[1][2][3] These transformations can be considered a form of degradation or chemical modification, as they alter the structure and properties of the original complex. For instance, reaction with various oxidizing agents can lead to the formation of square-planar d⁸ Cu(III) complexes.[1][2][3] Conversely, reduction can lead to Cu(I) complexes, which may be less stable and prone to losing a dithiocarbamate ligand.[1][2][3] In biological systems, the generation of reactive oxygen species (ROS) can be induced by the Cu(DDC)₂ complex, suggesting its involvement in redox cycling.[14]

Redox_Pathways

Metabolic Pathways

In the context of drug development, particularly when considering the administration of disulfiram (B1670777) (DSF) as a pro-drug, the metabolic pathway leading to the formation and subsequent action of Cu(DDC)₂ is of central importance. DSF is metabolized in the body to diethyldithiocarbamate (B1195824) (DDC), which then chelates endogenous copper to form the active Cu(DDC)₂ complex.[15][16] The degradation of Cu(DDC)₂ within cells is part of its mechanism of action, which can involve proteasome inhibition and induction of apoptosis.[11][17]

Metabolic_Pathway

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Cu(DDC)₂ involves the reaction of a water-soluble copper(II) salt with a dimethyldithiocarbamate salt.[8]

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • Sodium dimethyldithiocarbamate (NaDDC)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare an aqueous solution of the copper(II) salt.

  • Prepare an aqueous solution of sodium dimethyldithiocarbamate.

  • Slowly add the sodium dimethyldithiocarbamate solution to the copper(II) salt solution with constant stirring.

  • A brown precipitate of this compound will form immediately.[8]

  • Continue stirring for a specified period (e.g., 1 hour) to ensure complete reaction.

  • Collect the precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol to aid in drying.

  • Dry the resulting solid in a desiccator or under vacuum at room temperature.

Spectrophotometric Determination of Copper using Dithiocarbamate

This method is based on the formation of the colored Cu(DDC)₂ complex, which can be extracted into an organic solvent and quantified using a UV-Vis spectrophotometer.[18][19][20][21]

Reagents:

Procedure:

  • Pipette a known volume of the sample solution containing copper into a separatory funnel.

  • Add 5 mL of ammonium citrate buffer and 10 mL of EDTA solution to mask interfering ions. Mix well.

  • Add 10 mL of the DDTC solution and shake for 2 minutes. A yellow-brown complex will form.

  • Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the copper complex into the organic layer.

  • Allow the layers to separate and drain the organic layer into a clean, dry flask.

  • Measure the absorbance of the organic solution at the wavelength of maximum absorbance (λmax), which is typically around 435-440 nm, against a reagent blank.[18][19]

  • The concentration of copper is determined by comparing the absorbance to a calibration curve prepared from standard copper solutions.

Quantitative Data for Spectrophotometric Analysis:

ParameterValueReference
λmax 435 - 440 nm[18][19]
Linear Range 0.02 - 12.0 µg/mL[18]
Molar Absorptivity (ε) 3.16 x 10⁵ L·mol⁻¹·cm⁻¹[18][21]
Optimal pH 4.0 - 8.0[18]
Thermal Analysis

Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition profile of Cu(DDC)₂.

Procedure:

  • Place a small, accurately weighed amount of the Cu(DDC)₂ sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.

Experimental_Workflow_TGA

Conclusion

This compound is a compound with a complex and fascinating chemistry. Its stability is a key determinant of its utility, particularly in the pharmaceutical and materials science sectors. While thermally robust in its solid form, its persistence in solution is highly dependent on pH and the presence of complexing agents. The degradation of Cu(DDC)₂ can be triggered by heat, leading to the formation of copper sulfides, or can occur through hydrolytic and redox pathways. In biological systems, its formation from the pro-drug disulfiram and its subsequent interactions with cellular components are central to its therapeutic effects. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and analysis of this important copper complex. A thorough understanding of these principles is essential for researchers and professionals working to harness the potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Copper(II) Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) dimethyldithiocarbamate (B2753861), with the chemical formula C₆H₁₂CuN₂S₄, is a coordination complex with significant interest in various fields of research and development.[1] Dithiocarbamate ligands are known for their strong chelating properties, forming stable complexes with a wide range of transition metals. The resulting copper complex has applications in areas such as agriculture as a fungicide, in the rubber industry as a vulcanization accelerator, and increasingly in biomedical research for its potential therapeutic properties, including anticancer activity.

This document provides a detailed protocol for the synthesis, purification, and characterization of copper(II) dimethyldithiocarbamate in a laboratory setting. Adherence to this protocol will enable the consistent production of a high-purity product suitable for research and development purposes.

Materials and Reagents

The following table lists the necessary materials and reagents for the synthesis.

Material/ReagentFormulaMolecular Weight ( g/mol )Supplier/Grade
Copper(II) Chloride DihydrateCuCl₂·2H₂O170.48Analytical Grade
Sodium Dimethyldithiocarbamate DihydrateC₃H₆NNaS₂·2H₂O179.22Analytical Grade
Reagent Alcohol (Ethanol)C₂H₅OH46.07ACS Grade
Deionized WaterH₂O18.02High Purity
Acetone (B3395972)C₃H₆O58.08ACS Grade

Experimental Protocol

1. Synthesis of Copper(II) Dimethyldithiocarbamate

This synthesis is based on the precipitation reaction between a soluble copper(II) salt and a soluble dimethyldithiocarbamate salt in an alcoholic solution.

  • Step 1: Preparation of Reactant Solutions

    • In a 250 mL beaker, dissolve 4.26 g (0.025 mol) of copper(II) chloride dihydrate in 50 mL of reagent alcohol. Stir the solution until the salt is completely dissolved.

    • In a separate 500 mL beaker, dissolve 9.0 g (0.05 mol) of sodium dimethyldithiocarbamate dihydrate in 150 mL of reagent alcohol. Stir until a clear solution is obtained.

  • Step 2: Reaction

    • While stirring the copper(II) chloride solution constantly, add the sodium dimethyldithiocarbamate solution dropwise using a dropping funnel.

    • A dark brown precipitate of copper(II) dimethyldithiocarbamate will form immediately.[2][3]

    • Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Step 3: Isolation of the Product

    • Separate the resulting dark brown precipitate from the solution by vacuum filtration using a Büchner funnel.

    • Wash the precipitate in the funnel four times with 50 mL portions of deionized water to remove any unreacted salts.

    • Subsequently, wash the precipitate twice with 25 mL portions of cold acetone to remove residual water.

  • Step 4: Drying

    • Carefully transfer the solid product to a watch glass or petri dish.

    • Dry the product in a desiccator under vacuum to a constant weight.

2. Purification by Recrystallization (Optional, for high-purity applications)

While the precipitated product is often of sufficient purity for many applications, recrystallization can be performed to obtain a product of higher purity.

  • Step 1: Dissolution

    • Transfer the crude, dried copper(II) dimethyldithiocarbamate to a beaker.

    • Add a minimal amount of a suitable hot solvent, such as chloroform (B151607) or a mixture of dichloromethane, diethyl ether, and chloroform, to dissolve the solid completely.

  • Step 2: Crystallization

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the beaker in an ice bath.

  • Step 3: Isolation and Drying

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

The following table summarizes the key quantitative data and physicochemical properties of the synthesized copper(II) dimethyldithiocarbamate.

ParameterValueReference
Reactant Quantities
Copper(II) Chloride Dihydrate4.26 g (0.025 mol)Calculated
Sodium Dimethyldithiocarbamate Dihydrate9.0 g (0.05 mol)Calculated
Product Characterization
Molecular FormulaC₆H₁₂CuN₂S₄[1]
Molecular Weight303.98 g/mol [1]
AppearanceDark brown powder[1]
Melting PointDecomposes at 260 °C
SolubilityInsoluble in water; Soluble in acetone, toluene, chloroform
Expected Yield
Theoretical Yield~7.6 gCalculated
Expected Practical Yield>90%Based on similar preparations
Spectroscopic Data
UV-Vis (λmax in CCl₄)~435 nm[4]
Key IR Peaks (KBr pellet, cm⁻¹)~1500 (C-N), ~980 (C-S)[1]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, at all times.

  • Perform the synthesis in a well-ventilated fume hood.

  • Copper compounds can be toxic; avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Diagrams

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification A Dissolve CuCl₂·2H₂O in Reagent Alcohol C Dropwise addition of Dithiocarbamate solution to Copper solution with constant stirring A->C B Dissolve NaS₂CN(CH₃)₂·2H₂O in Reagent Alcohol B->C D Vacuum Filtration C->D Precipitate Formation E Wash with Deionized Water D->E F Wash with Cold Acetone E->F G Dry under Vacuum F->G H Final Product: Copper(II) Dimethyldithiocarbamate G->H

Caption: Experimental workflow for the synthesis of Copper(II) Dimethyldithiocarbamate.

References

Application Notes and Protocols for the Quantification of Copper Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods for the quantification of Copper Dimethyldithiocarbamate (B2753861) (CDD). The primary focus is on UV-Vis Spectrophotometry, with additional protocols for Atomic Absorption Spectrometry (AAS) and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometric Method

This method is based on the formation of a colored complex between copper (II) ions and dimethyldithiocarbamate. The intensity of the color, which is directly proportional to the concentration of the copper complex, is measured using a spectrophotometer. This technique is widely used due to its simplicity, rapidity, and cost-effectiveness.[1][2][3]

Principle

Copper (II) ions react with sodium dimethyldithiocarbamate to form a stable, yellow-brown colored Copper (II) dimethyldithiocarbamate complex. This complex is typically extracted into an organic solvent, such as chloroform (B151607) or carbon tetrachloride, to concentrate the analyte and remove interferences.[4] The absorbance of the organic layer is then measured at a specific wavelength, which is typically around 435-440 nm for the diethyldithiocarbamate (B1195824) complex, and is expected to be similar for the dimethyldithiocarbamate complex.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper using dithiocarbamate (B8719985) reagents. Note that most published data is for the diethyldithiocarbamate (DDTC) complex, which is a close analog of the dimethyldithiocarbamate complex.

ParameterValueReference
Wavelength (λmax)435 - 440 nm[3][4][5]
Linear Range0.02 - 12.0 µg/mL[4]
Molar Absorptivity (ε)3.16 x 10⁵ L·mol⁻¹·cm⁻¹[3][5]
Limit of Detection (LOD)0.023 µg/mL[3][4]
Limit of Quantification (LOQ)0.075 µg/mL[4]
Optimal pH4.0 - 8.0[4]
Experimental Protocol

Reagents:

  • Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water.[4]

  • Sodium Dimethyldithiocarbamate (NaDMDTC) Solution (0.1% w/v): Dissolve 0.1 g of sodium dimethyldithiocarbamate in 100 mL of deionized water. This solution should be prepared fresh daily.[4]

  • Ammonium (B1175870) Citrate (B86180) Buffer (pH 8.5): Dissolve 50 g of citric acid in 200 mL of deionized water and adjust the pH to 8.5 with concentrated ammonium hydroxide.[4]

  • EDTA Solution (0.1 M): Dissolve 37.22 g of disodium (B8443419) EDTA in 1 liter of deionized water.[4]

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄): Analytical grade.[4]

Procedure:

  • Sample Preparation: Accurately weigh a sample containing Copper Dimethyldithiocarbamate and dissolve it in an appropriate solvent. If the sample is in a complex matrix, an acid digestion or ashing procedure may be necessary to bring the copper into solution.[2]

  • Standard Curve Preparation: Prepare a series of working standard solutions of copper (e.g., 0.5, 1, 2, 5, and 10 µg/mL) by diluting the 1000 mg/L standard copper solution.

  • Complex Formation and Extraction:

    • Pipette a known volume of the sample solution or standard solution into a separatory funnel.

    • Add 5 mL of ammonium citrate buffer and 10 mL of EDTA solution to mask interfering ions.[4] Mix well.

    • Add 10 mL of the 0.1% NaDMDTC solution and shake for 2 minutes.[4]

    • Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the copper-dithiocarbamate complex.[4]

    • Allow the layers to separate.

  • Measurement:

    • Collect the organic (bottom) layer in a clean, dry cuvette.

    • Measure the absorbance of the solution at the predetermined λmax (around 435-440 nm) against a reagent blank prepared in the same manner without the copper standard or sample.[4]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of copper in the sample from the calibration curve.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Sample Sample Preparation Complex Complex Formation (add NaDMDTC, buffer) Sample->Complex Standards Standard Preparation Standards->Complex Extract Solvent Extraction (add Chloroform) Complex->Extract Measure Spectrophotometric Measurement (435-440 nm) Extract->Measure Quantify Quantification (Calibration Curve) Measure->Quantify

Workflow for UV-Vis Spectrophotometric Quantification.

Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive and specific method for determining the copper content in this compound. This technique measures the absorption of light by free copper atoms in the gaseous state.

Principle

The sample is introduced into a high-temperature atomizer (flame or graphite (B72142) furnace) to dissociate the compound and create a cloud of free copper atoms. A light beam from a copper hollow-cathode lamp is passed through this atomic vapor. The copper atoms absorb light at a characteristic wavelength (324.8 nm), and the amount of light absorbed is proportional to the concentration of copper in the sample.[1][6][7]

Experimental Protocol

Reagents:

  • Standard Copper Solution (1000 mg/L): As prepared for the UV-Vis method.[6]

  • Nitric Acid (HNO₃): Concentrated, high-purity.[8]

  • Acidified Water: Add 1.5 mL of concentrated HNO₃ to 1 L of demineralized water.[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Digest the sample with concentrated nitric acid to destroy the organic matrix and solubilize the copper.[7] This can be done on a hot plate or in a muffle furnace.[2][7]

    • Dilute the digested sample to a known volume with acidified water.

  • Standard Preparation: Prepare a series of working standards by diluting the 1000 mg/L stock solution with acidified water to concentrations within the linear range of the instrument.[6]

  • Instrument Setup:

    • Set up the atomic absorption spectrometer according to the manufacturer's instructions for copper analysis.

    • Wavelength: 324.8 nm[1][7]

    • Flame: Air-acetylene[1][6]

    • Slit width: 0.5 nm[1]

  • Measurement:

    • Aspirate the blank (acidified water) to zero the instrument.

    • Aspirate the standards and the prepared sample solutions into the flame.

    • Record the absorbance readings for each solution.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the copper concentration in the sample from the calibration curve, accounting for any dilutions made during sample preparation.

Workflow Diagram

AAS_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Digestion (Nitric Acid) Atomize Atomization (Flame/Furnace) Sample->Atomize Standards Standard Dilution Standards->Atomize Measure AAS Measurement (324.8 nm) Atomize->Measure Quantify Quantification Measure->Quantify

Workflow for AAS Quantification of Copper.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the direct quantification of the this compound complex or for the indirect determination of the dimethyldithiocarbamate ligand after derivatization.

Principle

Direct Analysis: The this compound complex is separated from other components in the sample on a reversed-phase HPLC column. The complex is then detected as it elutes from the column, typically using a UV-Vis detector set at a wavelength where the complex absorbs strongly (e.g., 272 nm or around 435 nm).[9]

Indirect Analysis (Ligand Derivatization): The dimethyldithiocarbamate is first derivatized to a more stable and easily detectable compound. This derivative is then separated by HPLC and quantified.[10]

Experimental Protocol (Direct Analysis)

Reagents:

  • Acetonitrile (B52724): HPLC grade.

  • Water: HPLC grade.

  • Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio may need to be optimized.

  • Standard Solutions: Prepare standard solutions of this compound in the mobile phase.

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System:

    • Column: C18 reversed-phase column.[9]

    • Mobile Phase: Acetonitrile/water mixture (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Injection Volume: 20 µL.[9]

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 272 nm).[9]

  • Analysis:

    • Inject the standard solutions to establish the retention time and create a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak based on its retention time.

  • Quantification:

    • Quantify the amount of this compound in the sample by comparing the peak area or peak height to the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Dissolution & Filtration Inject HPLC Injection Sample->Inject Standards Standard Preparation Standards->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV-Vis Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for Direct HPLC Quantification.

References

Application of Copper Dimethyldithiocarbamate in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using copper dimethyldithiocarbamate (B2753861) (CDD) as a single-source precursor. The focus is on the synthesis of copper sulfide (B99878) (CuS) nanoparticles and their subsequent application in the field of nanomedicine, particularly in cancer therapy, and catalysis.

Application Notes

Copper(II) dimethyldithiocarbamate, [Cu(S₂CN(CH₃)₂)₂], is a versatile single-source precursor for the synthesis of various copper sulfide (CuS) nanostructures. Its molecular structure contains both copper and sulfur, allowing for the formation of CuxS nanoparticles through thermal decomposition without the need for additional sulfur sources. This approach offers excellent control over the size, shape, and crystalline phase of the resulting nanoparticles, which is crucial for their application in various fields.

The primary application of CuS nanoparticles synthesized from CDD is in photothermal therapy (PTT) for cancer treatment. These nanoparticles exhibit strong absorption in the near-infrared (NIR) region (typically around 900 nm), a wavelength that allows for deep tissue penetration with minimal damage to healthy tissue.[1] Upon irradiation with an NIR laser, the CuS nanoparticles efficiently convert light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[1]

Beyond direct thermal ablation, CuS nanoparticle-mediated PTT can induce a form of cell death known as immunogenic cell death (ICD) . This process is characterized by the release of damage-associated molecular patterns (DAMPs) from the dying cancer cells, which can stimulate an anti-tumor immune response.

Another emerging application of copper sulfide nanoparticles is in catalysis . Their high surface-area-to-volume ratio and unique electronic properties make them effective catalysts for various organic reactions, including cycloaddition reactions.

Nanoparticle Synthesis Methods

Two primary methods are employed for the synthesis of CuS nanoparticles from copper dithiocarbamate (B8719985) precursors:

  • Thermolysis (Hot-Injection/Heat-Up): This is the most common method and involves the thermal decomposition of the precursor in a high-boiling point organic solvent, such as oleylamine (B85491) or hexadecylamine. The hot-injection technique, where a solution of the precursor is rapidly injected into a hot solvent, allows for excellent control over nanoparticle nucleation and growth, resulting in monodisperse nanoparticles.

  • Wet Chemical Synthesis: This method involves the chemical reduction of the copper dithiocarbamate complex at or near room temperature. For instance, the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent can yield CuS nanoparticles in an ethanol (B145695) solution.

Quantitative Data Summary

The following tables summarize key quantitative data for CuS nanoparticles synthesized from dithiocarbamate precursors, as reported in the literature.

PrecursorSynthesis MethodSolvent/Capping AgentParticle Size (nm)MorphologyNIR Absorption (nm)Ref.
Copper(II) bis(diethyldithiocarbamate)ThermolysisHexadecylamine (HDA)3 - 9.8Spherical to rod-like~287 (UV-Vis)
Copper(II) bis(dibutyldithiocarbamate)Hot-InjectionOleylamine (OLA)9NanocrystalsNot specified
Copper(II) bis(N-pyrrolidinedithiocarbamate)ThermolysisTOPO / HDANot specifiedSphericalNot specified[2]
N-alkyldithiocarbamatecopper(II) complexesWet Chemical (NaBH₄)EthanolVaries with chain lengthQuasi-sphericalNot specified[3]

Table 1: Physical Properties of CuS Nanoparticles Synthesized from Dithiocarbamate Precursors.

Nanoparticle SystemPhotothermal Conversion Efficiency (PCE)Laser Wavelength (nm)Ref.
PEGylated CuS Nanoparticles71.4%Not specified[4]
Cu₇.₂S₄ Nanocrystals56.7%Not specified[5]
CuSe Nanocrystals~20%Not specified[6]

Table 2: Photothermal Conversion Efficiencies of Copper Chalcogenide Nanoparticles.

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of CuS Nanoparticles

This protocol is a representative example of the hot-injection method for synthesizing CuS nanoparticles from a copper dithiocarbamate precursor.

Materials:

  • Copper(II) bis(diethyldithiocarbamate) [Cu(S₂CNEt₂)₂]

  • Oleylamine (OLA)

  • Toluene (B28343)

  • Ethanol

  • Three-neck flask

  • Heating mantle with temperature controller

  • Syringe pump

  • Schlenk line for inert atmosphere

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of Copper(II) bis(diethyldithiocarbamate) in toluene to prepare the precursor solution. Note: The exact concentration will influence the final nanoparticle size and should be optimized for the desired application.

  • Reaction Setup: In a three-neck flask, add a measured volume of oleylamine. Degas the oleylamine by heating it to 100-120 °C under vacuum for at least 30 minutes and then backfill with an inert gas (e.g., Argon or Nitrogen).

  • Heating: Heat the oleylamine to the desired reaction temperature (typically between 180 °C and 240 °C) under a continuous flow of inert gas.

  • Injection: Using a syringe pump, rapidly inject the precursor solution into the hot oleylamine. The color of the solution should change, indicating the formation of nanoparticles.

  • Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 5 to 60 minutes) to allow for nanoparticle growth.

  • Cooling and Purification: After the growth phase, rapidly cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the nanoparticles.

  • Centrifugation: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.

  • Washing: Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with ethanol at least three times to remove excess capping agent and unreacted precursors.

  • Final Product: Dry the final nanoparticle product under vacuum. The nanoparticles can be stored as a powder or re-dispersed in a non-polar solvent like toluene or chloroform.

Protocol 2: Photothermal Ablation of Cancer Cells

This protocol outlines a general procedure for evaluating the photothermal efficacy of synthesized CuS nanoparticles in vitro.

Materials:

  • CuS nanoparticles dispersed in a biocompatible solvent (e.g., PBS with a surfactant like PEG)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • NIR laser (e.g., 808 nm or 980 nm) with adjustable power density

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Nanoparticle Incubation: Replace the cell culture medium with fresh medium containing various concentrations of the CuS nanoparticle dispersion. Include control wells with medium only. Incubate for a period to allow for nanoparticle uptake (e.g., 4-24 hours).

  • Washing: Gently wash the cells with PBS to remove any nanoparticles that have not been internalized.

  • Laser Irradiation: Expose the designated wells to the NIR laser for a specific duration (e.g., 5-10 minutes) at a defined power density. Include non-irradiated control wells for each nanoparticle concentration.

  • Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24-48 hours.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells.

Visualizations

Experimental Workflow: Hot-Injection Synthesis

Hot_Injection_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Precursor Precursor Solution: Copper Dithiocarbamate in Toluene Inject Inject Precursor (Syringe Pump) Precursor->Inject Solvent Solvent: Oleylamine in 3-neck flask Degas Degas Solvent (Heat + Vacuum) Solvent->Degas Heat Heat to 180-240°C (Inert Atmosphere) Degas->Heat Heat->Inject Grow Growth Phase (5-60 min) Inject->Grow Cool Cool to RT Grow->Cool Precipitate Precipitate with Ethanol Cool->Precipitate Centrifuge Centrifuge & Discard Supernatant Precipitate->Centrifuge Wash Wash x3 (Toluene/Ethanol) Centrifuge->Wash Dry Dry under Vacuum Wash->Dry Final CuS Nanoparticles Dry->Final

Caption: Workflow for the hot-injection synthesis of CuS nanoparticles.

Signaling Pathway: Photothermal Therapy-Induced Immunogenic Cell Death

ICD_Pathway cluster_trigger Trigger cluster_cell_death Cancer Cell Response cluster_damps DAMPs Release cluster_immune Immune Response NP CuS Nanoparticle PTT Photothermal Effect (Hyperthermia) NP->PTT NIR NIR Laser NIR->NP ER_Stress Endoplasmic Reticulum Stress PTT->ER_Stress Apoptosis Apoptosis / Necrosis PTT->Apoptosis Calreticulin Calreticulin (CRT) Exposure ('Eat-me' signal) ER_Stress->Calreticulin ATP ATP Secretion ('Find-me' signal) ER_Stress->ATP HMGB1 HMGB1 Release (Pro-inflammatory) Apoptosis->HMGB1 DC_maturation Dendritic Cell (DC) Maturation & Antigen Presentation Calreticulin->DC_maturation ATP->DC_maturation HMGB1->DC_maturation T_cell T-Cell Priming & Activation DC_maturation->T_cell Immunity Anti-Tumor Immunity T_cell->Immunity

Caption: Signaling pathway of immunogenic cell death induced by PTT.

References

Copper Dimethyldithiocarbamate: Application Notes and Protocols for In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), also referred to as CuET, in preclinical in vivo animal model studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly in the fields of oncology and neurodegenerative diseases.

Overview and Formulation

Copper dimethyldithiocarbamate is a metal complex that has garnered significant interest for its potent anti-cancer and neuroprotective properties. A key challenge in its in vivo application is its poor water solubility.[1][2] To overcome this, various formulations, particularly liposomal nanoparticles, have been developed to improve bioavailability and enable systemic administration.[1][3][4][5] These formulations typically encapsulate Cu(DDC)₂ or involve the in situ formation of the complex within copper-containing liposomes.[1][3][5][6]

Synthesis: The synthesis of Cu(DDC)₂ for research purposes can be achieved through several methods, including the reaction of a copper(II) salt with sodium dimethyldithiocarbamate or via one-step oxidation-reduction reactions.[7][8][9][10] For in vivo studies, liposomal formulations are often prepared by rehydrating a lipid film with a copper salt solution, followed by the addition of the dithiocarbamate (B8719985) ligand, which diffuses into the liposomes to form the Cu(DDC)₂ complex.[3][5][6]

Applications in Oncology

Cu(DDC)₂ has demonstrated significant antitumor activity in a variety of cancer models. Its primary mechanism of action is believed to be the inhibition of the ubiquitin-proteasome system, leading to proteotoxic stress and apoptosis in cancer cells.[1][3][11][12][13] It has also been shown to induce the generation of reactive oxygen species (ROS) and suppress the NF-κB pathway.[11][12][13]

Glioma Models

In rat glioma models, Cu(DDC)₂ has been shown to increase survival time.[3] Administration is often performed via convection-enhanced delivery (CED) directly to the tumor site.

Quantitative Data: Glioma Animal Model

Animal ModelFormulationAdministration RouteDosageTreatment ScheduleKey OutcomeReference
F98 Rat GliomaDSPC/Chol liposomesConvection-Enhanced Delivery (CED)5 µg per rat (0.5 mg/mL solution)Single 10 µL infusion25% increase in median survival time[3]

Experimental Protocol: F98 Rat Glioma Model

  • Animal Model: Male Fischer rats are used.

  • Tumor Inoculation: F98 glioma cells are inoculated at the desired site.

  • Formulation Preparation: Cu(DDC)₂ is formulated in DSPC/Cholesterol liposomes at a concentration of 0.5 mg/mL.[3]

  • Administration: A total volume of 10 µL of the liposomal Cu(DDC)₂ suspension is infused directly into the tumor site at a rate of 0.5 µL/min for 20 minutes.[3]

  • Endpoint Analysis: Animal survival is monitored, and tumor progression can be assessed through imaging or histological analysis post-mortem.

Leukemia Models

Subcutaneous xenograft models using human leukemia cells in immunodeficient mice have been utilized to evaluate the systemic efficacy of liposomal Cu(DDC)₂.

Quantitative Data: Leukemia Xenograft Model

Animal ModelCell LineFormulationAdministration RouteDosageTreatment ScheduleKey OutcomeReference
RAG-2M MiceMV-4-11 (human leukemia)DSPC/Chol or DSPC/DSPE-PEG₂₀₀₀ liposomesIntravenous15 mg/kgNot specified45% decrease in tumor burden[14]

Experimental Protocol: MV-4-11 Subcutaneous Xenograft Model

  • Animal Model: RAG-2M immunodeficient mice are used.

  • Tumor Inoculation: 1x10⁶ MV-4-11 cells are injected subcutaneously in a 50 µL volume.[3][15]

  • Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., on day 12).[3][15]

  • Formulation: Cu(DDC)₂ is prepared in liposomes composed of either DSPC/Chol (55:45) or DSPC/DSPE-PEG₂₀₀₀ (95:5).[3][15]

  • Administration: The formulation is administered intravenously.

  • Endpoint Analysis: Tumor growth is measured regularly with calipers. The humane endpoint is typically defined by a maximum tumor volume (e.g., 800 mm³).[15]

Ovarian Cancer Models

The efficacy of Cu(DDC)₂ has also been demonstrated in platinum-resistant ovarian cancer models, highlighting its potential to overcome drug resistance.[2][4]

Quantitative Data: Platinum-Resistant Ovarian Cancer Xenograft

Animal ModelCell LineFormulationAdministration RouteDosageTreatment ScheduleKey OutcomeReference
NRG MiceA2780-CP (platinum-resistant)Liposomal Cu(DDC)₂Intravenous8 mg/kg3 times per week for 2 weeks50% reduction in tumor size[4]

Experimental Protocol: A2780-CP Ovarian Cancer Xenograft Model

  • Animal Model: Immune-compromised NRG mice are used.

  • Tumor Inoculation: 1x10⁶ A2780-CP cells are inoculated subcutaneously.[4]

  • Formulation: Liposomal Cu(DDC)₂ is prepared.

  • Administration: The formulation is administered intravenously at a dose of 8 mg/kg, three times a week for two weeks.[4]

  • Endpoint Analysis: Mean tumor volume is determined at the study endpoint (e.g., day 18).[4]

Signaling Pathway in Cancer

anticancer_mechanism CuDDC Cu(DDC)₂ Proteasome p97-NPL4 Complex (Proteasome) CuDDC->Proteasome Inhibits ROS ROS Generation CuDDC->ROS NFkB NF-κB Pathway CuDDC->NFkB Suppresses MisfoldedProteins Accumulation of Misfolded Proteins ERStress ER Stress MisfoldedProteins->ERStress Apoptosis Apoptosis ERStress->Apoptosis ROS->Apoptosis

Caption: Anticancer mechanism of Cu(DDC)₂.

Applications in Neurodegenerative Disorders

Copper dyshomeostasis is implicated in several neurodegenerative diseases. Dithiocarbamates, as lipophilic chelators, can facilitate the transport of copper across the blood-brain barrier, suggesting a therapeutic potential for conditions characterized by either copper deficiency or copper-mediated toxicity.[16][17][18][19]

Menkes Disease

Menkes disease is a fatal neurodegenerative disorder caused by a copper deficiency in the brain.[16][17] Combination therapy of copper and diethyldithiocarbamate (B1195824) (a related compound) has been shown to be effective in a mouse model of this disease.[16][17]

Quantitative Data: Menkes Disease Animal Model

Animal ModelTreatmentAdministration RouteDosageTreatment ScheduleKey OutcomesReference
Macular MouseCuCl₂ + DEDTCSubcutaneous (CuCl₂) and Intraperitoneal (DEDTC)4 µg CuCl₂ and 0.2 mg/g DEDTCTwice a week for 4 weeksIncreased brain copper concentrations and cytochrome-c oxidase activity[16][17]

Experimental Protocol: Macular Mouse Model of Menkes Disease

  • Animal Model: Four-week-old macular mice are used.[17]

  • Pre-treatment: Mice are treated with 50 µg of CuCl₂ on the 7th day after birth.[17]

  • Combination Therapy: Experimental mice receive a subcutaneous injection of CuCl₂ (4 µg) and an intraperitoneal injection of sodium diethyldithiocarbamate (DEDTC) (0.2 mg/g body weight).[16][17]

  • Treatment Schedule: The injections are administered twice a week for 4 weeks.[16][17]

  • Endpoint Analysis: At the end of the treatment period, mice are sacrificed, and brain tissue is analyzed for copper concentrations, cytochrome-c oxidase activity, and neurotransmitter levels.[16][17]

Alzheimer's Disease

The role of copper in Alzheimer's disease is complex, with evidence suggesting its involvement in amyloid-beta aggregation and oxidative stress.[20][21] Copper chelators are being investigated as a therapeutic strategy.[20][22][23] While direct studies with Cu(DDC)₂ are less common, the principle of modulating brain copper levels is relevant.

Experimental Workflow for Neurodegenerative Disease Models

neuro_workflow AnimalModel Select Animal Model (e.g., 5XFAD, icv-CuAβ) Treatment Administer Cu(DDC)₂ or Copper Chelator AnimalModel->Treatment Behavioral Behavioral Testing (e.g., Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical Analysis Treatment->Biochemical Histological Histological Analysis Treatment->Histological Biochem_Details - Oxidative Stress Markers - Copper Homeostasis - Protein Aggregation Histo_Details - Neuronal Loss - Myelination Status

Caption: General workflow for testing Cu(DDC)₂ in neurodegenerative models.

Amyotrophic Lateral Sclerosis (ALS)

Copper-ATSM, a compound related to Cu(DDC)₂, has shown promise in mouse models of ALS by improving the condition of mice with motor neuron damage.[24][25][26] It is thought to work by delivering copper to mitochondria and reducing oxidative stress.[24]

Quantitative Data: ALS Animal Model

Animal ModelTreatmentAdministration RouteKey OutcomesReference
SOD1G93A MiceCuII(atsm)OralDelayed onset of paralysis, prolonged lifespan, preserved motor neurons, reduced protein nitration[24][25]
Toxin-induced ALS MiceCopper-ATSMNot specifiedImproved behavior, prevention of motor neuron degeneration

Applications in Infectious Diseases

Recent studies have explored the use of dithiocarbamates as copper-dependent antimicrobials.[27][28][29] N,N-dimethyldithiocarbamate (DMDC) has shown in vivo efficacy against Streptococcus pneumoniae.[27][28] Liposomal formulations of Cu(DDC)₂ have also been evaluated for their activity against bacterial biofilms.[30][31]

Quantitative Data: Bacterial Infection Model

Animal ModelPathogenFormulationKey OutcomeReference
Galleria mellonella larvaeS. epidermidisLiposomal Cu(DDC)₂ + free Cu²⁺Significantly increased survival of infected larvae[30][31]

Experimental Protocol: Galleria mellonella Infection Model

  • Animal Model: Galleria mellonella larvae are used as an invertebrate infection model.[31]

  • Infection: Larvae are infected with a standardized dose of bacteria (e.g., S. epidermidis).

  • Formulation: Liposomal Cu(DDC)₂ is prepared, and may be administered with additional free copper ions.[30][31]

  • Administration: The formulation is injected into the larvae.

  • Endpoint Analysis: Larval survival is monitored over several days to assess the antimicrobial efficacy of the treatment.[31]

Safety and Toxicology

While Cu(DDC)₂ shows therapeutic promise, it is essential to consider its potential toxicity. Studies have shown that exposure to CDDC can lead to copper accumulation in the brain and other tissues, potentially causing neurotoxicity.[19][32] In pregnant rats, CDDC exposure resulted in demyelination and peroxidative damage in maternal hippocampi and mitochondrial degeneration in newborn hippocampi.[32] Therefore, careful dose-escalation and toxicity studies are a critical component of any preclinical evaluation of Cu(DDC)₂. No abnormalities in liver and renal function were observed in the macular mouse model of Menkes disease at the tested therapeutic dose.[16][17]

Logical Relationship of Formulation and Bioavailability

formulation_logic CuDDC_raw Cu(DDC)₂ (Raw) Solubility Poor Water Solubility CuDDC_raw->Solubility Liposomes Liposomal Formulation CuDDC_raw->Liposomes Formulated into Bioavailability Low Bioavailability Solubility->Bioavailability InVivoApp Effective In Vivo Application ImprovedSol Improved Solubility & Stability Liposomes->ImprovedSol ImprovedBio Enhanced Bioavailability ImprovedSol->ImprovedBio ImprovedBio->InVivoApp

Caption: Overcoming the bioavailability challenge of Cu(DDC)₂.

References

Application Notes and Protocols for the Spectrophotometric Determination of Copper Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spectrophotometric determination of copper using dimethyldithiocarbamate (B2753861) (or more commonly, its sodium or diethyldithiocarbamate (B1195824) salt) is a well-established and widely used analytical method. This technique is valued for its simplicity, rapidity, cost-effectiveness, and high sensitivity.[1] The method is applicable across various fields, including environmental monitoring, food safety analysis, and pharmaceutical research, for the accurate quantification of copper in diverse sample matrices.[1][2]

Principle

The fundamental principle of this method lies in the chemical reaction between copper(II) ions (Cu²⁺) and diethyldithiocarbamate (DDC). In this reaction, two molecules of the DDC ligand chelate a single Cu²⁺ ion, forming a stable, yellow-brown colored copper(II) diethyldithiocarbamate complex, Cu(DDC)₂.[1] The stoichiometry of this reaction is 1:2 (Cu:DDC).[3] The intensity of the color produced is directly proportional to the concentration of copper in the sample. This colored complex is typically extracted into an organic solvent or solubilized in a micellar medium, and its absorbance is measured at a specific wavelength using a UV-Vis spectrophotometer.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of copper using diethyldithiocarbamate. It is important to note that these values can vary depending on the specific experimental conditions, such as the choice of solvent and the pH of the medium.

ParameterValueWavelength (λmax)pHSolvent/Medium
Molar Absorptivity (ε)1.3 x 10⁴ L·mol⁻¹·cm⁻¹436 nmAmmonia Mediaβ-cyclodextrin[2]
Molar Absorptivity (ε)3.16 x 10⁵ mol⁻¹·L·cm⁻¹435 nm5.0Carbon Tetrachloride[3]
Beer's Law Range0 - 150 µg/25 mL436 nmAmmonia Mediaβ-cyclodextrin[2]
Beer's Law Range0.02 - 12.0 µg/mL435 nm5.0Carbon Tetrachloride[3]
Optimal pH4.0 - 8.0435 - 440 nm--[4]
Optimal pH8.0440 nm-Brij-35 Micellar Media[1][5]
Limit of Detection (LOD)0.023 µg/mL435 nm5.0Carbon Tetrachloride[3]
Limit of Detection (LOD)3 x 10⁻⁷ mol·dm⁻³440 nm8.0Brij-35 Micellar Media[5]

Experimental Protocols

Two primary protocols are detailed below: a traditional solvent extraction method and a more contemporary micellar-based method that avoids the use of volatile organic compounds.

Protocol 1: Solvent Extraction Method

This is a robust and widely employed method for the determination of copper.

1. Reagents and Materials:

  • Standard Copper Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (B86663) (CuSO₄) in double-distilled water.[1] Alternatively, dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid, gently heat to dissolve, and then dilute to 1 liter with deionized water.[4]

  • Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. This solution should be prepared fresh daily.[1]

  • Buffer Solution (pH 5.0): Prepare an acetic acid-acetate buffer.[1][3]

  • Organic Solvent: Chloroform or Carbon Tetrachloride (CCl₄).[1]

  • EDTA Solution (for masking interfering ions): Prepare a solution of ethylenediaminetetraacetic acid.[1]

  • Separating Funnels (250 mL)

  • UV-Vis Spectrophotometer

  • pH Meter

2. Procedure:

  • Sample Preparation: For solid samples, such as soil or biological tissues, ashing in a muffle furnace followed by acid digestion is required to bring the copper into solution.[1][5] Liquid samples may be used directly or after appropriate dilution.

  • Calibration Curve:

    • Pipette a series of standard copper solutions of known concentrations into separate 250 mL separating funnels.

    • Add the pH 5.0 buffer solution to each funnel.[3]

    • Add the NaDDC solution to form the yellow Cu(DDC)₂ complex.

    • Add a known volume of the organic solvent (e.g., 10 mL of Chloroform) and shake vigorously for 2 minutes to extract the complex.[4]

    • Allow the layers to separate and collect the organic layer.

    • Measure the absorbance at the λmax (approximately 435 nm) against a reagent blank.[3]

    • Plot a graph of absorbance versus copper concentration to create the calibration curve.

  • Sample Analysis:

    • Take a known volume of the prepared sample solution in a separating funnel.

    • Follow the same steps as for the calibration curve (addition of buffer, NaDDC, and organic solvent).

    • Measure the absorbance of the sample extract.

    • Determine the copper concentration in the sample from the calibration curve.

Protocol 2: Micellar-Based Method

This protocol offers a more environmentally friendly alternative by eliminating the need for organic solvents.[5]

1. Reagents and Materials:

  • Standard Copper Stock Solution (1000 µg/mL): Prepared as described in Protocol 1.

  • Sodium Diethyldithiocarbamate (NaDDC) Solution: Prepare a fresh solution in distilled water.[5]

  • Buffer Solution (pH 8.0): Prepare a sodium acetate-acetic acid buffer and adjust the pH to 8.0.[5]

  • Surfactant Solution: Prepare a solution of a non-ionic surfactant such as Brij-35.[5]

  • Volumetric Flasks

  • UV-Vis Spectrophotometer

  • pH Meter

2. Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Calibration Curve:

    • In a series of volumetric flasks, add increasing volumes of the standard copper solution.

    • To each flask, add the pH 8.0 buffer solution.[5]

    • Add the Brij-35 solution and the NaDDC solution.[5]

    • Dilute to the mark with double-distilled water and mix well.

    • Allow the solution to stand for a few minutes for the complex to form.

    • Measure the absorbance at the λmax (approximately 440 nm) against a reagent blank.[5]

    • Plot a graph of absorbance versus copper concentration.

  • Sample Analysis:

    • Take a known volume of the prepared sample solution in a volumetric flask.

    • Follow the same steps as for the calibration curve (addition of buffer, surfactant, and NaDDC).

    • Measure the absorbance of the sample solution.

    • Determine the copper concentration in the sample from the calibration curve.

Visualizations

cluster_reagents Reagents cluster_complex Complex Formation Cu Cu²⁺ Complex Cu(DDC)₂ (Yellow Complex) Cu->Complex Chelation DDC 2 x DDC DDC->Complex

Caption: Chelation of Copper(II) by Diethyldithiocarbamate.

Experimental Workflow: Solvent Extraction Method A Sample Preparation (Ashing/Digestion) B Aliquots of Standard & Sample Solutions A->B C Add Buffer (pH 5.0) B->C D Add NaDDC Solution C->D E Formation of Yellow Cu(DDC)₂ Complex D->E F Add Organic Solvent & Shake E->F G Phase Separation F->G H Collect Organic Layer G->H I Measure Absorbance at ~435 nm H->I J Plot Calibration Curve & Determine Concentration I->J

Caption: Spectrophotometric Determination Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Dithiocarbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dithiocarbamates (DTCs) are a prominent class of organosulfur compounds widely utilized as fungicides and pesticides in agriculture, as vulcanization accelerators in the rubber industry, and as therapeutic agents.[1][2][3] Their extensive use necessitates reliable and sensitive analytical methods for monitoring residues in food products, environmental samples, and biological matrices to ensure consumer safety and for pharmacokinetic studies.[1][4] High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique for the separation and quantification of these compounds.[4]

Challenges in Dithiocarbamate (B8719985) Analysis

The analysis of DTCs is inherently challenging due to their chemical properties:

  • Instability: DTCs are susceptible to degradation in both acidic and alkaline conditions.[2][4]

  • Low Solubility: Their solubility in water and common organic solvents is limited, complicating sample extraction.[4][5]

  • Structural Similarity: Many DTCs share a common chemical structure, making their individual separation and quantification difficult.[4]

  • Metal Complexes: Many DTC fungicides are polymeric complexes with metals like zinc and manganese (e.g., Zineb, Maneb), which are not directly amenable to reverse-phase HPLC.[2][6]

Traditionally, DTCs were analyzed non-specifically by measuring the carbon disulfide (CS₂) released after hot acid digestion.[4][7] However, this method cannot distinguish between different DTC parent compounds, which is crucial for accurate risk assessment due to their varying toxicities.[4] HPLC methods, often involving a derivatization step, provide the specificity required for the individual determination of various dithiocarbamates.[6][8]

Quantitative Data Presentation

The performance of various HPLC methods for dithiocarbamate analysis is summarized below. These tables provide a comparative overview of method sensitivity, accuracy, and linearity.

Table 1: HPLC-UV Method Performance for Dithiocarbamate Analysis

Analyte/GroupMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
ZiramCrops/Water0.01 mg/kg-59 - 85%-[6]
ZinebCrops/Water0.02 mg/kg-59 - 85%-[6]
Thiram (B1682883)Crops/Water0.01 mg/kg-59 - 85%-[6]
ThiramWheat Flour0.5 mg/kg1.5 mg/kg89.6 - 98.3%0.99999[9]
DazometApples, Leeks0.4 ng (injected)1.18 ng (injected)> 90%0.9985[10][11][12]
Metam-NaApples, Leeks0.8 ng (injected)2.5 ng (injected)> 90%0.9978[10][11][12]
Dimethyldithiocarbamates (DMDTCs)Apples, Leeks0.5 ng (injected)1.52 ng (injected)> 90%0.9949[10][11][12]
Ethylenbisdithiocarbamates (EBDTCs)Apples, Leeks1.25 ng (injected)4.2 ng (injected)> 90%0.988[10][11][12]
Propylenebisdithiocarbamates (PBDTCs)Apples, Leeks1.97 ng (injected)6.52 ng (injected)> 90%0.9794[10][11][12]
Ziram (as S-ethyl derivative)Technical Grade0.17 mg/L0.52 mg/L98.65 - 100.75%0.998[13]

Table 2: Summary of HPLC Operating Conditions

Analyte/GroupColumnMobile PhaseFlow RateDetectionReference
DitiocarbC18 (4.6 x 250 mm, 5 µm)Isocratic: Phosphate buffer (pH 3.0) / Acetonitrile (B52724) (60:40, v/v)1.0 mL/minUV at 272 nm[1]
Dithiocarbamate derivativesYMC ODS AM-312 (6 x 150 mm)Isocratic: Water / Acetonitrile (6:4)-UV[8]
ThiramZORBAX plus-C18 (4.6 x 150 mm, 5 µm)Gradient: Water / Acetonitrile-DAD at 280 nm[9]
DTCs mixture (Dazomet, Metam-Na, etc.)C18Isocratic: Methanol (B129727) / Water1 mL/minUV at 272 nm[3][11]
Ziram (as S-ethyl derivative)C18Isocratic: Acetonitrile / 0.1% Formic Acid in Water (55:45, v/v)1.0 mL/minUV at 272 nm[13]

Experimental Protocols

Herein are detailed protocols for the analysis of dithiocarbamates in different matrices.

Protocol 1: Analysis of Dithiocarbamates (Ziram, Zineb) in Agricultural Products

This protocol describes a common method for analyzing DTC fungicides in vegetable matrices, involving an extraction and derivatization step to form their methyl esters.[6][8]

1. Objective: To quantify Ziram and Zineb residues in agricultural samples.

2. Materials and Reagents:

3. Sample Preparation (Extraction and Derivatization):

  • Weigh 10 g of a homogenized sample into a centrifuge tube.

  • Prepare an alkaline extraction solution of EDTA/cysteine.[6][8]

  • Add 20 mL of the EDTA/cysteine solution to the sample.

  • Homogenize or shake vigorously for 15-20 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Collect the aqueous supernatant.

  • Add an ion-pair reagent (e.g., tetrabutylammonium hydrogen sulfate) and adjust the pH.[6][8]

  • Perform liquid-liquid extraction with a mixture of chloroform and hexane (3:1, v/v) containing 0.05 M methyl iodide for derivatization.[8]

  • Collect the organic layer. Repeat the extraction and combine the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile (60:40, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 272 nm.[10][11]

  • Column Temperature: 25°C.

5. Calibration and Quantification:

  • Prepare a series of working standard solutions of derivatized Ziram and Zineb.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample extracts and determine the concentration from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Homogenized Sample (10g) extraction Add EDTA/Cysteine Solution Homogenize & Centrifuge sample->extraction supernatant Collect Aqueous Supernatant extraction->supernatant derivatization Add Ion-Pair Reagent LLE with Chloroform/Hexane & Methyl Iodide supernatant->derivatization evaporation Evaporate Organic Layer derivatization->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject 20 µL into HPLC-UV reconstitution->hplc_injection data_analysis Data Acquisition & Quantification hplc_injection->data_analysis

Workflow for Agricultural Sample Analysis.
Protocol 2: Analysis of Ditiocarb in Human Plasma

This protocol is tailored for the analysis of Ditiocarb, a metabolite of Disulfiram, in biological plasma, which requires protein removal.[1]

1. Objective: To quantify the concentration of Ditiocarb in human plasma samples.

2. Materials and Reagents:

  • HPLC Grade Acetonitrile and Methanol

  • Methyl iodide

  • Ditiocarb sodium salt reference standard

  • Human plasma (blank)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ditiocarb sodium salt and dissolve it in 10 mL of methanol.[1]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to obtain concentrations from 1 ng/mL to 1000 ng/mL.[1]

4. Sample Preparation (Protein Precipitation and Derivatization):

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 1 mL of cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 50 µL of methyl iodide to the supernatant to derivatize the Ditiocarb.

  • Vortex for 30 seconds and allow the reaction to proceed for 15 minutes at room temperature.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

5. HPLC Conditions:

  • Column: C18 (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of Phosphate buffer (pH 3.0) and Acetonitrile (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 272 nm.[1]

  • Column Temperature: 25°C.[1]

6. Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma with known concentrations of Ditiocarb and processing them through the sample preparation steps.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

  • Inject the prepared plasma samples and quantify using the calibration curve.

G cluster_prep Plasma Sample Preparation cluster_analysis HPLC Analysis sample Plasma Sample (500 µL) precipitation Add Cold Acetonitrile (1 mL) Vortex & Centrifuge sample->precipitation supernatant Collect Supernatant precipitation->supernatant derivatization Add Methyl Iodide (50 µL) Incubate 15 min supernatant->derivatization evaporation Evaporate to Dryness derivatization->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC-UV reconstitution->hplc_injection data_analysis Quantification via Calibration Curve hplc_injection->data_analysis

Workflow for Ditiocarb Analysis in Plasma.

References

Application Notes and Protocols for Liposomal Formulation of Copper Dimethyldithiocarbamate (Cu(DDC)₂) in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the repurposed alcoholism drug Disulfiram, has emerged as a potent anticancer agent.[1][2][3] Its therapeutic potential is, however, limited by its poor water solubility and bioavailability.[2][3] Liposomal encapsulation offers a promising strategy to overcome these limitations, enhancing the drug's stability, circulation time, and tumor accumulation.[4][5] These application notes provide a comprehensive overview of the preparation, characterization, and evaluation of liposomal Cu(DDC)₂ formulations for cancer therapy. Detailed protocols for key experiments are provided to facilitate research and development in this area.

The primary mechanism of action of Cu(DDC)₂ involves the inhibition of the proteasome, a key cellular machinery for protein degradation.[6][7][8] This inhibition leads to the accumulation of misfolded proteins, inducing proteotoxic stress and ultimately leading to cancer cell death.[2][9] Liposomal delivery of Cu(DDC)₂ has been shown to be effective in various preclinical cancer models, demonstrating significant tumor growth inhibition.[4][5][10]

Data Presentation: Physicochemical Characteristics of Liposomal Cu(DDC)₂

The following tables summarize the quantitative data from various studies on liposomal Cu(DDC)₂ formulations, providing a comparative overview of their key physicochemical properties.

Table 1: Characterization of Non-PEGylated and PEGylated Cu(DDC)₂ Liposomes [1]

FormulationHydrodynamic Diameter (dh) (nm)Polydispersity Index (PDI)Drug-to-Lipid (D/L) Ratio (mol:mol)
Non-PEGylated Cu(DDC)₂ Liposomes156 ± 70.16 ± 0.020.15 ± 0.03
PEGylated Cu(DDC)₂ Liposomes161 ± 70.14 ± 0.010.30 ± 0.04

Table 2: Characterization of Nanoliposomal Cu(DDC)₂ (LP-CuET) by Ethanol Injection [2][3][9]

ParameterValue
Hydrodynamic Diameter (nm)~100
Encapsulation Efficiency (%)> 80

Table 3: In Vitro Cytotoxicity of Liposomal Cu(DDC)₂ in Neuroblastoma Cell Lines (72h treatment) [11][12]

Cell LineFormulationEC₅₀ (µM)
KellyLiposomal Cu(DDC)₂0.12 ± 0.01
KellyFree Cu(DDC)₂0.42 ± 0.03
SH-SY5YLiposomal Cu(DDC)₂0.13 ± 0.02
SH-SY5YFree Cu(DDC)₂0.37 ± 0.09

Table 4: In Vitro Cytotoxicity of PEGylated and Non-PEGylated Cu(DDC)₂ Liposomes in 2D LS Monoculture Cells [1][11]

Formulation24h EC₅₀ (µM)48h EC₅₀ (µM)72h EC₅₀ (µM)
Non-PEGylated0.16 ± 0.010.06 ± 0.010.05 ± 0.02
PEGylated0.13 ± 0.010.040.07 ± 0.02

Experimental Protocols

Protocol 1: Preparation of Liposomal Cu(DDC)₂ via Thin Film Hydration

This protocol is based on the method of synthesizing Cu(DDC)₂ within pre-formed copper-loaded liposomes.[1][4][13]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG₂₀₀₀) (for PEGylated liposomes)

  • Chloroform (B151607)

  • Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 150 mM)

  • Sodium diethyldithiocarbamate (B1195824) (DDC) solution

  • Sucrose/HEPES buffer (e.g., 300 mM sucrose, 20 mM HEPES, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 80 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve lipids (e.g., DSPC and Cholesterol in a 55:45 molar ratio, or DSPC:Cholesterol:DSPE-mPEG₂₀₀₀ in a 50:45:5 molar ratio for PEGylated liposomes) in chloroform in a round-bottom flask.[4][13]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an aqueous CuSO₄ solution (150 mM) to create multilamellar vesicles (MLVs).[13]

  • Extrusion:

    • Subject the MLV suspension to multiple extrusions (e.g., 41 passages) through polycarbonate membranes with a defined pore size (e.g., 80 nm) to produce unilamellar vesicles (LUVs) of a specific size.[13]

  • Removal of Unencapsulated Copper:

    • Remove the external, unencapsulated CuSO₄ by methods such as dialysis or size exclusion chromatography against a sucrose/HEPES buffer.

  • Formation of Liposomal Cu(DDC)₂:

    • Add a solution of sodium diethyldithiocarbamate to the copper-loaded liposomes. DDC will diffuse across the lipid bilayer and react with the encapsulated copper to form the insoluble Cu(DDC)₂ complex inside the liposomes.[4][13]

  • Purification:

    • Remove excess DDC and any precipitated, extra-liposomal Cu(DDC)₂ by centrifugation and filtration.[13]

  • Characterization:

    • Determine the hydrodynamic diameter and polydispersity index (PDI) of the final liposomal suspension using Dynamic Light Scattering (DLS).

    • Quantify the encapsulated copper/Cu(DDC)₂ and lipid concentration to determine the drug-to-lipid ratio.

Protocol 2: One-Step Synthesis of Nanoliposomal Cu(DDC)₂ via Ethanol Injection

This method offers a scalable and straightforward approach for preparing liposomal Cu(DDC)₂.[2][3]

Materials:

  • Copper (II) Diethyldithiocarbamate (CuET)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG₂₀₀₀)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Tangential flow filtration system (or similar concentration method)

Procedure:

  • Preparation of Lipid-Drug Solution:

    • Dissolve Cu(DDC)₂ and lipids (DSPC and DSPE-PEG₂₀₀₀) in ethanol.

  • Nanoliposome Formation:

    • Rapidly inject the ethanolic lipid-drug solution into an aqueous phase (e.g., PBS) under stirring. The rapid solvent exchange leads to the self-assembly of lipids into nanoliposomes, encapsulating the Cu(DDC)₂.

  • Purification and Concentration:

    • Concentrate the nanoparticle suspension and remove unencapsulated drug using tangential flow filtration with an appropriate molecular weight cutoff membrane (e.g., 100 kDa).[2][3]

    • Further purify by centrifugation to pellet any large aggregates or unencapsulated drug.[2][3]

  • Sterilization and Storage:

    • Sterilize the final liposomal suspension by filtration through a 0.2 µm filter and store at 4°C.[2][3]

  • Characterization:

    • Measure the particle size and PDI using DLS.

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated Cu(DDC)₂ relative to the initial amount used.

Protocol 3: In Vitro Cell Viability Assay (2D and 3D Cultures)

This protocol outlines the assessment of the cytotoxic effects of liposomal Cu(DDC)₂ on cancer cells.[1][11]

Materials:

  • Cancer cell lines (e.g., neuroblastoma cell lines Kelly, SH-SY5Y, or others)

  • Complete cell culture medium

  • 96-well plates (clear for 2D, ultra-low attachment for 3D spheroids)

  • Liposomal Cu(DDC)₂ formulation and corresponding controls (e.g., empty liposomes, free Cu(DDC)₂)

  • Cell viability reagent (e.g., CellTiter-Glo® 2D and 3D)

  • Luminometer

Procedure for 2D Cell Culture:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the liposomal Cu(DDC)₂ and control formulations in complete cell culture medium.

    • Replace the medium in the cell plates with the treatment solutions.

  • Incubation:

    • Incubate the plates for various time points (e.g., 24, 48, 72 hours).[1][11]

  • Viability Assessment:

    • At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the half-maximal effective concentration (EC₅₀) values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Procedure for 3D Spheroid Culture:

  • Spheroid Formation:

    • Seed cells in ultra-low attachment 96-well plates to promote spheroid formation.

    • Allow the spheroids to form and grow for a specific period (e.g., 3 days).[11]

  • Treatment:

    • Carefully add the diluted liposomal Cu(DDC)₂ and control formulations to the wells containing the spheroids.

  • Incubation:

    • Incubate for the desired treatment duration (e.g., 72 hours).[11]

  • Viability Assessment:

    • Use a 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D) and follow the manufacturer's protocol, which may include a dissociation step to ensure reagent penetration.

    • Measure luminescence.

  • Data Analysis:

    • Analyze the data as described for the 2D culture to determine the EC₅₀ values for the 3D model.

Protocol 4: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of liposomal Cu(DDC)₂ in a mouse model of cancer.[4][5][14]

Materials:

  • Immunocompromised mice (e.g., RAG-2M)

  • Cancer cells for inoculation (e.g., MV-4-11)

  • Liposomal Cu(DDC)₂ formulation and vehicle control (e.g., SH buffer)

  • Calipers for tumor measurement

  • Syringes and needles for cell inoculation and drug administration

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inoculate a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[14]

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the liposomal Cu(DDC)₂ formulation or vehicle control intravenously at a predetermined dose and schedule.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers regularly (e.g., 3 times per week).[14]

    • Calculate the tumor volume using a standard formula (e.g., (Length x Width²)/2).[14]

  • Monitoring and Endpoint:

    • Monitor the body weight and overall health of the animals throughout the study.

    • Define a humane endpoint for the study, such as a maximum tumor volume (e.g., 800 mm³).[14]

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to compare the tumor growth between the treatment and control groups.

Visualizations

Liposome_Preparation_Workflow cluster_film Thin Film Hydration Method cluster_injection Ethanol Injection Method lipids Lipids in Organic Solvent film Thin Lipid Film lipids->film Evaporation hydration Hydration with CuSO4 Solution film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion cu_liposomes Copper-Loaded Liposomes extrusion->cu_liposomes add_ddc Addition of DDC cu_liposomes->add_ddc cu_ddc_liposomes Cu(DDC)2 Liposomes add_ddc->cu_ddc_liposomes cu_ddc_lipids_etoh Cu(DDC)2 + Lipids in Ethanol injection Rapid Injection into Aqueous Phase cu_ddc_lipids_etoh->injection nanoliposomes Self-Assembled Nanoliposomes injection->nanoliposomes purification Purification & Concentration nanoliposomes->purification final_product Final Liposomal Cu(DDC)2 purification->final_product

Caption: Workflow for Liposomal Cu(DDC)₂ Preparation.

Signaling_Pathway cluster_cell Intracellular Events CuDDC Liposomal Cu(DDC)₂ Cell Cancer Cell CuDDC->Cell Cellular Uptake Proteasome Proteasome UbProteins Ubiquitinated Proteins Accumulation Accumulation of Misfolded Proteins UbProteins->Accumulation ERStress Proteotoxic Stress Accumulation->ERStress Apoptosis Apoptosis (Cell Death) ERStress->Apoptosis CuDDC_internal Cu(DDC)₂ CuDDC_internal->Proteasome Inhibition

Caption: Mechanism of Action of Liposomal Cu(DDC)₂.

InVivo_Workflow inoculation Subcutaneous Tumor Cell Inoculation growth Tumor Growth to Palpable Size inoculation->growth randomization Randomization of Mice into Groups growth->randomization treatment IV Administration of Liposomal Cu(DDC)₂ or Vehicle randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring endpoint Humane Endpoint monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: In Vivo Antitumor Efficacy Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Copper Dimethyldithiocarbamate (Cu(DDC)₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this potent anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: Why is the water solubility of Copper dimethyldithiocarbamate (Cu(DDC)₂) a significant challenge in experimental settings?

A1: this compound (Cu(DDC)₂), also referred to as CuET, is a highly hydrophobic molecule. Its poor water solubility, predicted to be as low as 0.0007 mg/L, presents a major obstacle for its clinical application and in vivo studies.[1] This inherent insolubility makes it difficult to prepare stable and injectable formulations, limiting its bioavailability and therapeutic efficacy.[2][3][4][5] Researchers often observe the immediate formation of a brown precipitate when attempting to dissolve Cu(DDC)₂ in aqueous solutions.[6]

Q2: What are the primary strategies to improve the water solubility of Cu(DDC)₂ for research and drug development?

A2: The main approaches to overcome the solubility issues of Cu(DDC)₂ involve advanced formulation techniques. These include:

  • Nanoparticle Encapsulation: This is a widely explored method that involves encapsulating Cu(DDC)₂ within various nanocarriers such as liposomes, lipid-polymer hybrid nanoparticles, and biomimetic nanoparticles.[2][4][7]

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to significantly enhance the apparent solubility of Cu(DDC)₂.[1][8][9][10][11]

  • Chemical Modification: Synthesizing dithiocarbamate (B8719985) ligands with hydrophilic functional groups (e.g., -OH, -COOH) can improve the water solubility of the resulting copper complexes.[12]

Q3: How does nanoparticle formulation help in solubilizing Cu(DDC)₂?

A3: Nanoparticle formulations address the solubility challenge by encapsulating the hydrophobic Cu(DDC)₂ within a hydrophilic shell. For instance, one successful method involves synthesizing Cu(DDC)₂ directly inside the aqueous core of copper-containing liposomes.[2] This in-situ synthesis traps the insoluble complex within the nanocarrier, allowing for a stable aqueous dispersion suitable for administration.[2][13] Another approach uses a Stabilized Metal Ion Ligand Complex (SMILE) method to create biomimetic metal-organic nanoparticles (MONs) where a core of Cu(DDC)₂ is stabilized by a surface layer of bovine serum albumin (BSA).[4]

Q4: What level of solubility enhancement can be expected with cyclodextrins?

A4: The use of cyclodextrins can lead to a significant increase in the aqueous solubility of Cu(DDC)₂. Studies have shown that forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can increase the apparent solubility to approximately 4 mg/mL in a 20% w/w cyclodextrin solution.[1][9] The resulting solutions have been reported to be stable for at least 28 days.[1][8][9]

Troubleshooting Guides

Issue 1: Rapid In Vivo Clearance of Liposomal Cu(DDC)₂

Symptoms:

  • Low plasma concentration of Cu(DDC)₂ shortly after intravenous administration.

  • Discrepancy between in vitro stability and in vivo performance of the liposomal formulation.

Possible Cause:

  • The Cu(DDC)₂ complex may be rapidly dissociating from the liposomes upon entering the bloodstream. One study indicated a 92% loss of Cu(DDC)₂ from DSPC/Cholesterol liposomes within 15 minutes of injection.[2]

Troubleshooting Steps:

  • Modify Liposome (B1194612) Composition: The stability of the Cu(DDC)₂ within the liposome can be improved by altering the lipid composition. Incorporating a PEGylated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000), can enhance the circulation time of the complex.[2][14]

  • Optimize Drug-to-Lipid Ratio: Experiment with different Cu(DDC)₂-to-lipid ratios to find a balance between drug loading and formulation stability. Ratios of 0.2, 0.1, and 0.05 (mol:mol) have been investigated.[2]

  • Characterize In Vitro Release: Before proceeding to in vivo studies, perform in vitro release assays under conditions that mimic the physiological environment to better predict the in vivo behavior of the formulation.

Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations

Symptoms:

  • The final concentration of Cu(DDC)₂ in the nanoparticle formulation is lower than expected.

Possible Causes:

  • Suboptimal parameters during the nanoparticle preparation process.

  • Precipitation of Cu(DDC)₂ before successful encapsulation.

Troubleshooting Steps:

  • Optimize Formulation Method:

    • For solvent injection methods , adjust the injection rate and the ratio of organic solvent to aqueous phase.

    • For microfluidic synthesis , increasing the flow rate can lead to better mixing and more efficient nanoparticle formation, thereby increasing drug concentration and yield.[4] For example, increasing the flow rate from 0.5 mL/min to 2 mL/min has been shown to increase the drug concentration in BSA/Cu(DDC)₂ MONs from 1.3 mg/mL to 1.9 mg/mL and the yield from 66% to 95%.[4]

  • In-Situ Synthesis: Utilize methods where the Cu(DDC)₂ complex is formed within the nanocarrier, such as in the aqueous core of liposomes.[2] This approach avoids the precipitation of the pre-formed complex.

  • Analytical Characterization: Use reliable analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately determine the encapsulation efficiency and drug loading.[7]

Experimental Protocols & Data

Protocol 1: Preparation of Cu(DDC)₂ Liposomes

This protocol is based on the method of synthesizing Cu(DDC)₂ within the aqueous core of liposomes.[2][13][14]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for improved stability)

  • Chloroform (B151607)

  • Copper sulfate (B86663) (CuSO₄) or Copper gluconate

  • Sodium diethyldithiocarbamate (B1195824) (DDC-Na)

  • Sephadex G-50 column

  • Sucrose, HEPES, EDTA (SHE) buffer (pH 7.4)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC and Cholesterol (e.g., 55:45 molar ratio) in chloroform.

    • Create a thin lipid film by evaporating the chloroform using a stream of nitrogen gas, followed by drying under high vacuum for at least 3 hours.

    • Hydrate the lipid film with a 300 mM solution of CuSO₄ or Cu-gluconate (pH 3.5) at 65°C for at least 2 hours to form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • Subject the MLVs to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.

    • Extrude the liposomes through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Removal of Unencapsulated Copper:

    • Pass the liposome suspension through a Sephadex G-50 column equilibrated with SHE buffer to remove the external, unencapsulated copper salt.

  • Formation of Cu(DDC)₂:

    • Add a solution of DDC-Na to the copper-loaded liposomes. The DDC will diffuse across the lipid bilayer and react with the intra-liposomal copper to form the insoluble Cu(DDC)₂ complex within the aqueous core. The formation is rapid (within 5 minutes at 25°C) and can be visually confirmed by a color change.[2]

  • Final Purification:

    • Remove any unreacted DDC by passing the formulation through another Sephadex G-50 column.

Protocol 2: Formation of Cu(DDC)₂-Cyclodextrin Inclusion Complexes

This protocol describes a simple method for enhancing Cu(DDC)₂ solubility using cyclodextrins.[1][9]

Materials:

  • Copper (II) diethyldithiocarbamate (Cu(DDC)₂) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) (for stock solution)

Procedure:

  • Preparation of Cyclodextrin Solutions:

    • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., up to 20% w/w).

  • Complexation:

    • Add an excess amount of Cu(DDC)₂ powder to the cyclodextrin solutions.

    • Shake the suspensions at room temperature for a specified period (e.g., 72 hours) to ensure equilibrium is reached.

  • Separation and Analysis:

    • Centrifuge the suspensions to pellet the undissolved Cu(DDC)₂.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm).

    • Determine the concentration of dissolved Cu(DDC)₂ in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Lyophilization (Optional):

    • The resulting aqueous solution of the Cu(DDC)₂-cyclodextrin complex can be freeze-dried to obtain a stable, water-soluble powder.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Cu(DDC)₂ Nanoparticle Formulations

Formulation TypeMean Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lipid-Polymer Hybrid Nanoparticles125.8 ± 3.10.043 ± 0.025-18.43 ± 1.3> 80[7]
SP94 modified asymmetrical bilayer lipid-encapsulated nanoparticlesNot specifiedNot specifiedNot specified74.0[5]

Table 2: Solubility Enhancement of Cu(DDC)₂ with Cyclodextrins

Cyclodextrin (20% w/w)Apparent Solubility (mg/mL)Fold Increase (approx.)Reference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)~4> 5000[1][9]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)~4> 5000[1][9]

Table 3: In Vitro Cytotoxicity of Cu(DDC)₂ Formulations

Cell LineFormulationIC₅₀Reference
A375 (Human Melanoma)CuET in DMSO41.11 nM[7]
MDA-MB-231 (Triple Negative Breast Cancer)Cu(DDC)₂-Cyclodextrin Complexes< 200 nM[1][9]
HCC (Hepatocellular Carcinoma)SP94 modified nanoparticles200 nM[5]

Visualized Workflows and Pathways

experimental_workflow_liposomes Experimental Workflow for Liposomal Cu(DDC)₂ cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_analysis Characterization lipid_film 1. Lipid Film Hydration (DSPC/Chol + CuSO₄ solution) sizing 2. Liposome Sizing (Freeze-Thaw & Extrusion) lipid_film->sizing purification1 3. Removal of External Cu²⁺ (Size Exclusion Chromatography) sizing->purification1 add_ddc 4. Addition of DDC-Na (In-situ Cu(DDC)₂ Formation) purification1->add_ddc Copper-loaded liposomes purification2 5. Final Purification (Removal of excess DDC) add_ddc->purification2 analysis 6. Physicochemical Analysis (Size, Zeta, EE%) purification2->analysis Final Cu(DDC)₂ formulation

Caption: Workflow for preparing Cu(DDC)₂-loaded liposomes.

signaling_pathway Proposed Mechanism of Action for Cu(DDC)₂ CuDDC Cu(DDC)₂ Proteasome 19S Proteasome Lid CuDDC->Proteasome Inhibits ER_Stress Endoplasmic Reticulum Stress CuDDC->ER_Stress Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Apoptosis Cell Apoptosis Ub_Proteins->Apoptosis Accumulation leads to ER_Stress->Apoptosis Induces

Caption: Cu(DDC)₂ inhibits the proteasome, leading to apoptosis.

logical_relationship Solubilization Strategy Overview cluster_strategies Solubilization Strategies Problem Poor Aqueous Solubility of Cu(DDC)₂ Nano Nanoparticle Encapsulation (e.g., Liposomes, Polymers) Problem->Nano Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Cyclo ChemMod Chemical Modification Problem->ChemMod Goal Stable Aqueous Formulation for In Vivo Use Nano->Goal Cyclo->Goal ChemMod->Goal

Caption: Strategies to overcome the poor solubility of Cu(DDC)₂.

References

Technical Support Center: Optimization of Copper Dimethyldithiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of copper dimethyldithiocarbamate (B2753861) (CDD).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing copper dimethyldithiocarbamate (CDD)?

A1: The most prevalent and straightforward method for synthesizing CDD is the reaction of a copper(II) salt with a dimethyldithiocarbamate salt, typically sodium dimethyldithiocarbamate. This reaction is rapid and often results in the immediate precipitation of the dark brown CDD complex.[1][2][3] Alternative methods include the oxidative dissolution of metallic copper in the presence of a dithiocarbamate (B8719985) source and electrochemical synthesis.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Under optimized conditions, the synthesis of copper dithiocarbamate complexes can be nearly quantitative, with yields often reported as "good" to "excellent".[1][5] Specific yields can vary depending on the chosen methodology and reaction conditions. For instance, direct synthesis from copper metal has reported yields up to 88.9% depending on the solvent system used.

Q3: How does the choice of solvent affect the synthesis and yield of CDD?

A3: The solvent plays a crucial role in the synthesis of CDD, influencing both the reaction rate and the structure of the final product.[4] In some cases, coordinating solvents like DMSO and DMF can form adducts with the CDD complex.[4] The solubility of reactants and the product in the chosen solvent will also impact the ease of purification and overall yield.

Q4: Can ultrasound be used to improve the synthesis of CDD?

A4: Yes, the application of ultrasound has been shown to increase the rate of copper dissolution in direct synthesis methods, which can lead to improved reaction yields.[4]

Q5: What are some potential side reactions to be aware of during the synthesis of CDD?

A5: Side reactions can occur, particularly in more complex synthesis routes. For instance, in reverse ATRP systems, side reactions can lead to lower initiator efficiency.[6] In syntheses involving other reagents, the formation of undesired coordination complexes or oxidation-reduction byproducts is possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.- Increase the reaction time.- Gently heat the reaction mixture if the protocol allows.- Ensure vigorous and constant stirring.
Suboptimal solvent: The chosen solvent may not be ideal for the reaction, leading to poor solubility of reactants or precipitation of intermediates.- Experiment with different solvents or solvent mixtures.[4]- Refer to literature for solvent systems that have proven effective for similar syntheses.
Impure reagents: Impurities in the starting materials (copper salt or dithiocarbamate salt) can interfere with the reaction.- Use high-purity, analytical grade reagents.- Consider recrystallizing the starting materials if their purity is questionable.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to unreacted starting material and reduced yield.- Carefully calculate and measure the molar equivalents of all reactants.- A slight excess of the dithiocarbamate salt is sometimes used to ensure complete reaction of the copper salt.
Product is difficult to purify Contamination with byproducts: The crude product may be contaminated with unreacted starting materials or side products.- Wash the precipitate thoroughly with appropriate solvents to remove soluble impurities. Water is often used to remove excess salts.[5]- Recrystallization from a suitable solvent can be an effective purification method.
Fine precipitate that is difficult to filter: The product may have precipitated as very fine particles that pass through the filter paper.- Use a finer porosity filter paper or a membrane filter.- Centrifugation followed by decantation of the supernatant can be an alternative to filtration.
Unexpected product color or properties Formation of a different copper complex: The reaction conditions may have favored the formation of a different copper-dithiocarbamate species (e.g., a Cu(I) or Cu(III) complex).- Carefully control the oxidation state of the copper starting material and reaction atmosphere.- Characterize the product using techniques such as IR spectroscopy, UV-Vis spectroscopy, and elemental analysis to confirm its identity.[1]
Solvent adduct formation: Coordinating solvents like DMSO or DMF can sometimes co-crystallize with the product.[4]- Wash the product with a non-coordinating solvent in which the product is insoluble.- Dry the product thoroughly under vacuum to remove residual solvent.

Data Presentation

Table 1: Influence of Solvent on the Yield of this compound (CDD) via Oxidative Dissolution of Copper Metal

Solvent SystemProduct CompositionYield (%)
TMU + CCl4[Cu(Me2NCS2)2]88.9
TMU + I2[Cu(Me2NCS2)2]80.0
DMSO + TMU + CCl4[Cu(Me2NCS2)2]·2DMSO81.3
DMF + TMU + CCl4[Cu(Me2NCS2)2]·2DMF79.5

Data adapted from Kharisov, B. I., et al. Journal of Coordination Chemistry.

Experimental Protocols

Protocol 1: Standard Synthesis of Copper(II) bis(dimethyldithiocarbamate)

This protocol is a general method for the high-yield synthesis of CDD from a copper(II) salt and sodium dimethyldithiocarbamate.

Materials:

  • Copper(II) chloride (CuCl₂)

  • Sodium dimethyldithiocarbamate dihydrate (NaS₂CN(CH₃)₂)·2H₂O

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Dissolve sodium dimethyldithiocarbamate dihydrate in a minimal amount of deionized water to create a concentrated solution.

  • In a separate beaker, dissolve copper(II) chloride in ethanol.

  • Slowly add the aqueous solution of sodium dimethyldithiocarbamate to the ethanolic solution of copper(II) chloride with constant stirring.

  • A dark brown precipitate of copper(II) bis(dimethyldithiocarbamate) will form immediately.

  • Continue stirring the mixture for 10-15 minutes at room temperature to ensure the reaction is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Finally, wash the precipitate with a small amount of cold ethanol to aid in drying.

  • Dry the product in a desiccator under vacuum to a constant weight.

Protocol 2: Direct Synthesis from Metallic Copper with Ultrasonic Treatment

This protocol describes an alternative synthesis route starting from metallic copper, with the aid of ultrasound to enhance the reaction rate.

Materials:

  • Copper foil or powder

  • Tetramethylthiuram disulfide (Thiram)

  • Tetrachloromethane (CCl₄)

  • N,N,N',N'-Tetramethylurea (TMU)

  • Acetonitrile

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, combine metallic copper, tetramethylthiuram disulfide, and a solvent mixture of CCl₄ and TMU.

  • Place the reaction vessel in an ultrasonic bath.

  • Apply ultrasonic treatment to the mixture for a specified duration (e.g., 2 hours) with gentle agitation.

  • After the reaction period, a precipitate of this compound will have formed.

  • Filter the product and wash it several times with small portions of dry acetonitrile.

  • Dry the final product in air or under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization reagent1 Dissolve Copper(II) Salt in Solvent A mix Mix Reactant Solutions with Stirring reagent1->mix reagent2 Dissolve Dithiocarbamate Salt in Solvent B reagent2->mix precipitate Formation of CDD Precipitate mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Solvents (e.g., Water, Ethanol) filter->wash dry Dry under Vacuum wash->dry analysis Yield Calculation & Purity Analysis dry->analysis

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Copper Dimethyldithiocarbamate (Cu(DDC)₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) nanoparticles, with a primary focus on preventing their aggregation.

Frequently Asked Questions (FAQs)

Q1: Why do my Copper Dimethyldithiocarbamate (Cu(DDC)₂) nanoparticles aggregate?

A1: this compound is inherently hydrophobic and has poor aqueous solubility.[1] This lack of solubility is a primary driver for nanoparticle aggregation in aqueous environments, as the particles tend to associate to minimize their contact with water.

Q2: What are the most common strategies to prevent the aggregation of Cu(DDC)₂ nanoparticles?

A2: The most effective strategies involve the use of stabilizing agents or encapsulation techniques. These include formulating the nanoparticles within liposomes, creating polymeric nanoparticles, utilizing the Stabilized Metal Ion Ligand Complex (SMILE) method with suitable stabilizers, surface functionalization with capping agents like polyethyleneimine (PEI), or forming inclusion complexes with cyclodextrins.[1][2][3][4][5]

Q3: How does pH affect the stability of my Cu(DDC)₂ nanoparticles?

A3: The pH of the surrounding medium can significantly impact the stability of copper nanoparticles. Changes in pH can alter the surface charge of the nanoparticles, potentially leading to aggregation. For copper oxide nanoparticles, dissolution has been observed at acidic pH (lysosomal pH 4-5), which could be a precursor to aggregation or altered bioavailability.[6][7] While specific data for Cu(DDC)₂ is less detailed in the provided results, the general principle of pH-dependent stability for metallic nanoparticles holds true.

Q4: Can I use sonication to redisperse aggregated Cu(DDC)₂ nanoparticles?

A4: Sonication can be a temporary solution to break up nanoparticle agglomerates.[8] However, without the presence of an effective stabilizing agent, the nanoparticles are likely to re-aggregate shortly after sonication ceases. It is a useful technique for initial dispersion but does not confer long-term stability.

Troubleshooting Guides

Issue 1: Nanoparticle Precipitation Observed Immediately After Synthesis

Symptoms:

  • Visible precipitate forming in the reaction vessel.

  • Inability to obtain a colloidal suspension.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Stabilizer Concentration Increase the concentration of the stabilizing agent (e.g., liposomes, polymer, surfactant).The stabilizer is crucial for preventing the newly formed nanoparticles from immediately aggregating due to their hydrophobic nature.
Inadequate Mixing Ensure vigorous and uniform stirring during the synthesis process.Proper mixing ensures that the stabilizer molecules can effectively coat the surface of the nanoparticles as they form.
Incorrect Solvent System Re-evaluate the solvent and anti-solvent system. For methods like nanoprecipitation, the rate of addition and the solvent ratios are critical.The solvent system directly influences the nucleation and growth of the nanoparticles and their interaction with the stabilizer.
Suboptimal Temperature Control the reaction temperature. Some synthesis methods are highly temperature-sensitive.Temperature can affect the kinetics of both nanoparticle formation and stabilizer adsorption.
Issue 2: Gradual Aggregation and Sedimentation of Nanoparticles During Storage

Symptoms:

  • Initially stable nanoparticle suspension becomes cloudy over time.

  • Formation of a pellet at the bottom of the storage container after a period of storage.

  • Increase in particle size as measured by Dynamic Light Scattering (DLS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Stabilizer Experiment with different types of stabilizers. For instance, if using a simple surfactant, consider a PEGylated lipid or a block copolymer for enhanced steric hindrance.[4]The choice of stabilizer dictates the long-term colloidal stability. Steric stabilizers often provide better long-term stability compared to purely electrostatic stabilizers, especially in high ionic strength media.
Inappropriate Storage Conditions (pH, Temperature) Store the nanoparticle suspension at a pH where they exhibit a high zeta potential (either highly positive or highly negative) and at a recommended temperature (often 4°C to minimize degradation).Extreme pH values can increase electrostatic repulsion between particles, while low temperatures can slow down aggregation kinetics.
Photodegradation Store nanoparticle suspensions in the dark or in amber vials.Light can induce chemical changes in the nanoparticles or the stabilizer, leading to a loss of stability.
Microbial Contamination If storing for extended periods in a non-sterile environment, consider sterile filtration or the addition of a bacteriostatic agent.Microbial growth can alter the composition of the suspension and lead to nanoparticle aggregation.

Quantitative Data on Stabilizer Performance

The following table summarizes the impact of different stabilization strategies on the particle size of copper dithiocarbamate (B8719985) nanoparticles, as reported in various studies.

Stabilization Method Stabilizer(s) Reported Particle Size Key Findings Reference
Liposomal Encapsulation DSPC/Cholesterol (55:45 mol ratio)Not explicitly stated, but formation confirmed by UV-Vis.Synthesizing Cu(DDC)₂ inside liposomes overcomes solubility issues.[2][2]
Nanoliposomes (Ethanol Injection) DSPC/DSPE-PEG₂₀₀₀-COOH/Cholesterol/CuET (2/0.2/1/1 mole ratio)~100 nmMonodispersed and colloidally stable nanoparticles with over 80% encapsulation efficiency.[9][9]
Polymeric Nanoparticles Poly(ethylene glycol)-b-poly(ester-carbonate) (PEC)Tunable by varying feed ratios of DSF, Cu(II), and PEC.Highly stable in neutral and weakly acidic solutions and upon dilution.[3][3]
SMILE Method DSPE-PEG₂₀₀₀, d-α-tocopherol PEG₁₀₀₀ succinate, mPEG₅₀₀₀-b-P(L-lactide)₅₀₀₀Sub-100 nmExcellent stability in serum for 72 hours and storable at room temperature for at least one month.[4][4]
Biomimetic Nanoparticles (SMILE) Bovine Serum Albumin (BSA)< 100 nmExcellent stability in serum with no significant size change for up to 57 hours.[10][10]

Experimental Protocols

Protocol 1: Preparation of Nanoliposomal Cu(DDC)₂ via Ethanol (B145695) Injection

This protocol is adapted from a method for preparing nanoliposomal copper diethyldithiocarbamate (B1195824) (a close analog of Cu(DDC)₂).[9]

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • DSPE-PEG₂₀₀₀-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000])

  • Cholesterol

  • This compound (Cu(DDC)₂)

  • Pure ethanol

  • Ultrapure water

Procedure:

  • Prepare a lipid mixture containing DSPC, DSPE-PEG₂₀₀₀-COOH, Cholesterol, and Cu(DDC)₂ in a suitable molar ratio (e.g., 2:0.2:1:1) in a sealed container.

  • Add pure ethanol to the lipid mixture (e.g., 5 mL).

  • Heat the mixture to 50°C until the Cu(DDC)₂ is completely dissolved.

  • Rapidly inject the hot ethanol mixture into rapidly stirred ultrapure water (e.g., 45 mL) at a constant rate. This should result in a nanoliposomal dispersion with a final ethanol concentration of 10% (v/v).

  • The resulting nanoparticle suspension can be further purified, for example, by dialysis to remove excess ethanol and unencapsulated components.

Protocol 2: Synthesis of Stabilized Cu(DDC)₂ Nanoparticles using the SMILE Method

This is a generalized protocol based on the Stabilized Metal Ion Ligand Complex (SMILE) method.[4][10]

Materials:

  • Copper(II) salt solution (e.g., CuSO₄)

  • Sodium dimethyldithiocarbamate (Na(DDC)) solution

  • Stabilizer solution (e.g., DSPE-PEG₂₀₀₀ or Bovine Serum Albumin in an appropriate buffer)

Procedure:

  • Prepare separate aqueous solutions of the copper(II) salt, Na(DDC), and the chosen stabilizer.

  • In a reaction vessel, combine the copper(II) salt solution with the stabilizer solution under vigorous stirring.

  • Slowly add the Na(DDC) solution to the copper-stabilizer mixture. The Cu(DDC)₂ nanoparticles will form in situ.

  • Continue stirring for a defined period to ensure complete reaction and stabilization.

  • The resulting nanoparticle suspension can be purified by methods such as centrifugation and resuspension or dialysis to remove unreacted precursors and byproducts.

Visualizations

Aggregation_Pathway cluster_0 Unstable System cluster_1 Aggregation Process cluster_2 Stabilized System Unstable_NPs Individual Cu(DDC)₂ NPs Aggregates Aggregated Nanoparticles Unstable_NPs->Aggregates Van der Waals Forces Stabilizer Addition of Stabilizer Stabilized_NPs Stabilized Cu(DDC)₂ NPs Stabilizer->Stabilized_NPs Steric/Electrostatic Repulsion

Caption: Mechanism of Cu(DDC)₂ nanoparticle aggregation and stabilization.

Troubleshooting_Workflow Start Nanoparticle Aggregation Observed Check_Stabilizer Is Stabilizer Present and Adequate? Start->Check_Stabilizer Increase_Stabilizer Increase Stabilizer Concentration or Change Type Check_Stabilizer->Increase_Stabilizer No Check_pH Is pH Optimal for Stability? Check_Stabilizer->Check_pH Yes Increase_Stabilizer->Check_pH Adjust_pH Adjust pH to Maximize Zeta Potential Check_pH->Adjust_pH No Check_Storage Are Storage Conditions Correct? Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Adjust_Storage Store at 4°C in the Dark Check_Storage->Adjust_Storage No Stable_Suspension Stable Nanoparticle Suspension Check_Storage->Stable_Suspension Yes Adjust_Storage->Stable_Suspension

Caption: Troubleshooting workflow for nanoparticle aggregation.

References

Technical Support Center: Copper Dimethyldithiocarbamate (Cu(DDC)₂) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Copper Dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Cu(DDC)₂ precipitating out of my biological buffer?

A1: Copper dimethyldithiocarbamate has very low aqueous solubility.[1][2] Precipitation is the most common stability issue and is expected when introducing Cu(DDC)₂ directly into aqueous buffers like PBS or cell culture media at concentrations exceeding its solubility limit. For many experimental purposes, a stock solution in an organic solvent like DMSO is prepared first.

Q2: What is the underlying cause of Cu(DDC)₂ instability in aqueous solutions?

A2: The instability of Cu(DDC)₂ in biological buffers is twofold:

  • Physical Instability: Due to its hydrophobic nature, the compound self-aggregates and precipitates in aqueous environments.

  • Chemical Instability: The dithiocarbamate (B8719985) ligand itself can be unstable, particularly under acidic conditions (low pH), leading to the decomposition of the complex.[3]

Q3: How does pH affect the stability of Cu(DDC)₂?

A3: Dithiocarbamates are generally more stable in neutral to alkaline conditions.[4] At acidic pH, the dithiocarbamate ligand can be protonated to form dithiocarbamic acid, which is unstable and decomposes to dimethylamine (B145610) and carbon disulfide.[3] This degradation of the ligand leads to the breakdown of the copper complex. Complexation with copper can inhibit this acid-catalyzed hydrolysis to some extent.[5]

Q4: Can components of my biological buffer affect the stability of Cu(DDC)₂?

A4: Yes. Certain buffer components can interact with Cu(DDC)₂. For example, Tris buffer is known to chelate Cu(II) ions and may compete with the dithiocarbamate ligand for the copper ion, potentially destabilizing the complex. It is advisable to exercise caution when using Tris buffers in combination with copper-containing systems.

Q5: What are the degradation products of Cu(DDC)₂?

A5: The primary degradation of the dithiocarbamate ligand under physiological or acidic conditions is expected to yield carbon disulfide and the corresponding amine (dimethylamine for Cu(DDC)₂).[6] Thermal decomposition can lead to the formation of copper sulfides.[7]

Q6: Are there formulation strategies to improve the stability of Cu(DDC)₂ in biological buffers?

A6: Yes, several formulation approaches have been successfully employed to enhance the aqueous solubility and stability of copper dithiocarbamates. These include encapsulation in liposomes, complexation with cyclodextrins, and the formation of nanoparticles.[2][8] These strategies prevent precipitation and can protect the complex from degradation. For instance, a cyclodextrin (B1172386) formulation of a similar copper dithiocarbamate complex was found to be stable for 28 days.[1]

Troubleshooting Guides

Issue 1: Precipitation of Cu(DDC)₂ upon addition to aqueous buffer or cell culture medium.
  • Root Cause: The concentration of Cu(DDC)₂ in the aqueous solution exceeds its solubility limit. The compound is hydrophobic and prone to aggregation.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the Cu(DDC)₂ powder in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

    • Optimize Dilution Protocol:

      • Use a sequential dilution method. First, dilute the DMSO stock into a small volume of serum-free medium or buffer (e.g., PBS) while vortexing immediately.

      • Then, add this intermediate dilution to your final volume of pre-warmed (37°C) complete medium with continuous mixing. This gradual change in solvent polarity can prevent the compound from "crashing out."

    • Reduce Final Working Concentration: Perform a concentration titration experiment to determine the lowest effective concentration that achieves the desired biological effect without causing precipitation.

    • Consider Formulation: If the required concentration is still leading to precipitation, consider using solubilizing agents or formulating the Cu(DDC)₂ as described in Q6 of the FAQ section.

Issue 2: Loss of Cu(DDC)₂ activity or inconsistent results over time in solution.
  • Root Cause: Chemical degradation of the Cu(DDC)₂ complex, potentially due to acidic pH of the medium or interaction with buffer components.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your biological buffer is maintained in the neutral to slightly alkaline range (pH 7.0-8.0) to minimize acid-catalyzed degradation of the dithiocarbamate ligand.

    • Buffer Selection: If using a copper-chelating buffer like Tris, consider its potential to interfere with the complex. If feasible, switch to a non-chelating buffer system.

    • Fresh Preparations: Prepare fresh dilutions of Cu(DDC)₂ in your aqueous buffer immediately before each experiment to minimize the time for potential degradation.

    • Storage of Stock Solutions: Store the DMSO stock solution of Cu(DDC)₂ at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles. When stored at -20°C, it is recommended to use it within a month, and at -80°C, within six months.[9]

Quantitative Stability Data

While specific half-life data for unformulated Cu(DDC)₂ in common biological buffers is scarce in the literature, the stability is significantly enhanced through formulation. The following table summarizes reported stability data for formulated copper dithiocarbamate complexes.

FormulationCompoundBuffer/MediumTemperatureDurationStability Outcome
Cyclodextrin Inclusion Complex Copper Diethyldithiocarbamate (B1195824)Aqueous SolutionRoom Temp.28 daysNo significant change in concentration.[1]
Liposomes Copper DiethyldithiocarbamateSucrose-HEPES buffer with 50% Fetal Bovine Serum37°C72 hoursNegligible dissociation from liposomes.
Nanoparticles Copper DiethyldithiocarbamatePBS with 50% Fetal Bovine Serum37°C80 hoursNo discernible change in nanosize or PDI values.

Experimental Protocols

Protocol 1: Preparation of Cu(DDC)₂ Stock Solution and Working Dilutions
  • Preparation of Stock Solution (10 mM in DMSO):

    • Weigh out the appropriate amount of Cu(DDC)₂ powder in a sterile microcentrifuge tube.

    • Add high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, dark brown.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Dilution in Cell Culture Medium (Example for a final concentration of 1 µM):

    • Warm the cell culture medium to 37°C.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of serum-free medium or PBS. Vortex immediately. This creates a 100 µM solution.

    • Add 10 µL of the 100 µM intermediate dilution to 990 µL of the pre-warmed complete cell culture medium to achieve the final 1 µM concentration. Mix gently by inverting the tube or pipetting up and down.

    • Use the final working solution immediately.

Protocol 2: UV-Vis Spectrophotometric Assay for Cu(DDC)₂ Stability

This protocol can be adapted to assess the stability of Cu(DDC)₂ in a chosen biological buffer over time.

  • Materials:

    • Cu(DDC)₂

    • Methanol (B129727)

    • Biological buffer of interest (e.g., PBS, pH 7.4)

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a solution of Cu(DDC)₂ in the biological buffer at the desired concentration using the dilution method described in Protocol 1.

    • At time point zero (t=0), take an aliquot of the solution and dilute it with methanol to a concentration that falls within the linear range of the spectrophotometer. The final solution for measurement should be in methanol to ensure complete dissolution.

    • Measure the absorbance at the maximum wavelength (λmax), which is approximately 435 nm for copper dithiocarbamate complexes. Use methanol as the blank.

    • Incubate the remaining Cu(DDC)₂ buffer solution under the desired experimental conditions (e.g., 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 3.

    • A decrease in absorbance at 435 nm over time indicates degradation or precipitation of the complex. The percentage of Cu(DDC)₂ remaining can be calculated relative to the initial absorbance at t=0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Stability Assay cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in Anhydrous DMSO intermediate 2. Intermediate Dilution in Serum-Free Medium/PBS stock->intermediate Vortex Immediately working 3. Final Working Dilution in Pre-warmed Buffer intermediate->working Gentle Mixing incubate 4. Incubate at 37°C working->incubate aliquot 5. Take Aliquots at Time Points incubate->aliquot measure 6. Dilute in Methanol & Measure Absorbance (435 nm) aliquot->measure analyze 7. Plot Absorbance vs. Time measure->analyze

Caption: Experimental workflow for assessing the stability of Cu(DDC)₂.

troubleshooting_flowchart cluster_solubility Solubility Issues cluster_stability Chemical Stability Issues start Cu(DDC)₂ added to biological buffer check_precipitate Is there immediate precipitation? start->check_precipitate use_dmso Prepare concentrated stock in DMSO check_precipitate->use_dmso Yes no_precipitate Solution is initially clear check_precipitate->no_precipitate No dilution_protocol Use sequential dilution protocol use_dmso->dilution_protocol lower_conc Lower final working concentration dilution_protocol->lower_conc check_ph Ensure pH is neutral to alkaline fresh_prep Prepare fresh solutions before each experiment check_ph->fresh_prep buffer_choice Avoid strong chelating buffers (e.g., Tris) fresh_prep->buffer_choice check_activity Inconsistent results or loss of activity over time? no_precipitate->check_activity check_activity->check_ph Yes stable Experimentally Stable check_activity->stable No

Caption: Troubleshooting flowchart for Cu(DDC)₂ stability issues.

degradation_pathway CuDDC Cu(DDC)₂ Complex (Stable) Protonation Dithiocarbamic Acid (Unstable Intermediate) CuDDC->Protonation + 2H⁺ (Acidic pH) Degradation Dimethylamine + Carbon Disulfide (Degradation Products) Protonation->Degradation CopperIon Cu²⁺ Ion Protonation->CopperIon

Caption: Proposed degradation pathway of Cu(DDC)₂ in acidic conditions.

References

Technical Support Center: Overcoming Resistance to Copper Dimethyldithiocarbamate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Copper Dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate experimental challenges and interpret your results effectively.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Cu(DDC)₂.

Problem Possible Cause Recommended Solution
Reduced than expected cytotoxicity of Cu(DDC)₂ 1. Drug Inactivation/Degradation: Cu(DDC)₂ can be unstable in certain media. 2. Suboptimal Drug Concentration: The IC50 can vary significantly between cell lines. 3. Cell Line Resistance: The cancer cell line may have intrinsic or acquired resistance.1. Fresh Preparation: Prepare Cu(DDC)₂ solutions fresh for each experiment from Disulfiram and a copper source (e.g., copper(II) chloride) or use a stabilized formulation. 2. Dose-Response Curve: Perform a dose-response experiment to determine the accurate IC50 for your specific cell line (see MTT Cell Viability Assay protocol). 3. Assess Resistance Mechanisms: Investigate potential resistance pathways as detailed in the FAQs.
Inconsistent results between experiments 1. Variation in Cell Density: Cell confluence can affect drug efficacy. 2. Inconsistent Drug Preparation: Minor variations in the molar ratio of Disulfiram to copper can alter the complex formation. 3. Passage Number of Cells: High passage numbers can lead to phenotypic drift and altered drug sensitivity.1. Standardize Seeding Density: Ensure consistent cell numbers are seeded for each experiment. 2. Precise Reagent Preparation: Use freshly calibrated equipment for preparing drug solutions. 3. Use Low Passage Cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for extended periods.
High background in ROS assay 1. Autofluorescence of Media or Compounds: Phenol (B47542) red in media and some compounds can interfere with fluorescence readings. 2. Spontaneous Oxidation of DCFH-DA: The probe can auto-oxidize, leading to high background.1. Use Phenol Red-Free Media: Perform the assay in phenol red-free media. 2. Prepare Probe Fresh: Prepare the DCFH-DA working solution immediately before use and protect it from light.
No significant increase in apoptosis after treatment 1. Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may not be adequate to induce apoptosis. 2. Alternative Cell Death Mechanisms: Cu(DDC)₂ can induce other forms of cell death, such as necroptosis or autophagy. 3. Resistance to Apoptosis: Cells may have defects in apoptotic pathways (e.g., mutated p53).1. Optimize Treatment Conditions: Increase the concentration of Cu(DDC)₂ and/or extend the incubation time. 2. Investigate Other Markers: Use assays for other cell death pathways. 3. Use Apoptosis-Proficient Cells: Confirm your findings in a cell line known to be sensitive to apoptosis induction.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of action of Copper dimethyldithiocarbamate (Cu(DDC)₂)?

A1: Cu(DDC)₂ exerts its anticancer effects through multiple mechanisms. The primary mechanism is the inhibition of the 26S proteasome, which leads to the accumulation of misfolded proteins and induction of the unfolded protein response (UPR), ultimately triggering apoptosis. Additionally, Cu(DDC)₂ generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. It also inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

Questions on Resistance Mechanisms

Q2: My cancer cells are showing resistance to Cu(DDC)₂. What are the common resistance mechanisms?

A2: Resistance to Cu(DDC)₂ in cancer cells can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump Cu(DDC)₂ out of the cell, reducing its intracellular concentration.

  • Enhanced Antioxidant Capacity: Increased levels of intracellular antioxidants, such as glutathione (B108866) (GSH), can neutralize the ROS generated by Cu(DDC)₂, thereby mitigating its cytotoxic effects.

  • Upregulation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Its activation leads to the expression of cytoprotective genes, including those involved in glutathione synthesis and drug efflux, contributing to resistance.

Q3: How can I determine if P-glycoprotein (P-gp) is responsible for resistance in my cell line?

A3: You can investigate the role of P-gp through the following approaches:

  • Western Blot Analysis: Compare the expression levels of P-gp in your resistant cell line to the parental, sensitive cell line. An increased level in the resistant line suggests a role for P-gp.

  • P-gp Inhibition Assay: Treat your resistant cells with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) in combination with Cu(DDC)₂. If the cytotoxicity of Cu(DDC)₂ is restored, it indicates that P-gp-mediated efflux is a key resistance mechanism.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower accumulation of this dye in your resistant cells compared to sensitive cells, which can be reversed by a P-gp inhibitor, confirms increased P-gp activity.

Q4: What is the role of glutathione (GSH) in Cu(DDC)₂ resistance, and how can I measure it?

A4: Glutathione can detoxify Cu(DDC)₂ through direct conjugation or by quenching the ROS it produces. To assess the involvement of GSH in resistance, you can:

  • Measure Intracellular GSH Levels: Use a commercially available glutathione assay kit to compare the total and reduced GSH levels in your sensitive and resistant cell lines. Higher GSH levels in resistant cells are indicative of this resistance mechanism.

  • Deplete GSH Levels: Treat your resistant cells with a GSH synthesis inhibitor, such as buthionine sulfoximine (B86345) (BSO), prior to Cu(DDC)₂ treatment. A subsequent increase in Cu(DDC)₂ sensitivity would confirm the role of GSH in resistance.

Overcoming Resistance

Q5: What strategies can I use to overcome Cu(DDC)₂ resistance in my experiments?

A5: Several strategies can be employed to circumvent resistance:

  • Co-administration with Chemosensitizing Agents:

    • P-gp Inhibitors: As mentioned, using P-gp inhibitors can block drug efflux.

    • GSH Depleting Agents: BSO can be used to reduce the antioxidant capacity of resistant cells.

  • Nanoparticle-based Delivery: Encapsulating Cu(DDC)₂ in nanoparticles can bypass P-gp-mediated efflux as nanoparticles are often taken up by endocytosis.

  • Synergistic Drug Combinations: Combining Cu(DDC)₂ with other anticancer drugs can create a multi-pronged attack that resistant cells may not be able to overcome.

Data Presentation

Table 1: IC50 Values of this compound (Cu(DDC)₂) in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance ProfileCu(DDC)₂ IC50 (nM)Reference
MDA-MB-231Triple Negative Breast CancerSensitive~150
MDA-MB-231PAC10Triple Negative Breast CancerPaclitaxel-Resistant<200
U87GlioblastomaSensitive~250
A549Lung CancerSensitive~300
MCF7Breast CancerSensitive449

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Cu(DDC)₂ by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • Cu(DDC)₂

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of Cu(DDC)₂ for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Intracellular ROS Detection using DCFH-DA

This protocol measures the generation of intracellular reactive oxygen species (ROS) upon Cu(DDC)₂ treatment.

Materials:

  • Cancer cell lines

  • Phenol red-free culture medium

  • Cu(DDC)₂

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with Cu(DDC)₂ in phenol red-free medium for the desired time.

  • Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.

Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cancer cell lines

  • Lysis buffer

  • Proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Fluorometer

Procedure:

  • Treat cells with Cu(DDC)₂ for the desired time.

  • Harvest and lyse the cells on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well black plate, add equal amounts of protein from each sample.

  • Add the fluorogenic proteasome substrate to each well.

  • Incubate at 37°C and measure the fluorescence (excitation ~380 nm, emission ~460 nm) kinetically over time.

  • The rate of fluorescence increase is proportional to the proteasome activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CuDDC2_Action_Resistance cluster_drug Cu(DDC)₂ Action cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms CuDDC2 Cu(DDC)₂ Proteasome 26S Proteasome CuDDC2->Proteasome Inhibition ROS ROS Generation CuDDC2->ROS NFkB NF-κB Inhibition CuDDC2->NFkB Apoptosis Apoptosis Proteasome->Apoptosis ROS->Apoptosis NFkB->Apoptosis Pgp P-gp Efflux Pump Pgp->CuDDC2 Efflux GSH Glutathione (GSH) GSH->ROS Neutralization Nrf2 Nrf2 Activation Nrf2->Pgp Upregulation Nrf2->GSH Synthesis

Caption: Mechanism of action and resistance to Cu(DDC)₂.

Experimental_Workflow cluster_characterization Resistance Characterization cluster_mechanism Mechanism Investigation cluster_overcoming Overcoming Resistance cluster_validation Validation start Start: Hypothesis of Cu(DDC)₂ Resistance cell_culture Culture Sensitive (P) and Resistant (R) Cell Lines start->cell_culture ic50 Determine IC50 using MTT Assay cell_culture->ic50 western Western Blot for P-gp Expression ic50->western gsh_assay Measure Intracellular GSH Levels ic50->gsh_assay nrf2_assay Assess Nrf2 Activation ic50->nrf2_assay inhibitor_study Co-treatment with P-gp/GSH Inhibitors western->inhibitor_study gsh_assay->inhibitor_study nrf2_assay->inhibitor_study ros_apoptosis ROS and Apoptosis Assays inhibitor_study->ros_apoptosis nanoparticle_study Test Nanoparticle Formulations nanoparticle_study->ros_apoptosis end Conclusion: Elucidate and Overcome Resistance ros_apoptosis->end

Caption: Workflow for investigating Cu(DDC)₂ resistance.

Technical Support Center: Optimizing Sonication for Copper Dimethyldithiocarbamate (Cu(DDC)₂) Nanoparticle Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the sonication-based dispersion of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is sonication necessary for dispersing Cu(DDC)₂ nanoparticles?

A1: Sonication is a common method for de-agglomerating and dispersing nanoparticles in a liquid medium.[1][2] Cu(DDC)₂ nanoparticles, particularly in their dry powder form, tend to form agglomerates due to strong van der Waals forces. Sonication applies high-frequency sound waves, generating acoustic cavitation—the formation and collapse of microscopic bubbles.[3] This process creates powerful localized shear forces that break apart these agglomerates, leading to a more homogeneous and stable suspension.[4]

Q2: What are the key parameters to consider when optimizing sonication for Cu(DDC)₂ nanoparticle dispersion?

A2: The effectiveness of sonication is highly system-specific.[5] Key parameters that require optimization include sonication time, power (amplitude), temperature, the concentration of the nanoparticles, and the choice of solvent.[6][7] The type of sonicator, either a probe-type or an ultrasonic bath, will also significantly impact the results, with probe sonicators generally delivering higher energy more effectively.[4][8]

Q3: My Cu(DDC)₂ nanoparticles are hydrophobic. How does this affect the dispersion protocol?

A3: The dimethyldithiocarbamate ligand imparts a hydrophobic surface to the nanoparticles. Dispersing hydrophobic particles in aqueous media can be challenging. A crucial step is to pre-wet the nanoparticle powder with a small amount of a wetting agent, such as ethanol (B145695) (e.g., 0.5% v/v), to create a paste.[9] This step helps to replace the solid-air interface with a solid-liquid interface, facilitating better dispersion when the bulk of the aqueous medium is added.[9]

Q4: How can I prevent my sample from overheating during sonication?

A4: Sonication can generate significant heat, which may alter the physicochemical properties of the nanoparticles or affect the stability of the dispersion. To prevent overheating, it is highly recommended to place the sample vial in an ice-water bath during the sonication process.[9] Using pulsed sonication (alternating on/off cycles) can also help to manage the temperature rise, especially for longer sonication times.[5][10]

Q5: What characterization techniques should I use to assess the quality of my dispersion?

A5: To evaluate the effectiveness of your sonication protocol, you should characterize the dispersion at different time points.[1] Key techniques include:

  • Dynamic Light Scattering (DLS): To measure the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the width of the particle size distribution.[7]

  • Zeta Potential: To assess the surface charge of the nanoparticles, which is a critical factor in the stability of the dispersion. Higher magnitude zeta potentials (e.g., > |30| mV) generally indicate better colloidal stability.

  • UV-Vis Spectroscopy: To monitor changes in the absorbance spectrum, which can indicate particle aggregation or changes in particle properties over time.

  • Transmission Electron Microscopy (TEM): To visualize the primary particle size, morphology, and the state of agglomeration.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Nanoparticles settle out of suspension immediately after sonication. 1. Insufficient Sonication Energy: The applied energy is not enough to break down the agglomerates effectively. 2. Re-agglomeration: The nanoparticles are unstable in the chosen solvent and are quickly re-forming larger clusters. 3. High Nanoparticle Concentration: The concentration may be too high, leading to increased collision frequency and agglomeration.[8]1. Increase Sonication Time/Power: Systematically increase the sonication duration or the amplitude/power setting. Monitor the particle size (DLS) at intervals (e.g., every 2-5 minutes) to find the optimal point. 2. Optimize Solvent/Stabilizers: Ensure the solvent is appropriate. Consider adding a stabilizer if dispersing in a medium where the nanoparticles have low colloidal stability. 3. Reduce Concentration: Try dispersing a lower concentration of nanoparticles.[5]
DLS results show a very large particle size and/or high PDI (> 0.5). 1. Incomplete Dispersion: Agglomerates are still present in the suspension. 2. Improper Sample Preparation: For hydrophobic Cu(DDC)₂ in aqueous media, failure to pre-wet the powder can lead to poor dispersion.1. Continue Sonication: The dispersion may not have reached an optimal state. Continue sonicating in short intervals and re-measure. 2. Pre-wet the Powder: Ensure you are using a wetting agent (e.g., ethanol) to form a paste with the Cu(DDC)₂ powder before adding the bulk solvent.[9]
Particle size initially decreases with sonication but then starts to increase. 1. Over-sonication: Excessive sonication energy can sometimes induce re-agglomeration of particles. 2. Particle Degradation: The high energy might be causing changes to the nanoparticle structure or the dithiocarbamate (B8719985) ligand.1. Reduce Sonication Time: You have likely passed the optimal sonication time. Reduce the duration to the time point where the minimum particle size was observed. 2. Use Pulsed Sonication: Switch to a pulsed mode (e.g., 1 second on, 1 second off) to deliver energy less aggressively.[1] 3. Lower Power/Amplitude: Decrease the power setting on your sonicator.
Inconsistent results between batches. 1. Inconsistent Sonication Parameters: Variations in probe depth, sample volume, power settings, or temperature control. 2. Probe Tip Erosion: Over time, the tip of the sonicator probe can erode, leading to reduced energy output and potential sample contamination.1. Standardize Protocol: Keep all parameters constant: ensure the probe tip is immersed to the same depth (e.g., halfway into the liquid), use the same type of vial and sample volume, and always use an ice bath.[9] 2. Calibrate and Inspect Equipment: Regularly inspect the sonicator probe for wear and perform a calorimetric calibration to measure the actual power being delivered to the sample.[4][5]

Data Presentation: Sonication Parameter Optimization

The following tables illustrate how to structure data when optimizing sonication parameters. The values are hypothetical and should be determined experimentally for your specific system.

Table 1: Effect of Sonication Time on Dispersion Quality (Constant Parameters: Power = 70% Amplitude, Temperature = 4°C, Concentration = 1 mg/mL)

Sonication Time (min)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0 (Pre-sonication)15500.850-5.2
24500.420-15.8
52100.215-22.5
101850.190-25.1
151950.280-24.8

Table 2: Effect of Sonication Power on Dispersion Quality (Constant Parameters: Time = 10 minutes, Temperature = 4°C, Concentration = 1 mg/mL)

Power (Amplitude %)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
30%5200.510-18.9
50%2800.290-23.4
70%1850.190-25.1
90%1800.235-26.3

Experimental Protocols

Protocol 1: Optimization of Sonication Time for Cu(DDC)₂ Dispersion

This protocol provides a systematic approach to determine the optimal sonication time for dispersing Cu(DDC)₂ nanoparticles in an aqueous medium.

Materials:

  • Cu(DDC)₂ nanoparticle powder

  • Deionized (DI) water or desired buffer

  • Ethanol

  • Glass vial (e.g., 20 mL scintillation vial)

  • Probe sonicator

  • Ice bath

  • Dynamic Light Scattering (DLS) / Zeta Sizer instrument

Methodology:

  • Preparation: Weigh 10 mg of Cu(DDC)₂ nanoparticle powder into a clean glass vial.

  • Pre-wetting: Add a few drops of ethanol (e.g., 50 µL for 10 mg of powder) to the vial. Mix with a spatula to form a uniform, thick paste. This step is critical for wetting the hydrophobic nanoparticles.[9]

  • Dilution: Add 10 mL of DI water to the vial to achieve a final concentration of 1 mg/mL. Gently swirl the vial to mix the paste with the water.

  • Initial Measurement (T=0): Before sonication, take an aliquot of the suspension for DLS and Zeta Potential measurement to establish a baseline.

  • Sonication Setup: Place the vial securely in an ice-water bath to maintain a low temperature (e.g., 4°C). Insert the sonicator probe tip approximately halfway into the liquid, ensuring it does not touch the sides or bottom of the vial.[9]

  • Sonication and Sampling:

    • Set the sonicator to a constant power (e.g., 70% amplitude) and use a pulsed mode (e.g., 2 seconds on, 2 seconds off) to minimize heating.

    • Sonicate for an initial period of 2 minutes.

    • After 2 minutes, stop the sonicator and carefully remove a small aliquot for DLS/Zeta Potential analysis.

    • Return the vial to the ice bath and continue sonicating.

    • Repeat the sampling process at cumulative time points (e.g., 5, 10, 15, and 20 minutes).

  • Data Analysis: Analyze the DLS and Zeta Potential data for each time point. Plot the Z-Average diameter and PDI as a function of sonication time. The optimal time is typically the point at which the particle size and PDI are minimized and stabilize.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_process Sonication Process cluster_analysis Characterization & Analysis weigh Weigh Cu(DDC)₂ Powder prewet Pre-wet with Ethanol to form a paste weigh->prewet dilute Add Aqueous Medium & Mix prewet->dilute setup Setup Sonication (Ice Bath, Probe Position) dilute->setup sonicate Sonicate (Pulsed Mode) setup->sonicate sample Sample at Time Intervals (T=0, 2, 5, 10 min) sonicate->sample sonicate->sample dls Measure Size (DLS) & Zeta Potential sample->dls analyze Analyze Data (Size/PDI vs. Time) dls->analyze optimize Determine Optimal Sonication Time analyze->optimize

Caption: Workflow for optimizing sonication time.

troubleshooting_flowchart start Dispersion Unstable? (Sedimentation/High PDI) cause1 Insufficient Sonication? start->cause1 cause2 Over-sonication? start->cause2 [Size increases after initial decrease] cause3 Improper Wetting? start->cause3 cause1->cause2 No sol1 Increase Sonication Time / Power cause1->sol1 Yes cause2->cause3 No sol2 Reduce Sonication Time / Use Pulsed Mode cause2->sol2 Yes sol3 Ensure Ethanol Pre-wetting Step is Performed cause3->sol3 Yes end Stable Dispersion Achieved sol1->end sol2->end sol3->end

Caption: Troubleshooting common sonication issues.

logical_relationships cluster_params Input Parameters cluster_process Process cluster_output Dispersion Quality Time Time Sonication Sonication Energy Time->Sonication Power Power Power->Sonication Temp Temperature Temp->Sonication (affects efficiency) Concentration Concentration Concentration->Sonication (affects efficiency) Size Particle Size (Z-avg) Sonication->Size breaks agglomerates PDI PDI Sonication->PDI narrows distribution Stability Stability (Zeta Potential) Sonication->Stability improves Size->Stability

References

Technical Support Center: Copper Dimethyldithiocarbamate (CDDC) Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper dimethyldithiocarbamate (B2753861) (CDDC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability and challenges encountered during biological assays with this potent anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the IC50 values of CDDC between experiments?

A2: Variability in CDDC's IC50 values is a common issue and can be attributed to several factors, most notably the presence of metal ions, particularly copper, and the specific cell line and assay used.[1] Key factors influencing IC50 values include:

  • Copper Availability: The biological activity of dithiocarbamates like dimethyldithiocarbamate (DDC) is often mediated by the formation of a copper-DDC complex.[1] The concentration of copper in your cell culture medium, which can vary between batches of fetal bovine serum (FBS), significantly impacts the potency of the formed CDDC.[2]

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to CDDC due to differences in their copper metabolism, redox state, and dependence on the ubiquitin-proteasome system.

  • Assay Type: The choice of cytotoxicity assay can influence the apparent IC50 value. For instance, CDDC's reducing properties can interfere with MTT assays, leading to inaccurate results.[2]

Q2: What is the primary mechanism of action of CDDC?

A2: CDDC exerts its anticancer effects through a multi-faceted mechanism. The copper-DDC complex is the active species that:

  • Inhibits the Ubiquitin-Proteasome System (UPS): CDDC is a potent inhibitor of the 26S proteasome, a critical cellular machinery for protein degradation.[3][4] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing proteotoxic stress and apoptosis.[5][6]

  • Induces NPL4 Aggregation: A key target of CDDC is the NPL4 protein, an essential cofactor of the p97 segregase within the UPS.[7] CDDC causes the aggregation of NPL4, leading to the malfunction of the p97/NPL4 complex, further exacerbating proteotoxic stress.

  • Generates Reactive Oxygen Species (ROS): In the presence of copper, dithiocarbamates can form complexes that generate ROS, leading to oxidative stress and apoptosis.[2]

Q3: How should I prepare and store CDDC solutions?

A3: Dithiocarbamate (B8719985) solutions can be unstable. It is recommended to prepare fresh solutions for each experiment.[6] For stock solutions, dissolve CDDC in a suitable solvent like DMSO and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light and air to minimize degradation.[6]

Q4: Can CDDC interfere with my assay readout?

A4: Yes, CDDC can interfere with certain assays. Its reducing properties can directly convert the MTT reagent to formazan, independent of cellular activity, leading to an underestimation of cytotoxicity.[2] It is advisable to use an alternative cytotoxicity assay, such as the Lactate (B86563) Dehydrogenase (LDH) release assay, which measures membrane integrity.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with CDDC.

High Variability in Cytotoxicity Assays (e.g., MTT, LDH)
Problem Potential Cause Recommended Solution
Inconsistent IC50 values Fluctuation in copper concentration in the media (e.g., batch-to-batch variation in serum).For consistency, use a single batch of serum for a set of experiments or supplement with a defined concentration of copper.[2]
Non-uniform cell seeding density.Ensure a homogenous cell suspension before plating and use a consistent cell counting method. Optimize cell seeding density for a robust assay window.
High background in MTT assay CDDC has reducing properties that can directly convert MTT to formazan.[2]Use a cytotoxicity assay that does not rely on cellular reducing potential, such as the Lactate Dehydrogenase (LDH) release assay.[2]
High background LDH release in untreated controls Suboptimal cell culture conditions (e.g., over-confluency).Ensure cells are healthy and in the logarithmic growth phase.[8]
High endogenous LDH activity in the serum supplement.Test the serum for LDH activity or reduce the serum concentration during the assay.[8][9]
Physical damage to cells during handling.Use gentle pipetting techniques during media changes and reagent additions.[8]
Issues with Proteasome Inhibition Assays
Problem Potential Cause Recommended Solution
High background signal Spontaneous hydrolysis of the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).Run a "No-Enzyme" control (all components except cell lysate) to measure auto-hydrolysis.[2]
Presence of other proteases in the cell lysate.Include a proteasome inhibitor control (e.g., MG-132) to distinguish proteasome-specific activity.[2]
Autofluorescence of cellular components or the compound itself.Run a "compound only" control to measure its intrinsic fluorescence.[10]
Inconsistent replicate readings Inaccurate or inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.[2]
Incomplete mixing of reagents in the wells.Ensure thorough mixing after each reagent addition.[2]
No observed proteasome inhibition Inactive compound due to degradation.Prepare fresh CDDC solutions for each experiment.
Insufficient compound concentration.Perform a dose-response experiment with a wide range of CDDC concentrations.[10]
Poor cell permeability (for intact cell assays).While CDDC is generally cell-permeable, ensure optimal incubation times.

Data Presentation

Table 1: Comparative IC50 Values of Copper Dithiocarbamate Complexes in Various Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Pyrrolidine (B122466) dithiocarbamate-copper(II)MDA-MB-231 (Breast)MTT18~5[6]
Pyrrolidine dithiocarbamate-copper(II)PC-3 (Prostate)MTT18~2.5[6]
Diethyldithiocarbamate-copper(II)MDA-MB-231 (Breast)MTT72<0.2[11]
Diethyldithiocarbamate-copper(II)MDA-MB-231PAC10 (Resistant Breast)MTT72<0.2[11]
Copper(II) chlorideMDA-MB-231 (Breast)MTT18>20[6]
Zinc(II) chlorideMDA-MB-231 (Breast)MTT18>20[6]

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells at an optimized density (e.g., 1 x 10⁴ - 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of CDDC in culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).[1]

  • Treatment: Replace the existing medium with 100 µL of the medium containing different concentrations of CDDC.

  • Controls:

    • Spontaneous LDH release: Wells with cells treated with vehicle only.[1]

    • Maximum LDH release: Wells with cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.[1]

    • Background: Wells with medium only.[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[9]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[12]

    • Add 50 µL of stop solution.[9]

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background and spontaneous release values.

Protocol 2: Fluorometric Proteasome Activity Assay in Cell Lysates

This protocol measures the chymotrypsin-like activity of the proteasome.

  • Cell Treatment: Treat cells with CDDC at various concentrations for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Preparation:

    • In a black 96-well plate, add 50 µL of cell lysate per well. Include a "lysis buffer only" well as a blank.[13]

    • Prepare an assay buffer containing the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC).[13]

  • Reaction Initiation: Add 150 µL of the assay buffer with the substrate to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C.[13]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[13]

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Normalize the fluorescence values to the protein concentration of the corresponding lysate.

    • Express the proteasome activity as a percentage of the untreated control.

Protocol 3: NPL4 Aggregation Assay (via Western Blot)
  • Cell Treatment: Treat cells with CDDC at various concentrations for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Sonicate the lysates briefly to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against NPL4 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. High molecular weight smears or bands in the stacking gel indicate protein aggregation.

  • Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

CDDC_Mechanism_of_Action CDDC Copper Dimethyldithiocarbamate (CDDC) Proteasome 26S Proteasome CDDC->Proteasome Inhibition NPL4_p97 p97-NPL4 Complex CDDC->NPL4_p97 Induces Aggregation ROS Reactive Oxygen Species (ROS) CDDC->ROS Generation Ub_Proteins Ubiquitinated Proteins Proteotoxic_Stress Proteotoxic Stress Ub_Proteins->Proteotoxic_Stress Accumulation ROS->Proteotoxic_Stress Oxidative Damage Apoptosis Apoptosis Proteotoxic_Stress->Apoptosis

Caption: CDDC's multifaceted mechanism of action leading to apoptosis.

Troubleshooting_Workflow Start Experiment Start: High Variability Observed Check_Reagents Check Reagent Stability & Purity Start->Check_Reagents Check_Copper Assess Copper Concentration Start->Check_Copper Check_Assay Verify Assay Compatibility Start->Check_Assay Check_Cells Evaluate Cell Health & Density Start->Check_Cells Fresh_Sol Prepare Fresh CDDC Solution Check_Reagents->Fresh_Sol Standardize_Media Standardize Serum Batch or Supplement Copper Check_Copper->Standardize_Media Switch_Assay Switch to Alternative Assay (e.g., LDH) Check_Assay->Switch_Assay Optimize_Seeding Optimize Cell Seeding Density Check_Cells->Optimize_Seeding End Consistent Results Fresh_Sol->End Standardize_Media->End Switch_Assay->End Optimize_Seeding->End

Caption: A logical workflow for troubleshooting assay variability.

LDH_Assay_Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with CDDC & Controls Seed->Treat Incubate 3. Incubate for Desired Duration Treat->Incubate Collect 4. Collect Supernatant Incubate->Collect Add_Reagent 5. Add LDH Reaction Mixture Collect->Add_Reagent Incubate_RT 6. Incubate at RT Add_Reagent->Incubate_RT Stop 7. Add Stop Solution Incubate_RT->Stop Read 8. Read Absorbance at 490 nm Stop->Read

Caption: Experimental workflow for the LDH cytotoxicity assay.

References

Technical Support Center: Synthesis of Dithiocarbamate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dithiocarbamate (B8719985) complexes. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps and reagents for synthesizing dithiocarbamate ligands?

A1: The synthesis of dithiocarbamate ligands typically involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium.[1][2] The reaction is exothermic and is generally carried out at low temperatures (0-4 °C) in an ice bath.[3] Common bases used include sodium hydroxide (B78521), potassium hydroxide, or an excess of the amine itself.[4][5][6] The choice of amine is crucial, as dithiocarbamates derived from secondary amines are generally more stable than those from primary amines.[6][7]

Q2: My dithiocarbamate ligand appears unstable and is degrading. What are the likely causes and solutions?

A2: Dithiocarbamate instability can be attributed to several factors:

  • Use of Primary Amines: Ligands derived from primary amines are prone to decomposition, especially with heat, to form isothiocyanates and subsequently symmetrical thioureas.[7][8] To minimize this, maintain low reaction temperatures and consider using a secondary amine if your experimental design permits.[7]

  • Acidic Conditions: Dithiocarbamic acids, formed under acidic conditions (pH < 7), are generally unstable and rapidly decompose back to the amine and carbon disulfide.[8] It is crucial to maintain a basic environment during synthesis and storage.

  • Air and Moisture Sensitivity: Some dithiocarbamates, particularly ammonium (B1175870) salts, are sensitive to air and moisture.[4] Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator is recommended.[7] For highly sensitive compounds, refrigeration may be necessary.[7] Dithiocarbamate salts formed from strong bases like NaOH or KOH are generally more stable.[4]

Q3: I am struggling with the purification of my crude dithiocarbamate complex. What are the best practices?

A3: Purification of metal-dithiocarbamate complexes, which are often insoluble in water, typically involves the following steps:

  • Filtration and Washing: After precipitation from the reaction mixture, filter the complex and wash it thoroughly with water to remove unreacted metal salts and other water-soluble impurities. Subsequently, wash with a suitable organic solvent like methanol (B129727) or diethyl ether to remove unreacted ligands and byproducts.[9][10]

  • Drying: Dry the purified complex in a desiccator over a suitable drying agent like calcium chloride or silica (B1680970) gel.[4][10]

  • Recrystallization: If further purification is required and the complex has sufficient solubility in an organic solvent, recrystallization can yield highly pure crystalline products.[10] Finding a suitable solvent system is key to successful recrystallization and preventing the product from "oiling out."[10]

Q4: During recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. To troubleshoot this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to reduce the saturation.[10]

  • Slow Cooling: Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[10]

  • Solvent System Modification: You may need to experiment with different solvent mixtures to find one that promotes crystallization.

Q5: How can I confirm the successful formation of my metal-dithiocarbamate complex using spectroscopy?

A5: FT-IR and NMR spectroscopy are powerful tools for confirming complex formation.

  • FT-IR Spectroscopy: Look for key vibrational bands. The ν(C-N) "thioureide" band typically shifts to a higher frequency (around 1450-1550 cm⁻¹) upon coordination, indicating an increase in the C=N double bond character. The ν(C-S) band (around 950-1050 cm⁻¹) often appears as a single sharp peak in symmetrically bidentate complexes, whereas it might be a doublet in the free ligand. The appearance of a new band in the far-IR region (around 300-470 cm⁻¹) is direct evidence of the formation of a metal-sulfur (M-S) bond.[11]

  • NMR Spectroscopy: For diamagnetic complexes, NMR provides detailed structural information. A significant downfield shift in the ¹³C NMR signal for the NCS₂ carbon (typically in the δ 200–215 ppm range) is a strong indicator of coordination.[11] Shifts in the ¹H NMR signals of the alkyl or aryl groups attached to the nitrogen atom can also confirm complexation.[11]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield of Dithiocarbamate Ligand Incomplete reaction.Ensure the reaction is stirred for a sufficient duration at low temperature. The completion of the synthesis is often indicated by a color change (e.g., pink, yellow, white).
Decomposition of the ligand.Maintain a basic pH and low temperature throughout the synthesis. Use a secondary amine if possible for greater stability.[6][7]
Formation of Unwanted Side Products (e.g., thioureas) Use of primary amines at elevated temperatures.Strictly maintain low reaction temperatures (0-4 °C).[7]
Crude Metal Complex is an Oily Substance Product is not precipitating properly or is impure.Try adding a non-polar solvent to induce precipitation. Ensure starting materials are pure.
Difficulty in Characterizing the Complex The complex is paramagnetic.Paramagnetic complexes can lead to broad or shifted NMR signals.[8] In such cases, rely on other techniques like FT-IR, UV-Vis, mass spectrometry, and elemental analysis for characterization.
The complex is insoluble.For insoluble complexes, solid-state characterization techniques like solid-state NMR or X-ray powder diffraction may be necessary.
Inconsistent Experimental Results Purity of reagents.Use high-purity, dry solvents and fresh carbon disulfide. Ensure amines are pure.
Reaction conditions are not well-controlled.Carefully control temperature, pH, and stirring rate. The order of reagent addition can sometimes influence the outcome, though it is generally not considered critical.[4]

Data Presentation

Table 1: Typical FT-IR Vibrational Frequencies for Dithiocarbamate Ligands and Complexes

Vibrational Mode Free Dithiocarbamate Ligand (cm⁻¹) Metal-Dithiocarbamate Complex (cm⁻¹) Interpretation of Shift upon Complexation
ν(C-N) (Thioureide)~1450 - 1500~1459 - 1550[11]A shift to a higher frequency indicates an increased C=N double bond character and successful coordination.[11]
ν(C-S)~950 - 1050 (often a doublet)~952 - 1010 (single sharp peak)[11]The appearance of a single sharp band suggests symmetrical bidentate coordination of the CS₂ group.[11]
ν(M-S) (Metal-Sulfur)Absent~300 - 470[11]The appearance of this new band is direct evidence of the formation of a metal-sulfur bond.[11]

Table 2: Purification Techniques and Typical Outcomes

Purification Technique Typical Application Advantages Potential Challenges Typical Yield Range
Washing/Precipitation Initial purification of solid crude products.Simple, fast, and effective for removing soluble impurities.[10]May not remove co-precipitated impurities.> 80%[10]
Recrystallization Purification of solid dithiocarbamate salts and metal complexes.Can yield highly pure crystalline products.Requires finding a suitable solvent; risk of "oiling out" or low recovery.[10]70-95%[10]

Experimental Protocols

Protocol 1: Synthesis of Sodium Diethyldithiocarbamate (B1195824)

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of absolute ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 14.6 g (0.2 mol) of diethylamine (B46881) to the cooled solution.

  • Continue stirring and slowly add 15.2 g (0.2 mol) of carbon disulfide dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours. A white or pale yellow precipitate should form.

  • Collect the precipitate by suction filtration and wash it with two portions of cold diethyl ether (20 mL each).

  • Dry the product in a desiccator over anhydrous calcium chloride to obtain sodium diethyldithiocarbamate.

Protocol 2: Synthesis of a Generic Metal(II) Bis(diethyldithiocarbamate) Complex

  • Dissolve 2.25 g (0.01 mol) of sodium diethyldithiocarbamate trihydrate in 50 mL of distilled water in a 250 mL beaker.

  • In a separate beaker, dissolve 0.005 mol of the desired metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) in 50 mL of distilled water.

  • With constant stirring, slowly add the metal salt solution to the dithiocarbamate solution. A colored precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by suction filtration.

  • Wash the solid with distilled water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the complex in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_purification Purification amine Primary/Secondary Amine reaction_ligand Reaction at 0-4°C amine->reaction_ligand cs2 Carbon Disulfide cs2->reaction_ligand base Base (e.g., NaOH) base->reaction_ligand crude_ligand Crude Dithiocarbamate Salt reaction_ligand->crude_ligand reaction_complex Precipitation Reaction crude_ligand->reaction_complex metal_salt Aqueous Metal Salt metal_salt->reaction_complex crude_complex Crude Metal Complex reaction_complex->crude_complex washing Washing (Water & Organic Solvent) crude_complex->washing drying Drying washing->drying recrystallization Recrystallization (Optional) drying->recrystallization pure_complex Pure Metal Dithiocarbamate Complex drying->pure_complex If recrystallization is skipped recrystallization->pure_complex

Caption: General experimental workflow for the synthesis and purification of metal dithiocarbamate complexes.

troubleshooting_flowchart start Low Yield or Impure Product check_ligand Is the dithiocarbamate ligand stable? start->check_ligand check_conditions Are reaction conditions optimal? check_ligand->check_conditions Yes solution_ligand Use secondary amine. Maintain low temperature and basic pH. check_ligand->solution_ligand No check_purification Is the purification method effective? check_conditions->check_purification Yes solution_conditions Control temperature (0-4°C). Ensure proper stirring. Check reagent purity. check_conditions->solution_conditions No solution_purification Thoroughly wash the precipitate. Attempt recrystallization from a suitable solvent. check_purification->solution_purification No end Improved Synthesis check_purification->end Yes solution_ligand->check_conditions solution_conditions->check_purification solution_purification->end

Caption: A troubleshooting flowchart for common issues in dithiocarbamate complex synthesis.

References

Technical Support Center: Enhancing the In Vivo Stability of Copper Dimethyldithiocarbamate (Cu(DDC)₂) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) formulations. Our goal is to help you overcome common challenges related to the in vivo stability of this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo stability of Cu(DDC)₂ a major concern?

A1: Copper dimethyldithiocarbamate (Cu(DDC)₂), the active metabolite of Disulfiram (B1670777), is a potent anti-cancer compound. However, its therapeutic potential is significantly hindered by its inherent aqueous insolubility and instability in biological systems.[1][2] When administered systemically, free Cu(DDC)₂ is prone to rapid elimination from the plasma.[3] Furthermore, the dimethyldithiocarbamate (DDC) ligand can be inactivated by components like albumin in the plasma, which prevents the formation of the active Cu(DDC)₂ complex at the tumor site.[1][3] These factors lead to poor bioavailability and limit the therapeutic efficacy of the compound, making the development of stable formulations crucial.

Q2: What are the most common formulation strategies to enhance the in vivo stability of Cu(DDC)₂?

A2: The most widely explored and successful strategies to improve the in vivo stability of Cu(DDC)₂ involve its encapsulation within nanoparticle-based delivery systems.[4] Liposomal formulations are the most common approach, where Cu(DDC)₂ is either passively loaded or, more effectively, synthesized within the aqueous core of pre-formed copper-containing liposomes.[2][3] Other nanoformulations, such as those using copper oxide nanoparticles, have also been investigated to create more stable and soluble forms of the complex.[5] These nanoparticle systems protect Cu(DDC)₂ from premature degradation and interaction with plasma components, thereby prolonging its circulation time and enhancing its accumulation in tumor tissues.[6]

Q3: How does PEGylation of liposomes improve the in vivo stability of Cu(DDC)₂ formulations?

A3: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, is a critical strategy for enhancing the in vivo stability of Cu(DDC)₂ formulations. The PEG layer creates a hydrophilic shield that reduces the recognition and uptake of the liposomes by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[7] This "stealth" effect prolongs the circulation half-life of the liposomes, allowing more time for them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Studies have shown that PEGylated liposomal formulations of Cu(DDC)₂ exhibit improved plasma concentrations of the drug compared to their non-PEGylated counterparts.[3]

Q4: What is the proposed mechanism of action for Cu(DDC)₂'s anti-cancer activity?

A4: The primary anti-cancer mechanism of Cu(DDC)₂ involves the inhibition of the ubiquitin-proteasome system (UPS).[4][8] Specifically, Cu(DDC)₂ has been shown to target the p97-NPL4-UFD1 pathway, which is essential for the processing and degradation of ubiquitinated proteins.[4] Inhibition of this pathway leads to an accumulation of misfolded and poly-ubiquitinated proteins, inducing proteotoxic stress and ultimately leading to cancer cell apoptosis.[4][8] Additionally, the formation of the Cu(DDC)₂ complex can generate reactive oxygen species (ROS), further contributing to cellular damage and cell death.[4][9]

Troubleshooting Guides

Issue 1: Low drug loading and encapsulation efficiency in liposomal Cu(DDC)₂.

Potential Cause Recommended Solution
Precipitation of Cu(DDC)₂ outside the liposomes. Synthesize Cu(DDC)₂ directly within the aqueous core of copper-containing liposomes. This can be achieved by loading liposomes with a copper salt (e.g., CuSO₄) and then adding the DDC ligand, which will diffuse across the lipid bilayer to form the complex inside.[3][10]
Suboptimal lipid composition. Optimize the lipid composition of the liposomes. The inclusion of charged lipids or PEGylated lipids can influence the encapsulation efficiency. For instance, the addition of DSPE-PEG2000 has been shown to increase the encapsulation of Cu²⁺.[1]
Inefficient removal of unencapsulated drug. Utilize effective purification methods such as size exclusion chromatography (e.g., Sephadex G-50) or dialysis to thoroughly remove any unencapsulated Cu(DDC)₂ and free copper.[11][12]

Issue 2: Rapid plasma clearance and poor in vivo stability of the Cu(DDC)₂ formulation.

Potential Cause Recommended Solution
Dissociation of Cu(DDC)₂ from the liposomes. Modify the lipid composition to improve drug retention. Liposomes composed of lipids with higher phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), can create a more rigid bilayer, potentially reducing drug leakage.[3] The inclusion of cholesterol can also modulate membrane fluidity and stability.[3]
Rapid uptake by the mononuclear phagocyte system (MPS). Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into the liposome (B1194612) formulation to create a "stealth" effect, which reduces MPS uptake and prolongs circulation time.[3][7]
In vitro stability assays not predictive of in vivo performance. While in vitro stability tests in serum are useful, they may not fully replicate the complex in vivo environment.[2] It is crucial to perform pharmacokinetic studies in animal models to accurately assess the in vivo stability and circulation half-life of the formulation.[2][3]

Issue 3: Inconsistent anti-tumor efficacy in preclinical models.

Potential Cause Recommended Solution
Insufficient accumulation of Cu(DDC)₂ at the tumor site. Enhance tumor targeting by optimizing the size and surface characteristics of the nanoparticles. For liposomes, a size range of 80-120 nm is generally considered optimal for exploiting the EPR effect.[6] The use of PEGylated formulations can also improve tumor accumulation due to their longer circulation times.[3]
Variability in the tumor microenvironment. The efficacy of Cu(DDC)₂ can be influenced by the redox state and copper availability within the tumor microenvironment.[13] Characterize the specific tumor model for these parameters to better understand and interpret the results.
Dosage and treatment schedule not optimized. Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) of the formulation.[3] Experiment with different treatment schedules (e.g., frequency and duration of administration) to maximize the therapeutic index.[2]

Data Presentation

Table 1: Characteristics of Different Liposomal Cu(DDC)₂ Formulations

FormulationLipid Composition (molar ratio)Mean Diameter (nm)Encapsulation Efficiency (%)In Vivo ModelKey FindingReference
LP-CuETNot specified~100>80YUMM 1.7 subcutaneous mouse modelPreferential accumulation in tumors and induced cancer cell death in vivo.[6][6]
DSPC/CholDSPC/Cholesterol (55:45)Not specifiedNot specifiedRat F98 glioma model; Murine MV-4-11 modelShowed therapeutic effects but rapid elimination from plasma.[2][3][2][3]
DSPC/DSPE-PEG2000DSPC/DSPE-PEG2000 (95:5)Not specifiedNot specifiedMurine MV-4-11 modelEnhanced plasma concentrations of Cu(DDC)₂ compared to DSPC/Chol formulation.[3][3]
Nano-liposomal CuETNot specified~100>80%Not specifiedColloidally stable with minimal drug release after six-month storage.[6][6]

Table 2: In Vivo Performance of Different Cu(DDC)₂ Formulations

FormulationAnimal ModelDosePlasma AUC(0-∞)Tumor Growth InhibitionReference
DSPC/Chol liposomesMurine MV-4-11Not specifiedNot specified45% reduction in tumor burden compared to controls.[3][3]
DSPC/DSPE-PEG2000 liposomesCD-1 mice15 mg/kg4.2-fold increase relative to DSPC/Cholesterol formulation.[3]Comparable to DSPC/Cholesterol formulation at MTD.[3][3]
DQ-Lipo/CuNot specifiedNot specifiedNot specifiedPromising inhibitory effects on cancer proliferation.[12][12]

Experimental Protocols

Protocol 1: Preparation of Liposomal Cu(DDC)₂ by In-Liposome Synthesis

This protocol is adapted from methodologies described in the literature.[3][11][12]

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DSPC and cholesterol at a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a copper salt solution (e.g., 300 mM CuSO₄, pH 3.5) at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

  • Vesicle Formation and Sizing:

    • Subject the resulting multilamellar vesicles (MLVs) to five cycles of freeze-thaw (liquid nitrogen and a 65°C water bath) to increase the trapped volume.

    • Extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder to form small unilamellar vesicles (SUVs).

  • Removal of Unencapsulated Copper:

    • Pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., sucrose (B13894) HEPES buffer, pH 7.4) to remove the unencapsulated copper salt.

  • Cu(DDC)₂ Synthesis:

    • Prepare a fresh solution of sodium dimethyldithiocarbamate (NaDDC).

    • Add the NaDDC solution to the copper-loaded liposome suspension and incubate at room temperature to allow for the formation of the Cu(DDC)₂ complex inside the liposomes. The formation of the complex can be confirmed by a color change and UV-Vis spectrophotometry (peak at ~435 nm).[2][3]

  • Final Purification:

    • Remove any unreacted DDC and byproducts by dialysis or another round of size-exclusion chromatography.

Protocol 2: In Vivo Stability Assessment by Pharmacokinetic Analysis

This protocol is a generalized procedure based on descriptions from cited literature.[2][3]

  • Animal Model:

    • Use appropriate animal models (e.g., CD-1 mice or tumor-bearing mice). All procedures should be approved by an institutional animal care and use committee.

  • Formulation Administration:

    • Administer the Cu(DDC)₂ formulation intravenously (e.g., via tail vein injection) at a defined dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection. Blood is typically collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • Quantification of Cu(DDC)₂ and Lipids:

    • Extract Cu(DDC)₂ from the plasma using a suitable organic solvent. Analyze the concentration of Cu(DDC)₂ using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • To assess liposome clearance, a lipid marker (e.g., a radiolabeled lipid like ³H-cholesteryl hexadecyl ether) can be incorporated into the formulation and its concentration in plasma measured by scintillation counting.[2] Alternatively, total copper concentration in plasma can be determined by Atomic Absorption Spectroscopy (AAS) as a surrogate for the liposomal drug, after correcting for background copper levels.[11]

  • Data Analysis:

    • Plot the plasma concentration of Cu(DDC)₂ and the liposomal marker versus time.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC), circulation half-life (t₁/₂), and clearance using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation prep1 Lipid Film Hydration with Copper Salt prep2 Vesicle Sizing (Extrusion) prep1->prep2 prep3 Removal of External Copper prep2->prep3 prep4 Addition of DDC Ligand prep3->prep4 prep5 In-Liposome Cu(DDC)₂ Synthesis prep4->prep5 char1 Size & Zeta Potential (DLS) prep5->char1 char2 Encapsulation Efficiency (HPLC/AAS) prep5->char2 char3 In Vitro Stability (Serum Incubation) prep5->char3 invivo1 IV Administration to Animal Model char1->invivo1 invivo2 Pharmacokinetic Study (Blood Sampling) invivo1->invivo2 invivo3 Biodistribution Analysis (Tissue Harvesting) invivo1->invivo3 invivo4 Efficacy Study (Tumor Growth Monitoring) invivo1->invivo4

Caption: Experimental workflow for the preparation and evaluation of liposomal Cu(DDC)₂.

signaling_pathway cluster_cell Cancer Cell CuDDC Cu(DDC)₂ p97 p97-NPL4-UFD1 Complex CuDDC->p97 inhibition ROS Reactive Oxygen Species (ROS) CuDDC->ROS induces Proteasome Proteasome p97->Proteasome delivers Accumulation Accumulation of Misfolded Proteins p97->Accumulation UbP Poly-ubiquitinated Proteins UbP->p97 Stress Proteotoxic Stress Accumulation->Stress Apoptosis Apoptosis Stress->Apoptosis Damage Cellular Damage ROS->Damage Damage->Apoptosis

Caption: Proposed mechanism of action of Cu(DDC)₂ in cancer cells.

References

Validation & Comparative

Validating Apoptosis Induction: A Comparative Guide to Copper Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) as an apoptosis-inducing agent, benchmarked against established cytotoxic drugs: cisplatin (B142131) and doxorubicin (B1662922). The information presented herein is intended to facilitate an objective evaluation of Cu(DDC)₂'s performance, supported by experimental data and detailed protocols.

Mechanism of Action: Copper Dimethyldithiocarbamate

This compound (Cu(DDC)₂) is a metal-containing compound that has demonstrated potent anticancer activity. Its primary mechanism of action involves the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded or damaged proteins, triggering cellular stress and ultimately initiating the apoptotic cascade. Additionally, Cu(DDC)₂ has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), which further contributes to its apoptotic effects.

Comparative Analysis of Apoptosis Induction

The following tables summarize quantitative data on the apoptotic effects of Cu(DDC)₂, cisplatin, and doxorubicin from various studies. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary between studies. Therefore, this data should be interpreted as a general comparison of potency rather than a direct head-to-head analysis.

Table 1: Induction of Apoptosis (Annexin V/PI Staining)

CompoundCell LineConcentrationTreatment Time (hours)% Apoptotic Cells (Early + Late)
Cu(DDC)₂ MDA-MB-231 (Breast Cancer)10 µM24~95%
CisplatinDLD-1 (Colorectal Adenocarcinoma)IC5048Significantly lower than a novel benzimidazole (B57391) derivative[1]
DoxorubicinMDA-MB-231 (Breast Cancer)Lower than Dox-CPP conjugates-Less effective than Dox-CPP conjugates[2]

Table 2: Caspase-3 Activation

CompoundCell LineConcentrationTreatment Time (hours)Fold Increase in Caspase-3 Activity
Cu(DDC)₂ MDA-MB-231 (Breast Cancer)1.4 µM-Activation confirmed[3]
DoxorubicinC2C12 (Myoblasts)-124.6-fold increase in ICAD cleavage fragment[4]
Doxorubicin Conjugate (GSH-DXR)---~100-fold more than Doxorubicin

Table 3: Regulation of Apoptotic Proteins (Bax/Bcl-2 Ratio)

CompoundCell LineTreatmentChange in Bax/Bcl-2 Ratio
Cu(DDC)₂ --Induces apoptosis, suggesting a potential increase
Curcumin (CCM)U87MG (Glioblastoma)25 µM & 50 µM (24h)Increased by 121% and 249%, respectively[1]
Dexamethasone + STAT3 inhibitorB16F10 (Melanoma)20 µM + 10 µM (36h)Significant up-regulation of Bax/Bcl-2 ratio

Experimental Protocols

Detailed methodologies for key apoptosis validation assays are provided below.

Annexin V/PI Staining for Flow Cytometry

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis in your target cells with the desired compound (e.g., Cu(DDC)₂) and include appropriate controls.

    • Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative, PI-positive: Necrotic cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde in PBS.

    • Permeabilize the samples with 0.25% Triton X-100 in PBS to allow entry of the labeling reagents.

  • Labeling:

    • Incubate the samples with a solution containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection:

    • If a directly fluorescent dUTP was used, the signal can be visualized directly under a fluorescence microscope.

    • For indirectly labeled dUTPs (e.g., Br-dUTP), an additional step with a fluorescently labeled anti-BrdU antibody is required.

  • Analysis:

    • Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.

    • Image the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of executioner caspases, such as caspase-3, which are key mediators of apoptosis.

  • Cell Lysis:

    • Induce apoptosis in your cell population.

    • Lyse the cells using a chilled lysis buffer to release the cellular contents, including active caspases.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

  • Enzymatic Reaction:

    • Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric reporter molecule (e.g., p-nitroaniline, pNA).

    • Active caspase-3 in the lysate will cleave the substrate, releasing the pNA.

  • Detection:

    • Incubate the reaction at 37°C for 1-2 hours.

    • Measure the absorbance of the released pNA at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Western Blotting for Bax and Bcl-2

This technique is used to quantify the relative protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. The Bax/Bcl-2 ratio is calculated by normalizing the Bax and Bcl-2 band intensities to the loading control.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

apoptosis_pathway CuDDC Cu(DDC)₂ Proteasome Proteasome CuDDC->Proteasome Inhibition ROS ROS Generation CuDDC->ROS UbProteins Ubiquitinated Proteins Proteasome->UbProteins ER_Stress ER Stress UbProteins->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax Bax Bax->Mitochondria Promotes Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Cu(DDC)₂-induced apoptosis.

experimental_workflow cluster_annexin Annexin V/PI Assay cluster_tunel TUNEL Assay cluster_caspase Caspase Activity Assay cluster_western Western Blot (Bax/Bcl-2) a1 Cell Treatment a2 Harvest & Wash a1->a2 a3 Resuspend in Binding Buffer a2->a3 a4 Add Annexin V-FITC & PI a3->a4 a5 Incubate (15 min) a4->a5 a6 Flow Cytometry a5->a6 t1 Fix & Permeabilize t2 TdT Labeling t1->t2 t3 Detection t2->t3 t4 Fluorescence Microscopy t3->t4 c1 Cell Lysis c2 Add Substrate c1->c2 c3 Incubate (1-2h) c2->c3 c4 Measure Absorbance c3->c4 w1 Protein Extraction w2 SDS-PAGE & Transfer w1->w2 w3 Immunoblotting w2->w3 w4 Detection & Analysis w3->w4

Caption: Experimental workflows for apoptosis validation assays.

comparative_logic start Select Cancer Cell Line treatment Treatment with Apoptosis- Inducing Agent start->treatment cu_ddc Cu(DDC)₂ treatment->cu_ddc cisplatin Cisplatin treatment->cisplatin doxorubicin Doxorubicin treatment->doxorubicin assays Perform Apoptosis Assays (Annexin V, Caspase, etc.) cu_ddc->assays cisplatin->assays doxorubicin->assays data Quantitative Data (% Apoptosis, Fold Change) assays->data comparison Compare Efficacy data->comparison conclusion Conclusion on Relative Potency comparison->conclusion

Caption: Logical flow for comparing apoptosis-inducing agents.

References

Copper Dimethyldithiocarbamate vs. Cisplatin: A Comparative Analysis of Cytotoxicity in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two potent compounds reveals distinct mechanisms of action and cytotoxic efficacy against ovarian cancer cells. While cisplatin (B142131) has long been a cornerstone of ovarian cancer chemotherapy, the emergence of copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) presents a compelling alternative with a different therapeutic target.

This guide provides a comprehensive comparison of the cytotoxic effects of copper dimethyldithiocarbamate and cisplatin on ovarian cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways.

At a Glance: Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Cu(DDC)₂ (via its precursor disulfiram (B1670777) in the presence of copper) and cisplatin in various ovarian cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions can influence IC50 values.

CompoundCell LineIC50 (µM)Noteworthy Observations
DisulfiramSKOV-321.13-
DisulfiramA278019-
CisplatinA27801.0 - 17Cisplatin-sensitive cell line.
CisplatinSKOV-310 - 11.5Intrinsically more resistant to cisplatin.
CisplatinOVCAR-354.3Known to be a cisplatin-refractory cell line.[1]

Table 1: Comparative IC50 Values. Data compiled from multiple sources indicates the concentration of each compound required to inhibit the growth of 50% of the cancer cells.[2][3]

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of Cu(DDC)₂ and cisplatin stem from fundamentally different interactions within the cancer cell. Cisplatin primarily exerts its effect through DNA damage, while Cu(DDC)₂ targets the proteasome, a critical cellular machinery for protein degradation.

This compound: Targeting the Proteasome

This compound is a potent inhibitor of the 26S proteasome.[4] The proteasome is responsible for degrading ubiquitinated proteins, which plays a crucial role in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, Cu(DDC)₂ leads to an accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).

G CuDDC This compound (Cu(DDC)₂) Proteasome 26S Proteasome CuDDC->Proteasome Inhibition UbProteins Ubiquitinated Proteins ProteinAgg Protein Aggregation & ER Stress UbProteins->ProteinAgg Accumulation Apoptosis Apoptosis ProteinAgg->Apoptosis

Cu(DDC)₂ Proteasome Inhibition Pathway
Cisplatin: Inducing DNA Damage Response

Cisplatin readily enters cells and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This species then forms adducts with DNA, primarily with the N7 atoms of guanine (B1146940) and adenine (B156593) bases. These adducts create intra- and inter-strand crosslinks, which distort the DNA helix and block DNA replication and transcription. This damage triggers a complex DNA Damage Response (DDR) pathway, which, if the damage is too severe to be repaired, leads to the activation of apoptotic pathways.

G Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Forms Adducts Adducts DNA Adducts (Intra/Inter-strand Crosslinks) DDR DNA Damage Response (ATM/ATR, p53, etc.) Adducts->DDR Activation Repair DNA Repair (NER pathway) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis If damage is unrepairable

Cisplatin DNA Damage Response Pathway

Experimental Protocols

The following outlines a general methodology for determining the cytotoxicity of therapeutic compounds in ovarian cancer cell lines, based on common practices from the cited literature.

Cell Culture

Human ovarian cancer cell lines such as A2780, SKOV-3, and OVCAR-3 are cultured in RPMI-1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cu(DDC)₂ or cisplatin). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5]

  • Formazan (B1609692) Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (A2780, SKOV-3, etc.) Seeding Cell Seeding (96-well plate) CellCulture->Seeding DrugPrep Drug Preparation (Serial Dilutions) Treatment Drug Treatment DrugPrep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Cytotoxicity Experimental Workflow

Conclusion

Both this compound and cisplatin demonstrate significant cytotoxicity against ovarian cancer cells, albeit through distinct mechanisms. Cisplatin's well-established role in inducing DNA damage has made it a standard of care, but resistance remains a major clinical challenge. The proteasome-inhibiting activity of Cu(DDC)₂ offers a promising alternative therapeutic strategy that may be effective in cisplatin-resistant tumors. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential for combination therapies in the treatment of ovarian cancer.

References

A Comparative Analysis of Copper Dimethyldithiocarbamate and Disulfiram in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and its prodrug, disulfiram (B1670777), as potential anticancer agents. This analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and in vivo efficacy.

Disulfiram, an FDA-approved drug for the treatment of alcoholism, has gained significant attention for its anticancer properties, which are largely mediated by its metabolite, copper dimethyldithiocarbamate (Cu(DDC)₂), also known as CuET.[1][2] Disulfiram acts as a prodrug, rapidly metabolizing into diethyldithiocarbamate (B1195824) (DDC) in vivo. DDC then chelates with copper ions to form the active cytotoxic agent, Cu(DDC)₂.[3][4] This guide delves into a comparative analysis of directly administering the active complex, Cu(DDC)₂, versus the combination of disulfiram with copper supplementation (disulfiram/copper).

Performance and Efficacy: A Quantitative Comparison

The in vitro cytotoxicity of Cu(DDC)₂ and disulfiram/copper has been evaluated in various cancer cell lines. A direct comparison in MCF7 breast cancer cells revealed that Cu(DDC)₂ exhibits a significantly lower IC50 value, indicating higher potency than the combination of disulfiram and copper chloride.[5]

Compound/CombinationCell LineIC50 (72h exposure)Reference
This compound (Cu(DDC)₂)MCF7 (Breast Cancer)238.7 nM[5]
Disulfiram + Copper Chloride (DSF/CuCl₂)MCF7 (Breast Cancer)449 nM[5]

Table 1: Comparative in vitro cytotoxicity of Cu(DDC)₂ and Disulfiram/Copper.

While disulfiram/copper demonstrates a more rapid initial cytotoxic effect, attributed to the generation of reactive oxygen species (ROS) during the formation of Cu(DDC)₂, the pre-formed Cu(DDC)₂ complex shows more potent delayed cytotoxicity.[5][6] This suggests different windows of therapeutic activity and mechanisms of cell killing.

Mechanisms of Action: A Tale of Two Pathways

Both Cu(DDC)₂ and the disulfiram/copper combination converge on similar ultimate mechanisms of cell death, primarily through the induction of oxidative stress and inhibition of the proteasome system. However, the initial steps and kinetics of their actions differ.

Disulfiram/Copper: The primary mechanism of the disulfiram/copper combination involves the in situ formation of Cu(DDC)₂. This reaction itself generates a burst of reactive oxygen species (ROS), leading to rapid cellular damage and apoptosis.[6][7]

This compound (Cu(DDC)₂): As the stable, active metabolite, Cu(DDC)₂ exerts its anticancer effects through more defined intracellular targets. A key mechanism is the inhibition of the p97/VCP-NPL4 pathway. Cu(DDC)₂ binds to the NPL4 adaptor protein, causing it to aggregate and inhibit the function of the p97 segregase.[2][8][9] This leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death.[1][10]

G cluster_0 Disulfiram/Copper Pathway cluster_1 Cu(DDC)₂ Pathway DSF_Cu Disulfiram + Copper Reaction In situ Reaction DSF_Cu->Reaction ROS Reactive Oxygen Species (ROS) Reaction->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis CuDDC Cu(DDC)₂ NPL4 NPL4 Aggregation CuDDC->NPL4 p97 p97 Segregase Inhibition NPL4->p97 Ub_Accumulation Accumulation of Ubiquitinated Proteins p97->Ub_Accumulation UPR Unfolded Protein Response (UPR) Ub_Accumulation->UPR UPR->Apoptosis

Figure 1: Comparative signaling pathways of Disulfiram/Copper and Cu(DDC)₂.

Pharmacokinetics and Stability: A Key Differentiator

A significant challenge in the clinical application of disulfiram for cancer therapy is its poor stability and rapid metabolism.[2][4] Disulfiram has a very short half-life in the bloodstream, estimated to be around 2-4 minutes.[4] This rapid degradation can limit the formation of therapeutically relevant concentrations of Cu(DDC)₂ within tumor tissues.[2]

In contrast, the pre-formed Cu(DDC)₂ complex is a more stable chemical with a reported half-life in serum of over four hours.[5][6] This enhanced stability suggests that direct administration of Cu(DDC)₂, potentially through advanced drug delivery systems like nanoparticles, could lead to improved bioavailability and therapeutic efficacy.[1]

ParameterDisulfiramThis compound (Cu(DDC)₂)Reference
In vivo Stability Low, rapid metabolismHigh[2][4][5][6]
Plasma Half-life ~2-4 minutes> 4 hours[4][5][6]

Table 2: Comparative Pharmacokinetic and Stability Profile.

In Vivo Efficacy

G start Start (Tumor Cell Inoculation) randomization Tumor Establishment & Randomization start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Disulfiram + Copper randomization->group2 group3 Group 3: Cu(DDC)₂ randomization->group3 monitoring Tumor Volume & Body Weight Monitoring group1->monitoring group2->monitoring group3->monitoring endpoint Endpoint: Tumor Collection & Analysis monitoring->endpoint

Figure 2: Generalized workflow for a comparative in vivo xenograft study.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]

  • Treatment: Prepare serial dilutions of Cu(DDC)₂ (in DMSO) and a combination of Disulfiram (in DMSO) and CuCl₂ (in H₂O) at a 1:1 molar ratio in culture medium.[5]

  • Incubation: Replace the culture medium with the drug-containing medium and incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.[13]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[14]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Cu(DDC)₂ or disulfiram/copper for the desired time.

  • Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 5 µM CellROX® Green or 10 µM DCFH-DA, for 30 minutes at 37°C.[15]

  • Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence microscope.[15][16]

Proteasome Activity Assay
  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse them in a suitable buffer to obtain whole-cell extracts.

  • Substrate Incubation: In a 96-well black plate, incubate a specific amount of cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in an assay buffer.

  • Fluorescence Measurement: After incubation at 37°C, measure the fluorescence generated from the cleavage of the substrate using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC).

  • Data Analysis: Proteasome activity is proportional to the fluorescence intensity and can be normalized to the total protein concentration in the lysate.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice.[11]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, disulfiram/copper, Cu(DDC)₂).[11]

  • Treatment Administration: Administer the treatments according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).[11][12]

  • Monitoring and Endpoint: Monitor tumor volume and the body weight of the mice regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[11][12]

Conclusion

The available evidence strongly suggests that this compound (Cu(DDC)₂) is the primary active metabolite responsible for the anticancer effects of disulfiram. In vitro data indicates that Cu(DDC)₂ is more potent than the combination of disulfiram and copper. Furthermore, the superior stability and longer half-life of Cu(DDC)₂ address a key limitation of disulfiram's clinical utility in oncology. While direct in vivo comparative efficacy data is still needed, the preclinical data collectively points towards the direct administration of Cu(DDC)₂, likely through nanoparticle-based delivery systems, as a more promising therapeutic strategy than the use of its prodrug, disulfiram. Further research focusing on head-to-head in vivo comparisons and clinical trials with stable formulations of Cu(DDC)₂ are warranted.

References

In Vivo Efficacy of Copper Dimethyldithiocarbamate vs. Temozolomide in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)) and the current standard-of-care chemotherapeutic agent, Temozolomide (B1682018) (TMZ), in preclinical glioblastoma (GBM) models. While direct head-to-head in vivo monotherapy comparisons are limited in published literature, this document synthesizes available data to offer insights into their respective mechanisms, experimental protocols, and therapeutic potential.

Executive Summary

Temozolomide (TMZ) is an oral alkylating agent that induces DNA damage in cancer cells and remains the frontline chemotherapeutic for glioblastoma. Its efficacy, however, is often limited by drug resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Copper dimethyldithiocarbamate (Cu(DDC)), the active metabolite of the FDA-approved drug disulfiram (B1670777) when combined with copper, has emerged as a potential anti-cancer agent. Its primary mechanism involves proteasome inhibition, which can lead to apoptosis and overcome TMZ resistance by promoting the degradation of MGMT. Preclinical studies have largely focused on Cu(DDC) as a sensitizing agent to enhance the effects of TMZ. Evidence for its efficacy as a standalone therapy in glioblastoma is less extensive, with some studies suggesting limited in vivo efficacy when used as a monotherapy.

Data Presentation: Quantitative Efficacy

The following tables summarize quantitative data from separate preclinical studies on the in vivo efficacy of Cu(DDC) and TMZ as monotherapies in glioblastoma models. It is critical to note that these results are not from direct comparative studies and experimental conditions vary, which may influence outcomes.

Table 1: In Vivo Efficacy of this compound (Cu(DDC)) Monotherapy in Glioblastoma Models

Animal ModelGlioblastoma Cell LineTreatmentKey Efficacy OutcomeReference
RatF98Convection-enhanced delivery of Cu(DDC)₂ liposomes25% increase in median survival time compared to vehicle-treated animals[1]
Murine SubcutaneousMV-4-11Intravenous Cu(DDC)₂ liposomes45% reduction in tumor burden compared to controls[1]

Table 2: In Vivo Efficacy of Temozolomide (TMZ) Monotherapy in Glioblastoma Models

Animal ModelGlioblastoma Cell LineTreatmentKey Efficacy OutcomesReference(s)
MiceU87-luc xenograftTMZ (0.9 mg/kg, daily oral)92% tumor volume inhibition vs. vehicle at day 56[2]
MiceGL261 orthotopic allograftTMZ (10 mg/kg, 5 times a week, p.o.)Significant reduction in tumor volume and prevention of mortality[3][4]
MiceKR158Convection-enhanced delivery of TMZProlonged median survival[5]
MiceU87 xenograftsTMZ in combination with vehicleMedian survival of 41.75 ± 11.68 days[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vivo glioblastoma studies involving Cu(DDC) and TMZ.

This compound (Cu(DDC)) Protocol (Rat F98 Glioma Model)

This protocol is based on a study evaluating a liposomal formulation of Cu(DDC)₂ delivered via convection-enhanced delivery[1].

  • Animal Model: Female Fischer rats.

  • Tumor Cell Implantation: Intracranial implantation of F98 glioma cells.

  • Treatment Formulation: Cu(DDC)₂ synthesized within 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)/cholesterol liposomes.

  • Drug Administration: Convection-enhanced delivery (CED) directly to the tumor site. A 0.5 mg/mL solution of Cu(DDC)₂ was administered.

  • Efficacy Evaluation: Monitoring of animal survival. Median survival time was the primary endpoint.

Temozolomide (TMZ) Protocol (Mouse U87MG Xenograft Model)

This protocol is representative of studies assessing TMZ efficacy in a human glioblastoma xenograft model[2][3].

  • Animal Model: Immunodeficient mice (e.g., nude or SCID).

  • Tumor Cell Implantation: Intracerebral injection of U87MG human glioblastoma cells, often engineered to express luciferase for bioluminescence imaging.

  • Treatment Formulation: Temozolomide formulated for oral gavage (p.o.).

  • Drug Administration: Daily oral administration of TMZ (e.g., 10 mg/kg) for a specified treatment period (e.g., 5 days a week).

  • Efficacy Evaluation:

    • Tumor Growth: Monitored via bioluminescence imaging to measure tumor volume.

    • Survival: Animals are monitored daily, and survival is recorded.

    • Toxicity: Body weight and general health are monitored as indicators of treatment-related toxicity.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for TMZ and Cu(DDC) in glioblastoma cells.

TMZ_Mechanism cluster_alkylation DNA Alkylation TMZ Temozolomide (TMZ) (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous hydrolysis DNA DNA MTIC->DNA Methylates O6_MeG O⁶-methylguanine DNA->O6_MeG N7_MeG N⁷-methylguanine DNA->N7_MeG N3_MeA N³-methyladenine DNA->N3_MeA MMR Mismatch Repair (MMR) O6_MeG->MMR Triggers MGMT MGMT (DNA Repair Enzyme) O6_MeG->MGMT Repaired by Apoptosis Apoptosis MMR->Apoptosis Leads to Guanine Guanine (Repaired) MGMT->Guanine Resistance TMZ Resistance MGMT->Resistance

Caption: Temozolomide's mechanism of action and resistance.

CuDDC_Mechanism cluster_proteasome Proteasome Inhibition CuDDC This compound (Cu(DDC)) Proteasome 26S Proteasome CuDDC->Proteasome Inhibits MGMT MGMT CuDDC->MGMT Induces degradation of Protein_Accumulation Protein Accumulation Proteasome->Protein_Accumulation leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degraded by ER_Stress ER Stress Protein_Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis MGMT_Degradation MGMT Degradation MGMT->MGMT_Degradation TMZ_Sensitization TMZ Sensitization MGMT_Degradation->TMZ_Sensitization

Caption: this compound's mechanism of action.

Experimental Workflow

The diagram below outlines a general workflow for an in vivo efficacy study of a therapeutic agent in a glioblastoma xenograft model.

Experimental_Workflow cluster_treatment Treatment Phase start Start cell_culture Glioblastoma Cell Culture (e.g., U87MG, GL261) start->cell_culture implantation Orthotopic Implantation of Cells into Mouse Brain cell_culture->implantation tumor_establishment Tumor Establishment (Monitored by Imaging) implantation->tumor_establishment randomization Animal Randomization into Treatment Groups tumor_establishment->randomization control Control Group (Vehicle) randomization->control treatment1 Treatment Group 1 (e.g., TMZ) randomization->treatment1 treatment2 Treatment Group 2 (e.g., Cu(DDC)) randomization->treatment2 monitoring Monitoring: - Tumor Volume (Imaging) - Survival - Body Weight (Toxicity) control->monitoring treatment1->monitoring treatment2->monitoring endpoint Endpoint Reached (e.g., Tumor size, neurological symptoms) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vivo glioblastoma efficacy studies.

Conclusion

Temozolomide remains the standard of care for glioblastoma, with a well-documented, albeit modest, in vivo efficacy. This compound shows promise, particularly in its ability to circumvent TMZ resistance by targeting MGMT for degradation. However, the available in vivo data for Cu(DDC) as a monotherapy is limited. A randomized clinical trial of disulfiram (the prodrug of DDC) and copper in combination with chemotherapy for recurrent glioblastoma did not demonstrate a survival benefit and was associated with increased toxicity[7][8]. Future preclinical research should include direct, head-to-head comparisons of Cu(DDC) and TMZ monotherapies in standardized glioblastoma models to more definitively ascertain their relative efficacies. Further investigation into optimizing the delivery and minimizing the toxicity of Cu(DDC) is also warranted.

References

A Comparative Guide to Proteasome Inhibition Assays: Cross-Validation of Copper Dimethyldithiocarbamate and Standard Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteasome inhibitory effects of Copper dimethyldithiocarbamate (B2753861) against established inhibitors, MG132 and Bortezomib. The information presented herein is intended to assist researchers in selecting appropriate assays and inhibitors for their experimental needs.

Introduction to Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses multiple catalytic activities, with the chymotrypsin-like activity being a primary target for therapeutic intervention, particularly in oncology. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Copper-containing compounds, such as Copper dimethyldithiocarbamate, have emerged as a novel class of proteasome inhibitors. Their mechanism of action is thought to involve the interaction of copper ions with the proteasome's catalytic subunits. This guide cross-validates the inhibitory potential of this compound by comparing its performance in established proteasome inhibition assays with that of the well-characterized inhibitors MG132 and Bortezomib.

Quantitative Comparison of Proteasome Inhibitors

The following table summarizes the inhibitory concentrations of Copper (II) Chloride (as a proxy for copper-dithiocarbamate complexes), MG132, and Bortezomib against the proteasome. It is important to note that the presented values are derived from different studies and experimental conditions, which may influence the direct comparability of the results.

InhibitorTargetAssay TypeSubstrateIC50 / KiReference
Copper (II) ChloridePurified 20S ProteasomeCell-free chymotrypsin-like activityNot SpecifiedIC50: 5.3 µM[1]
MG13226S ProteasomeCell-free chymotrypsin-like activityNot SpecifiedIC50: ~100 nM[2]
Bortezomib26S Proteasome (β5 subunit)Not SpecifiedNot SpecifiedKi: 0.6 nM[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data for Copper (II) Chloride is presented as a reference for the inhibitory potential of copper ions on the proteasome.

Experimental Protocols

Detailed methodologies for commonly employed proteasome inhibition assays are provided below. These protocols can be adapted for the cross-validation of various inhibitors.

In-Cell Proteasome Chymotrypsin-Like Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome within intact cells using a cell-permeable fluorogenic substrate.

Materials:

  • Cultured cells of interest

  • This compound, MG132, Bortezomib

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound, MG132, or Bortezomib for the desired duration. Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Centrifuge the plate to pellet cell debris.

  • Proteasome Activity Measurement:

    • Transfer the supernatant (cell lysate) to a new 96-well black plate.

    • Add the fluorogenic substrate Suc-LLVY-AMC to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation/emission of approximately 380/460 nm at various time points.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the activity to the protein concentration of each lysate.

    • Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.

In-Gel Proteasome Activity Assay

This assay allows for the separation of different proteasome complexes by native gel electrophoresis and subsequent visualization of their chymotrypsin-like activity.[4][5]

Materials:

  • Cell or tissue lysates prepared under non-denaturing conditions

  • Native polyacrylamide gel electrophoresis (PAGE) system

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT

  • Fluorogenic substrate: Suc-LLVY-AMC (20 µM in reaction buffer)

  • Imaging system with UV transilluminator

Procedure:

  • Native PAGE:

    • Separate total protein lysates (typically 20-50 µg) on a native polyacrylamide gel.

  • In-Gel Activity Staining:

    • After electrophoresis, incubate the gel in the reaction buffer containing Suc-LLVY-AMC for 30 minutes at 37°C in the dark.

  • Visualization:

    • Visualize the fluorescent bands corresponding to active proteasome complexes using a UV transilluminator and an appropriate imaging system. The intensity of the bands reflects the proteasome activity.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP DUBs Deubiquitinating Enzymes (DUBs) E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 TargetProtein Target Protein E3 E3 Ubiquitin Ligase E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein->E3 PolyUbProtein->Ub Ubiquitin Recycling Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Degradation Peptides Peptides Proteasome26S->Peptides DUBs->Ub

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow: In-Cell Proteasome Inhibition Assay

Proteasome_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Inhibitors (Cu-DMDTC, MG132, Bortezomib) SeedCells->TreatCells LyseCells Lyse Cells TreatCells->LyseCells AddSubstrate Add Fluorogenic Substrate (Suc-LLVY-AMC) LyseCells->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence Incubate->MeasureFluorescence AnalyzeData Analyze Data (Calculate IC50) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in-cell proteasome inhibition assay.

Logical Relationship: Cross-Validation of Proteasome Inhibitors

Cross_Validation_Logic Hypothesis Hypothesis: Cu-DMDTC inhibits the proteasome AssaySelection Select Proteasome Inhibition Assays (e.g., In-Cell, In-Gel) Hypothesis->AssaySelection InhibitorSelection Select Inhibitors for Comparison - this compound - MG132 (Positive Control) - Bortezomib (Positive Control) Hypothesis->InhibitorSelection Experiment Perform Assays with all Inhibitors across a range of concentrations AssaySelection->Experiment InhibitorSelection->Experiment DataCollection Collect Quantitative Data (e.g., Fluorescence, Band Intensity) Experiment->DataCollection Analysis Data Analysis - Determine IC50 values - Compare potencies DataCollection->Analysis Conclusion Conclusion: Validate or refute the hypothesis based on comparative data Analysis->Conclusion

Caption: Logical workflow for the cross-validation of a novel proteasome inhibitor.

References

A Comparative Guide to Copper Dimethyldithiocarbamate and Other Dithiocarbamate Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and other notable dithiocarbamate (B8719985) derivatives that have emerged as promising candidates in cancer therapy. Dithiocarbamates, a class of organosulfur compounds, and their metal complexes have garnered significant attention for their potent anticancer activities. This document aims to deliver an objective comparison of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in research and development.

Executive Summary

Dithiocarbamates exert their anticancer effects through various mechanisms, most notably through the chelation of metal ions, inhibition of the proteasome, and modulation of critical signaling pathways such as NF-κB. The therapeutic efficacy of these compounds is significantly influenced by the coordinated metal ion and the organic substituents on the dithiocarbamate ligand. This guide focuses on a comparative analysis of copper, zinc, organotin, and gold dithiocarbamate derivatives, providing a framework for understanding their structure-activity relationships and therapeutic potential.

Data Presentation: Comparative In Vitro Cytotoxicity

The anticancer potential of dithiocarbamate derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. The following tables summarize the IC₅₀ values for Copper dimethyldithiocarbamate (Cu(DDC)₂) and other dithiocarbamate derivatives. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods.

Table 1: Comparative IC₅₀ Values of Dithiocarbamate Metal Complexes in Various Cancer Cell Lines

Compound/ComplexCell LineIC₅₀ (µM)Reference
Copper Complexes
Copper(II) bis(N,N-diethyldithiocarbamate) (Cu(DDC)₂)MDA-MB-231 (Breast)~0.1[1]
Copper(II) bis(N,N-diethyldithiocarbamate) (Cu(DDC)₂)U2OS (Osteosarcoma)2.37
Copper(II) pyrrolidine (B122466) dithiocarbamate (Cu(PDTC)₂)BE(2)C (Neuroblastoma)8.0
Zinc Complexes
Zinc(II) bis(N,N-diethyldithiocarbamate)MDA-MB-231 (Breast)>10
Organotin(IV) Complexes
Triphenyltin(IV) diethyldithiocarbamateJurkat E6.1 (Leukemia)0.67 - 0.94[2]
Diphenyltin(IV) diethyldithiocarbamateJurkat E6.1 (Leukemia)1.05 - 1.45[2]
Gold(III) Complexes
Au(DMDT)Br₂ (DMDT = N,N-dimethyldithiocarbamate)Various Human Tumor Cell LinesPotency 1-4 fold > Cisplatin[3]
Platinum Group Metal Complexes
[Pt(S₂CNEt₂)Cl(PPh₃)]Various Cancer Cell LinesVaries[4]

Table 2: In Vivo Antitumor Efficacy of Selected Dithiocarbamate Derivatives

CompoundAnimal ModelCancer TypeKey FindingsReference
Diethyldithiocarbamate (DDC)Mouse SkinSkin PapillomasSignificantly inhibited TPA-induced tumor promotion.
Pyrrolidine Dithiocarbamate (PDTC)Rat TongueTongue CancerSignificant reduction in tumor size at 600 mg/kg/day.
Dipyridylhydrazone dithiocarbamate (DpdtC)Mouse XenograftEsophageal CancerSignificantly decreased tumor growth in a dose-dependent manner.
Ni(II), Cu(II), and Zn(II) dithiocarbamate complexesMurine DL tumor modelLymphomaComplex 1c (a Cu(II) complex) significantly reduced tumor growth and prolonged survival.[5]

Core Mechanisms of Action

Dithiocarbamate derivatives exhibit multifaceted mechanisms of action, which are often dependent on the central metal ion.

  • Proteasome Inhibition: Many dithiocarbamate-metal complexes, particularly those with copper, are potent inhibitors of the 26S proteasome.[6] This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, is a key target of dithiocarbamates. By inhibiting NF-κB, these compounds can suppress tumor growth and promote apoptosis.

  • Induction of Oxidative Stress: Some dithiocarbamate complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

  • Enzyme Inhibition: Dithiocarbamates are known to inhibit various enzymes, including catalase and aldehyde dehydrogenase, which can contribute to their anticancer effects.[7]

Mandatory Visualizations

Signaling Pathway: Dithiocarbamate-Mediated Inhibition of the NF-κB Pathway

NFkB_Pathway_Inhibition Dithiocarbamate-Mediated NF-κB Pathway Inhibition cluster_nucleus Nucleus DTC Dithiocarbamate-Metal Complex (e.g., Cu(DDC)₂) IKK IKK Complex DTC->IKK Inhibits Proteasome 26S Proteasome DTC->Proteasome Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_n NF-κB NFkB_n->Gene Activates

Caption: Dithiocarbamate complexes inhibit the NF-κB signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Dithiocarbamate Derivatives (Varying Conc.) seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay readout 6. Measure Absorbance (Spectrophotometer) mtt_assay->readout analysis 7. Calculate % Viability and IC₅₀ Values readout->analysis end End analysis->end

Caption: A typical workflow for assessing the in vitro cytotoxicity of dithiocarbamates.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for the evaluation of metal-containing dithiocarbamate derivatives.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Dithiocarbamate derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dithiocarbamate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software.

Methodological Considerations for Metal Complexes:

  • Some metal complexes can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to run a control without cells to check for any direct reduction of MTT by the compounds.

  • The stability of the metal complexes in the culture medium should be considered, as degradation could affect the results.

Proteasome Activity Assay

This protocol outlines the measurement of the chymotrypsin-like activity of the 26S proteasome in cell lysates.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells with the dithiocarbamate derivatives for the desired time. Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Add assay buffer to a final volume of 100 µL. Include a blank (lysis buffer only) and a positive control (untreated lysate). To determine proteasome-specific activity, include wells with lysate and a proteasome inhibitor.

  • Substrate Addition: Add the fluorogenic proteasome substrate to each well to a final concentration of 20-100 µM.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of AMC release (increase in fluorescence over time). Normalize the proteasome activity to the protein concentration. Compare the activity in treated samples to the untreated control.

Methodological Considerations:

  • The stability of the dithiocarbamate complexes in the lysis and assay buffers should be evaluated.

  • Some dithiocarbamate derivatives might have intrinsic fluorescence, so a control with the compound but without the substrate should be included.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the dithiocarbamate derivatives at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Methodological Considerations for Metal-Based Drugs:

  • Ensure that the metal complexes do not interfere with the fluorescence of FITC or PI. This can be checked by running controls with the compounds alone.

  • The binding of Annexin V is calcium-dependent, so ensure the binding buffer contains adequate calcium and is free of chelating agents that might interact with the metal complexes.

Conclusion

This compound and its derivatives represent a promising class of anticancer agents with diverse mechanisms of action. This guide provides a comparative overview of their performance, highlighting the superior cytotoxicity often observed with copper complexes. The provided experimental protocols and visualizations are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these compounds. The variability in reported data underscores the need for standardized testing protocols to enable more direct and accurate comparisons across different dithiocarbamate derivatives.

References

Unraveling the Lethal Pathways of Copper Dimethyldithiocarbamate: A Comparative Guide to Cell Death Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cell death pathways induced by Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂). We present supporting experimental data and detailed methodologies to validate these pathways, offering a comprehensive resource for investigating the anticancer potential of this compound.

Copper dimethyldithiocarbamate, a complex formed by copper and the dithiocarbamate (B8719985) ligand, has demonstrated potent cytotoxic effects in various cancer cell lines. Its mechanism of action is multifaceted, primarily revolving around the induction of programmed cell death. This guide delves into the principal cell death pathways triggered by Cu(DDC)₂, with a focus on proteasome inhibition-mediated apoptosis and the potential involvement of other mechanisms like ferroptosis. We provide a comparative analysis with alternative cell death inducers and detail the experimental protocols required for validation.

Comparative Analysis of Cu(DDC)₂-Induced Cell Death Mechanisms

The primary mechanism of Cu(DDC)₂-induced cell death involves the inhibition of the ubiquitin-proteasome system. The dithiocarbamate component acts as a copper ionophore, facilitating the transport of copper into cancer cells.[1][2][3] This intracellular accumulation of a copper-dithiocarbamate complex potently inhibits the chymotrypsin-like activity of the 20S proteasome.[1][4][5][6] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and ultimately leading to apoptosis.[4][7]

Apoptosis, or programmed cell death, is a key outcome of proteasome inhibition by Cu(DDC)₂.[5][6][8][9] This is characterized by a cascade of events including the activation of caspases, cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), and externalization of phosphatidylserine (B164497) on the cell surface.[8][10]

While apoptosis via proteasome inhibition is the most well-documented pathway, evidence also suggests the involvement of reactive oxygen species (ROS) in Cu(DDC)₂-induced cytotoxicity.[11] The generation of ROS can contribute to cellular damage and trigger different cell death modalities. Depending on the dosage, dithiocarbamates have been shown to induce both apoptosis and necrosis.[12] Furthermore, the role of copper in inducing a distinct form of regulated cell death, termed cuproptosis, which is linked to mitochondrial respiration, has been recently highlighted and warrants investigation in the context of Cu(DDC)₂.[13][14] Another iron-dependent form of programmed cell death characterized by lipid peroxidation, known as ferroptosis, is also a potential pathway that could be induced by metal-based compounds and the associated oxidative stress.[15][16][17][18][19]

Cell Death PathwayKey FeaturesKey Validation Assays
Proteasome Inhibition Accumulation of ubiquitinated proteins, inhibition of chymotrypsin-like activity.Proteasome Activity Assay, Western Blot for Ubiquitinated Proteins.
Apoptosis Caspase activation, PARP cleavage, phosphatidylserine externalization, DNA fragmentation.Annexin V/PI Staining, Western Blot for Cleaved Caspases and PARP, TUNEL Assay.
Ferroptosis Iron-dependent lipid peroxidation, depletion of glutathione.Lipid ROS Assay (e.g., C11-BODIPY staining), Measurement of Malondialdehyde (MDA), Western Blot for Ferroptosis Markers (e.g., GPX4, ACSL4).
Necrosis Plasma membrane rupture, release of intracellular contents.Propidium Iodide (PI) Staining, LDH Assay.
Cuproptosis Copper-dependent cell death targeting lipoylated TCA cycle proteins.Measurement of intracellular copper levels, analysis of mitochondrial respiration.

Experimental Protocols for Pathway Validation

Accurate validation of the cell death pathways induced by Cu(DDC)₂ relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, which is a primary target of Cu(DDC)₂.[20][21][22][23][24]

  • Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of the substrate by active proteasomes releases a fluorescent molecule (AMC), which can be quantified.

  • Procedure:

    • Cell Lysate Preparation:

      • Treat cells with varying concentrations of Cu(DDC)₂ and appropriate controls (e.g., vehicle, known proteasome inhibitor like MG-132).

      • Harvest and wash the cells with cold PBS.

      • Lyse the cells in a suitable lysis buffer on ice.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.

      • Determine the protein concentration of the lysate.

    • Assay Reaction:

      • In a 96-well plate, add a standardized amount of protein lysate to each well.

      • Add the fluorogenic substrate to each well.

      • Incubate the plate at 37°C, protected from light.

    • Measurement:

      • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC) at regular intervals.

    • Data Analysis:

      • Calculate the rate of fluorescence increase, which is proportional to the proteasome activity.

      • Normalize the activity to the protein concentration.

      • Compare the activity in Cu(DDC)₂-treated samples to the controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27][28][29]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect this event. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Treat cells with Cu(DDC)₂ and controls for the desired time.

    • Cell Harvesting: Gently harvest both adherent and suspension cells to maintain membrane integrity.

    • Staining:

      • Wash the cells with cold PBS.

      • Resuspend the cells in 1X Binding Buffer.

      • Add fluorochrome-conjugated Annexin V and incubate at room temperature in the dark.

      • Add PI to the cell suspension just before analysis.

    • Flow Cytometry Analysis:

      • Analyze the stained cells using a flow cytometer.

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative/PI-positive cells are necrotic.

Western Blot for Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, confirming the activation of the apoptotic cascade.[10][30][31][32]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the full-length and cleaved forms of apoptotic proteins like caspases and PARP.

  • Procedure:

    • Protein Extraction: Prepare protein lysates from cells treated with Cu(DDC)₂ and controls.

    • SDS-PAGE and Transfer:

      • Separate the proteins on a polyacrylamide gel.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection:

      • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: The appearance of cleaved forms of caspase-3 and PARP in treated cells indicates apoptosis induction.

Lipid ROS Assay for Ferroptosis

This assay detects the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[15][16][33]

  • Principle: Fluorescent probes that are sensitive to lipid peroxidation, such as C11-BODIPY 581/591, are used. In the presence of lipid ROS, the fluorescence of the probe shifts, which can be measured by flow cytometry or fluorescence microscopy.

  • Procedure:

    • Cell Treatment: Treat cells with Cu(DDC)₂ and controls (e.g., a known ferroptosis inducer like erastin (B1684096) or RSL3, and a ferroptosis inhibitor like ferrostatin-1).

    • Staining:

      • Load the cells with the C11-BODIPY probe and incubate.

    • Analysis:

      • Analyze the cells by flow cytometry, measuring the shift in fluorescence. An increase in the oxidized form of the probe indicates lipid peroxidation.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cu(DDC)₂-Induced Apoptosis Pathway CuDDC This compound (Cu(DDC)₂) CellMembrane Cell Membrane CuDDC->CellMembrane Enters Cell Proteasome 26S Proteasome CellMembrane->Proteasome Inhibits UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins ERStress ER Stress UbProteins->ERStress Mitochondria Mitochondria ERStress->Mitochondria CaspaseCascade Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->CaspaseCascade Cytochrome c release Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Signaling pathway of Cu(DDC)₂-induced apoptosis.

cluster_1 Workflow for Apoptosis Validation Start Cell Culture Treatment Treat with Cu(DDC)₂ and Controls Start->Treatment Harvest Harvest Cells Treatment->Harvest Split1 Harvest->Split1 AnnexinV Annexin V/PI Staining (Flow Cytometry) Split1->AnnexinV WesternBlot Western Blot Analysis (Cleaved Caspases, PARP) Split1->WesternBlot Analysis Data Analysis and Interpretation AnnexinV->Analysis WesternBlot->Analysis

Caption: Experimental workflow for apoptosis validation.

cluster_2 Logical Relationship of Cell Death Pathways CuDDC Cu(DDC)₂ ProteasomeInhibition Proteasome Inhibition CuDDC->ProteasomeInhibition ROS ROS Generation CuDDC->ROS Apoptosis Apoptosis ProteasomeInhibition->Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis Necrosis Necrosis ROS->Necrosis CellDeath Cell Death Apoptosis->CellDeath Ferroptosis->CellDeath Necrosis->CellDeath

Caption: Interplay of Cu(DDC)₂-induced cell death pathways.

Alternative Metal-Based Compounds and Future Directions

While Cu(DDC)₂ is a potent inducer of cell death, other metal-based compounds also exhibit significant anticancer activity through various mechanisms.[34][35][36][37] For instance, cisplatin (B142131) and its analogs primarily induce apoptosis by forming DNA adducts.[36] Some ruthenium and gold complexes are known to induce cell death through mitochondrial dysfunction and oxidative stress.[35] Auranofin, a gold-containing compound, is a known inhibitor of thioredoxin reductase, leading to ROS-mediated apoptosis. The study of these alternative compounds can provide valuable comparative insights into the unique mechanisms of Cu(DDC)₂.

Future research should aim to further dissect the complex interplay between proteasome inhibition, ROS generation, and the potential induction of non-apoptotic cell death pathways like ferroptosis and cuproptosis by Cu(DDC)₂. Understanding the full spectrum of its cytotoxic mechanisms will be crucial for the rational design of novel cancer therapies based on this promising compound.

References

A Comparative Guide to Proteasome Inhibitors: Bortezomib vs. Copper Dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent proteasome inhibitors, Bortezomib and Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)), also referred to as Copper (II) diethyldithiocarbamate (B1195824) (CuET). By examining their mechanisms of action, experimental performance data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their research and drug development endeavors.

Executive Summary

Bortezomib, a dipeptide boronic acid, is an FDA-approved first-in-class proteasome inhibitor for treating multiple myeloma and mantle cell lymphoma.[1][2] It functions as a reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core.[3][4] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in cancer cells.[3][5]

Copper dimethyldithiocarbamate (Cu(DDC)) has emerged as a potent anticancer agent with a distinct mechanism of proteasome inhibition.[6][7] Unlike Bortezomib, evidence suggests that Cu(DDC) may target the 19S regulatory particle of the proteasome, potentially by inhibiting the JAMM domain of the POH1 subunit.[8][9] This differential targeting could offer advantages in overcoming resistance mechanisms associated with 20S proteasome inhibitors.[8] The active anticancer agent is a complex formed between copper and diethyldithiocarbamate (DDC), a metabolite of the approved drug Disulfiram.[6][10]

Mechanism of Action

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, making it an attractive target for cancer therapy. Both Bortezomib and Cu(DDC) disrupt this pathway, but through different interactions with the proteasome complex.

Bortezomib directly and reversibly binds to the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome.[3][4] This binding specifically inhibits the chymotrypsin-like activity, which is crucial for the degradation of many regulatory proteins.[3][5] At higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities.[4][5]

This compound (Cu(DDC)) is believed to inhibit the proteasome through a mechanism distinct from Bortezomib.[7][8] Studies suggest that metal-dithiocarbamate complexes, including Cu(DDC), are more active against the cellular 26S proteasome than the purified 20S core particle.[8] This has led to the hypothesis that Cu(DDC) may inhibit the deubiquitinating activity located on the 19S regulatory particle, possibly by targeting the JAMM (Jab1/MPN domain-associated metalloisopeptidase) domain.[8][9]

Proteasome_Inhibition_Mechanisms Figure 1: Comparative Mechanism of Proteasome Inhibition cluster_Proteasome 26S Proteasome 20S_Core 20S Catalytic Core beta5 β5 Subunit (Chymotrypsin-like) 19S_Cap 19S Regulatory Particle JAMM JAMM Domain Bortezomib Bortezomib Bortezomib->beta5 Reversible Inhibition Cu_DDC Cu_DDC Cu_DDC->JAMM Potential Inhibition

Figure 1: Comparative Mechanism of Proteasome Inhibition

Quantitative Performance Data

Direct head-to-head comparative studies of Bortezomib and Cu(DDC) under identical experimental conditions are limited in publicly available literature. The following tables summarize reported efficacy data from various in vitro studies. It is important to consider that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.

Table 1: In Vitro Efficacy of Bortezomib in Multiple Myeloma Cell Lines

Cell LineAssayIC50 (nM)Reference
RPMI-8226Proliferation3-20[1]
MM.1SProliferation7[11]
U266Proliferation10[11]
Myeloma Cell Lines (Median)Proteasome Inhibition (Chymotrypsin-like)~5[12]

Table 2: In Vitro Efficacy of Copper Dithiocarbamate Complexes

Compound/ComplexCell LineAssayIC50 (nM)Reference
Diethyldithiocarbamate-Copper (CuET)MDA-MB-231 (Breast Cancer)Cytotoxicity~100[13]
Disulfiram/Copper (1µM)MDA-MB-231 (Breast Cancer)Cytotoxicity~151.9[13]
Ditiocarb (DTC)MDA-MB-231 (Breast Cancer)Cytotoxicity>1000[13]

Note: Ditiocarb (DTC) is the ligand alone and shows significantly lower cytotoxicity compared to the copper complex (CuET).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of proteasome inhibitors.

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol is adapted from established methods for measuring the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[3][14][15][16][17]

Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), by the chymotrypsin-like activity of the proteasome. Cleavage releases the fluorescent AMC molecule, which can be quantified.

Materials:

  • Cells or purified 20S/26S proteasome

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • Fluorogenic substrate: Suc-LLVY-AMC (stock solution in DMSO)

  • Proteasome inhibitor (Bortezomib or Cu(DDC))

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine the protein concentration (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 20-50 µg of total protein from the cell lysate to each well.

    • Adjust the volume to 50 µL with assay buffer.

    • For inhibitor-treated samples, add the desired concentration of Bortezomib or Cu(DDC) and incubate for 15 minutes at 37°C. Prepare parallel wells with vehicle control (e.g., DMSO).

  • Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of 2x Suc-LLVY-AMC substrate solution to each well (final concentration of 100 µM is a common starting point).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for both inhibitor-treated and untreated samples.

    • The specific chymotrypsin-like activity is the difference between the rates of the untreated and inhibitor-treated samples.

Proteasome_Activity_Assay_Workflow Figure 2: Workflow for Proteasome Activity Assay Start Start Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis Plate_Setup Plate Lysate/Protein in 96-well Plate Cell_Lysis->Plate_Setup Inhibitor_Incubation Add Inhibitor (Bortezomib/Cu(DDC)) Incubate 15 min at 37°C Plate_Setup->Inhibitor_Incubation Add_Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Inhibitor_Incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement (Ex: 380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates & Inhibition Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Proteasome Activity Assay
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate absorbance reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Treat cells with various concentrations of Bortezomib or Cu(DDC) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100-200 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the background absorbance from the 570 nm readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Figure 3: Workflow for MTT Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Bortezomib/Cu(DDC) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Incubate 2-4 hours Treat_Cells->Add_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate Cell Viability & IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for MTT Cell Viability Assay

Off-Target Effects and Considerations

Bortezomib: A significant dose-limiting toxicity of Bortezomib is peripheral neuropathy.[6][22][23][24] This neurotoxicity is thought to be, at least in part, due to off-target effects, as some studies suggest it is independent of proteasome inhibition.[9] Bortezomib has been shown to inhibit other serine proteases, which may contribute to its side-effect profile.[9][25]

This compound: The therapeutic application of Cu(DDC) is challenged by its poor water solubility.[10][26] For in vitro and in vivo studies, formulation strategies such as the use of liposomes or nanoparticles are often necessary to improve its delivery and bioavailability.[5][10][26][27] The anticancer activity is dependent on the formation of the copper complex; DDC alone is significantly less potent.[13]

Conclusion

Bortezomib and this compound represent two distinct classes of proteasome inhibitors with different mechanisms of action. Bortezomib is a well-established, reversible inhibitor of the 20S proteasome's chymotrypsin-like activity. In contrast, Cu(DDC) appears to target the 19S regulatory particle, offering a potentially novel approach to proteasome inhibition that may circumvent some resistance mechanisms.

The choice between these inhibitors will depend on the specific research question. Bortezomib serves as a benchmark for 20S proteasome inhibition, while Cu(DDC) provides an opportunity to explore the therapeutic potential of targeting the 19S subunit. Further head-to-head comparative studies are warranted to fully elucidate their relative potency, selectivity, and therapeutic windows in various cancer models. The detailed protocols provided in this guide offer a foundation for conducting such comparative experiments.

References

A Comparative Analysis of Copper Dimethyldithiocarbamate and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and the conventional chemotherapeutic agent, doxorubicin (B1662922), in the context of breast cancer treatment models. This analysis is based on available preclinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Introduction

Doxorubicin has long been a cornerstone of chemotherapy regimens for breast cancer. Its potent cytotoxic effects are well-documented, primarily acting through DNA intercalation and inhibition of topoisomerase II, which ultimately leads to cancer cell death. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.

Copper dimethyldithiocarbamate (Cu(DDC)₂), the active metabolite of the approved anti-alcoholism drug disulfiram (B1670777) when complexed with copper, has emerged as a promising anticancer agent. Its distinct mechanism of action, centered on proteasome inhibition, offers a potential therapeutic avenue, particularly in doxorubicin-resistant breast cancers. This guide aims to provide a side-by-side comparison of these two compounds to aid researchers in the evaluation of their potential roles in breast cancer therapy.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and doxorubicin in various breast cancer cell lines. It is important to note that the IC₅₀ values are sourced from different studies and experimental conditions may vary.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound (Cu(DDC)₂) in Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC₅₀ of Cu(DDC)₂ (µM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)0.2387[1]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)< 0.2 (as DDC-Cu)[2]
MDA-MB-231PAC10 (Paclitaxel-resistant)Triple-Negative (ER-, PR-, HER2-)< 0.2 (as DDC-Cu)[2]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Doxorubicin in Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC₅₀ of Doxorubicin (µM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)0.1 - 2.5
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)0.015 (48h)
BT-20Triple-Negative (ER-, PR-, HER2-)0.310 (72h)[3]

Mechanisms of Action

The fundamental difference in the anticancer activity of Cu(DDC)₂ and doxorubicin lies in their primary cellular targets and downstream signaling pathways.

This compound (Cu(DDC)₂): The primary mechanism of Cu(DDC)₂ is the inhibition of the 26S proteasome, a critical cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis. Additionally, Cu(DDC)₂ can generate reactive oxygen species (ROS) and inhibit the NF-κB signaling pathway, further contributing to its anticancer effects. A key advantage of Cu(DDC)₂ is its efficacy in chemoresistant cell lines, as its mechanism is not dependent on the pathways that confer resistance to DNA-damaging agents like doxorubicin.

Doxorubicin: Doxorubicin exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA double-strand breaks. This DNA damage response activates p53 and triggers both the intrinsic and extrinsic apoptotic pathways. The generation of reactive oxygen species (ROS) also plays a significant role in doxorubicin-induced cell death and is a major contributor to its cardiotoxic side effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanisms of action of this compound and doxorubicin.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA ROS ROS Generation Dox->ROS FasL FasL ↑ Dox->FasL p53 p53 Activation DNA->p53 Mito Mitochondrial Dysfunction ROS->Mito Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 FasL->Casp8 Casp8->Casp3

Caption: Doxorubicin's apoptotic signaling pathway.

CuDDC2_Pathway CuDDC Cu(DDC)₂ Proteasome 26S Proteasome CuDDC->Proteasome ROS ROS Generation CuDDC->ROS NFkB NF-κB Pathway CuDDC->NFkB Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis ROS->Apoptosis NFkB->Apoptosis

Caption: Cu(DDC)₂'s apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are generalized protocols for assays commonly used to evaluate the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 seed Seed Cells in 96-well plate treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read

Caption: Experimental workflow for MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or doxorubicin for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 26S proteasome.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Proteasome Activity Measurement: Incubate a specific amount of protein lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in a 96-well plate.

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

  • Data Analysis: Calculate the proteasome activity as the rate of fluorescence increase and normalize to the protein concentration.

In Vivo Breast Cancer Models

While direct head-to-head in vivo comparative studies are limited, the available data suggests the potential of Cu(DDC)₂ in tumor growth inhibition, particularly in doxorubicin-resistant models.

Doxorubicin: In vivo studies in breast cancer xenograft models have demonstrated the tumor growth inhibitory effects of doxorubicin. However, dose-limiting toxicities, especially cardiotoxicity, are a significant concern.

This compound: Studies using Cu(DDC)₂ nanoparticles in xenograft models of drug-resistant cancer have shown significant antitumor efficacy.[4] For instance, in a paclitaxel-resistant triple-negative breast cancer model, which is also known to be cross-resistant to doxorubicin, Cu(DDC)₂ demonstrated the ability to overcome this resistance.[2] Another study showed that the combination of disulfiram/copper with docetaxel (B913) resulted in significantly more potent anti-tumor effects in a metastatic breast cancer mouse model.

InVivo_Workflow cluster_0 Week 0 cluster_1 Week 2-3 cluster_2 Week 3-6 cluster_3 End of Study implant Implant Breast Cancer Cells tumor Tumor Establishment implant->tumor treatment Administer Compound tumor->treatment measure Monitor Tumor Growth treatment->measure analysis Tumor Excision & Analysis measure->analysis

Caption: General workflow for an in vivo xenograft study.

Conclusion

This compound and doxorubicin represent two distinct classes of anticancer agents with different mechanisms of action. Doxorubicin, a well-established chemotherapeutic, is a potent DNA-damaging agent, but its efficacy is limited by toxicity and resistance. Cu(DDC)₂, with its primary mechanism of proteasome inhibition, shows significant promise, especially in overcoming doxorubicin resistance.

The data presented in this guide highlights the potential of Cu(DDC)₂ as a valuable therapeutic strategy in breast cancer. However, further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate its efficacy and safety profile relative to standard-of-care agents like doxorubicin. Such studies will be crucial in determining the future clinical development of this promising compound.

References

A Comparative Guide to the Validation of Copper Dimethyldithiocarbamate in Biological Samples: LC-MS/MS vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal-containing compounds like Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an objective comparison between the well-established spectrophotometric methods and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for the validation of Cu(DDC)₂. While direct comparative validation data for Cu(DDC)₂ via LC-MS/MS is not extensively published, this guide extrapolates the expected performance of LC-MS/MS based on established bioanalytical method validation guidelines and compares it with existing data for spectrophotometric determination.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, specificity, and the nature of the biological matrix. Below is a comparison of the typical performance characteristics of spectrophotometric methods for copper dithiocarbamate (B8719985) complexes and the expected performance of a validated LC-MS/MS method.

Table 1: Performance Characteristics of Spectrophotometric Methods for Copper-Dithiocarbamate Complex

ParameterPerformanceReference
Wavelength (λmax) 435 - 440 nm[1]
Linear Range 0.02 - 12.0 µg/mL[2]
Molar Absorptivity (ε) 3.16 x 10⁵ L·mol⁻¹·cm⁻¹[2]
Limit of Detection (LOD) 0.023 µg/mL[2]
Limit of Quantification (LOQ) 0.075 µg/mL[2]
Optimal pH 4.0 - 8.5[1]

Table 2: Expected Performance Characteristics of a Validated LC-MS/MS Method for Cu(DDC)₂

ParameterExpected PerformanceReference
Linear Range 0.1 - 100 ng/mL[3][4]
Accuracy 85-115% (100 ± 15%) of nominal concentration[5][6]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[5][6]
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL[3]
Selectivity/Specificity High (based on parent/product ion transitions)[7]
Matrix Effect To be assessed; typically within acceptable limits with appropriate sample cleanup

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible bioanalytical data.

Spectrophotometric Method Protocol

This method relies on the formation of a colored complex between copper and diethyldithiocarbamate (B1195824) (DDTC), which is then extracted and measured.

Reagents:

  • Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid, gently heat to dissolve, and then dilute to 1 liter with deionized water.[8]

  • Sodium Diethyldithiocarbamate (DDTC) Solution (0.1% w/v): Dissolve 0.1 g of sodium diethyldithiocarbamate in 100 mL of deionized water. This solution should be prepared fresh daily.[8]

  • Ammonium (B1175870) Citrate (B86180) Buffer (pH 8.5): Dissolve 50 g of citric acid in 200 mL of deionized water and adjust the pH to 8.5 with concentrated ammonium hydroxide.[8]

  • EDTA Solution (0.1 M): Dissolve 37.22 g of disodium (B8443419) EDTA in 1 liter of deionized water.[8]

  • Extraction Solvent: Chloroform (B151607) (CHCl₃) or Carbon Tetrachloride (CCl₄), analytical grade.[8]

Procedure:

  • Pipette an aliquot of the biological sample (e.g., plasma, urine digest) containing 1-50 µg of copper into a separatory funnel.

  • Add 5 mL of ammonium citrate buffer and 10 mL of EDTA solution to mask interfering ions. Mix well.[8]

  • Add 10 mL of the 0.1% DDTC solution and shake for 2 minutes to form the Cu(DDC)₂ complex.[8]

  • Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the complex into the organic phase.[8]

  • Allow the layers to separate and collect the organic layer in a 25 mL volumetric flask.

  • Repeat the extraction with an additional 5 mL of chloroform and combine the extracts.[8]

  • Dilute the combined extracts to the 25 mL mark with chloroform.

  • Measure the absorbance of the solution at 436 nm against a reagent blank.[8]

Hypothetical LC-MS/MS Method Protocol

This protocol describes a typical approach for the quantification of a small molecule like Cu(DDC)₂ in a biological matrix such as plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled Cu(DDC)₂).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Cu(DDC)₂: (Hypothetical) Precursor ion [M+H]⁺ → Product ion

    • Internal Standard: (Hypothetical) Precursor ion [M+H]⁺ → Product ion

  • Collision Energy: Optimized for each transition.

Visualizing the Workflows and Validation Logic

Diagrams provide a clear, high-level understanding of the processes involved in each analytical approach.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Buffer Add Buffer & EDTA Sample->Buffer DDTC Add DDTC Solution Buffer->DDTC Extract Liquid-Liquid Extraction (Chloroform) DDTC->Extract Collect Collect Organic Layer Extract->Collect Dilute Dilute to Volume Collect->Dilute Measure Measure Absorbance at 436 nm Dilute->Measure Data Data Analysis (Standard Curve) Measure->Data G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporate Supernatant Centrifuge->Evap Recon Reconstitute Evap->Recon Inject Inject into UHPLC Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify G cluster_core Core Validation Parameters cluster_stability Stability Assessment Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability Validation->ShortTerm LongTerm Long-Term Storage Stability Validation->LongTerm Stock Stock Solution Stability Validation->Stock

References

Safety Operating Guide

Proper Disposal of Copper Dimethyldithiocarbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Copper dimethyldithiocarbamate (B2753861), a substance that is fatal if inhaled and causes serious eye irritation, requires strict adherence to proper disposal protocols to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe disposal of copper dimethyldithiocarbamate in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementClassification
Fatal if inhaledAcute toxicity (inhalation:dust,mist) Category 2[1]
Causes serious eye irritationSerious eye damage/eye irritation Category 2A[1]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment[2]
May cause mild skin irritation-[1]
May be harmful if swallowed-[1]

Required Personal Protective Equipment (PPE):

EquipmentSpecification
Respiratory ProtectionIn case of inadequate ventilation, wear respiratory protection.[1][2]
Eye ProtectionChemical goggles. Contact lenses should not be worn.[1]
Hand ProtectionNeoprene or nitrile rubber gloves.[1]
Skin and Body ProtectionWear suitable protective clothing.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal facility.[1][3] Do not dispose of this chemical into the sewer system or release it into the environment.[1][2]

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • The container should be kept tightly closed and stored in a well-ventilated, locked-up area.[1][2]
  • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Solid Waste:

  • For solid this compound powder or residue, carefully sweep or shovel the material into the designated waste container to avoid dust formation.[1]
  • Do not breathe the dust.[1] All handling should be done in a well-ventilated area, preferably within a fume hood.[1]

3. Handling Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, filter paper, or absorbent pads used for spills, should be considered hazardous waste.
  • Place all contaminated materials into the designated waste container.
  • Contaminated clothing should be removed immediately and washed separately before reuse.[1]

4. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[1]
  • Wearing the appropriate PPE, contain the spill using dikes or absorbents to prevent it from entering sewers or waterways.[1]
  • Sweep or shovel the spilled material into an appropriate container for disposal.[1]

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
  • Provide them with the full chemical name and any other relevant information from the safety data sheet (SDS).

6. Packaging for Transport:

  • Follow all institutional and local regulations for packaging hazardous waste for transport. This may include using specific types of containers and labels.
  • Ensure the waste container is securely closed and properly labeled with the contents and associated hazards.

Disposal Workflow Diagram

start Start: Identify Copper Dimethyldithiocarbamate Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->wear_ppe collect_waste Collect Waste in a Designated, Labeled Container wear_ppe->collect_waste handle_solids Carefully Transfer Solid Waste (Avoid Dust Formation) collect_waste->handle_solids handle_contaminated Include Contaminated Materials (Gloves, Paper, etc.) collect_waste->handle_contaminated store_waste Store Waste Container Securely (Closed, Ventilated, Locked) handle_solids->store_waste handle_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store_waste->contact_ehs package_transport Package Waste According to Regulations contact_ehs->package_transport handover Hand Over Waste for Professional Disposal package_transport->handover

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Copper dimethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Copper dimethyldithiocarbamate (B2753861), ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Copper dimethyldithiocarbamate is a hazardous chemical that requires stringent safety measures to prevent exposure. It is fatal if inhaled, causes serious eye irritation, and may cause mild skin irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2]

Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] Use of a fume hood with exhaust ventilation is recommended.[1] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[1] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Eyes/Face Safety glasses with side-shields or goggles, face shieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Body Protective clothingWear suitable protective clothing to prevent skin contact.[2]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] In case of inadequate ventilation, wear respiratory protection.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure or release.

Handling:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Store apart from foodstuff containers.[2]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is critical to mitigate environmental contamination and ensure safety.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.[2]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

Waste Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1][2]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • Do not discharge to sewer systems.[1][2]

Visual Workflow for Safe Handling and Disposal

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Handle Chemical in Fume Hood prep_setup->handling_weigh handling_avoid Avoid Dust/Aerosol Formation handling_weigh->handling_avoid post_store Store in Tightly Closed Container handling_avoid->post_store post_clean Clean Work Area post_store->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash

Caption: Step-by-step process for the safe handling of this compound.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled, Sealed Container storage_area Store in a Designated, Well-Ventilated Waste Area collect_solid->storage_area collect_liquid Collect Contaminated Solvents in a Labeled, Sealed Container collect_liquid->storage_area storage_compat Ensure Compatibility with Other Stored Waste storage_area->storage_compat disposal_licensed Arrange for Pickup by a Licensed Chemical Waste Disposal Company storage_compat->disposal_licensed disposal_incineration Controlled Incineration with Flue Gas Scrubbing disposal_licensed->disposal_incineration disposal_landfill Not Recommended (Avoid Environmental Release) disposal_licensed->disposal_landfill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copper dimethyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Copper dimethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.